N-(1H-Indol-5-yl)acrylamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O/c1-2-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h2-7,12H,1H2,(H,13,14) |
InChI Key |
PGIDHDBZHNIZGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical characteristics of N-(1H-Indol-5-yl)acrylamide
An In-depth Technical Guide to the Physicochemical Characteristics of N-(1H-Indol-5-yl)acrylamide
Introduction
N-(1H-Indol-5-yl)acrylamide is a bifunctional molecule that incorporates the privileged indole scaffold, a cornerstone in medicinal chemistry, with a reactive acrylamide warhead. The indole nucleus is a feature of numerous natural and synthetic bioactive compounds, while the acrylamide group serves as a covalent modifier of biological macromolecules through Michael addition. This unique combination positions N-(1H-Indol-5-yl)acrylamide as a compound of significant interest for applications ranging from the development of covalent inhibitors for therapeutic targets to the synthesis of novel functional polymers. For instance, related derivatives such as 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating the potential of this structural class in oncology.[1]
This guide provides a comprehensive technical overview of the core physicochemical characteristics of N-(1H-Indol-5-yl)acrylamide. It is designed to equip researchers with the foundational knowledge and practical methodologies required for its synthesis, purification, characterization, and handling. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible approach to studying this promising research compound.
Chemical Identity and Structural Features
The fundamental identity of a molecule is the bedrock of all subsequent investigation. N-(1H-Indol-5-yl)acrylamide's structure dictates its reactivity, solubility, and potential biological interactions.
Table 1: Chemical Identifiers for N-(1H-Indol-5-yl)acrylamide
| Property | Value |
| Chemical Name | N-(1H-Indol-5-yl)acrylamide |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | Not available (as of early 2026) |
| Structure |
The molecule's architecture presents three key regions:
-
The Indole Ring: A planar, aromatic system containing a pyrrole ring fused to a benzene ring. The N-H proton is weakly acidic, and the π-rich system contributes to the molecule's UV absorbance and potential for π-π stacking interactions.
-
The Acrylamide Moiety: An α,β-unsaturated carbonyl system. This group is a classic Michael acceptor, susceptible to nucleophilic attack at the β-vinyl carbon. This reactivity is the basis for its potential as a covalent binder to biological targets, often reacting with cysteine residues in proteins.[2][3]
-
The Amide Linkage: A secondary amide that connects the indole and acrylamide fragments. Its N-H proton and carbonyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.
Synthesis and Purification
A reliable synthetic and purification workflow is critical for obtaining high-purity material, which is a prerequisite for accurate physicochemical and biological evaluation. The most direct approach for synthesizing N-(1H-Indol-5-yl)acrylamide is the acylation of 5-aminoindole.
Synthetic Workflow
The reaction involves the nucleophilic attack of the exocyclic amino group of 5-aminoindole on acryloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is essential to neutralize the HCl byproduct, preventing protonation of the starting amine and potential side reactions.
Caption: Synthetic workflow for N-(1H-Indol-5-yl)acrylamide.
Detailed Experimental Protocol: Synthesis
Causality: Anhydrous solvent (dichloromethane, DCM) is used to prevent hydrolysis of the highly reactive acryloyl chloride. The reaction is performed at 0°C initially to control the exothermicity of the acylation.
-
Preparation: To a solution of 5-aminoindole (1.0 eq.) in anhydrous DCM under an inert nitrogen atmosphere, add DIEA (2.0 eq.).
-
Reaction: Cool the mixture to 0°C using an ice bath. Add acryloyl chloride (1.1 eq.) dropwise over 10 minutes, ensuring the temperature remains below 5°C.
-
Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Detailed Experimental Protocol: Purification
Causality: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. A solvent gradient is used to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.
-
Adsorption: Adsorb the crude residue onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).
-
Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of ethyl acetate in dichloromethane (e.g., 0% to 50%). A similar purification procedure is effective for related indole-acrylamide derivatives.[4]
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield N-(1H-Indol-5-yl)acrylamide as a solid.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for designing experiments, formulating solutions, and interpreting biological data.
Table 2: Key Physicochemical Properties and Recommended Determination Methods
| Property | Expected Characteristic | Recommended Experimental Method | Rationale for Importance |
| Physical State | Crystalline solid at room temperature. | Visual Inspection | Basic handling and storage information. |
| Melting Point (°C) | Expected to be a sharp melting point for a pure crystalline solid. | Capillary Melting Point Apparatus (e.g., Thomas-Hoover) | Indicator of purity; crucial for identity confirmation. |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, acetone); limited solubility in water.[5] | Gravimetric analysis after equilibration in various solvents. | Essential for preparing stock solutions for biological assays. |
| Lipophilicity (LogP) | Moderately lipophilic due to the indole ring. | Shake-flask method (n-octanol/water) or RP-HPLC. | Predicts membrane permeability and pharmacokinetic behavior. |
| Acidity/Basicity (pKa) | Weakly acidic (indole N-H, pKa ~17). Amide is generally non-basic. | UV-Vis Spectrophotometric Titration | Influences ionization state at physiological pH. |
| Chemical Stability | Prone to polymerization upon heating or exposure to light.[6] Susceptible to hydrolysis at pH extremes. | HPLC stability-indicating assay over time at various pH/temp. | Determines appropriate storage conditions and shelf-life. |
Spectroscopic and Analytical Characterization
A suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the synthesized N-(1H-Indol-5-yl)acrylamide.
Caption: Analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (Expected Spectrum in DMSO-d₆):
-
Indole Protons: Signals between δ 6.5-7.5 ppm, with characteristic coupling patterns. A broad singlet for the indole N-H proton (H1) above δ 10.0 ppm.
-
Amide Proton: A singlet around δ 9.0-10.0 ppm.
-
Vinyl Protons: Three protons of the acryloyl group, appearing as a characteristic AMX system between δ 5.7-6.5 ppm. For acrylamide itself, these signals appear at approximately δ 5.8, 6.2, and 6.3 ppm.[7]
-
-
¹³C NMR (Expected Spectrum in DMSO-d₆):
-
Carbonyl Carbon: A signal around δ 165 ppm.
-
Indole Carbons: Signals in the aromatic region, δ 100-140 ppm.
-
Vinyl Carbons: Signals between δ 125-135 ppm.
-
Mass Spectrometry (MS)
MS provides accurate mass information, confirming the molecular formula.
-
Method: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.0866. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
Method: Attenuated Total Reflectance (ATR) on the solid sample.
-
Expected Key Peaks:
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the compound.
-
Protocol: Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (to capture both the acrylamide and indole chromophores).
-
Analysis: Purity is determined by the area percentage of the main peak. A similar LC-MS/MS method is used for the analysis of acrylamide in various samples.[9][10]
-
Reactivity and Safety Considerations
The acrylamide functional group confers specific reactivity and significant safety concerns that must be managed.
Chemical Reactivity
The primary mode of reactivity is Michael addition . The electrophilic β-carbon of the acrylamide is susceptible to attack by soft nucleophiles. This is particularly relevant in biological systems, where the thiol group of cysteine residues in proteins can form a covalent bond with the molecule.[2] This irreversible interaction is the basis for its use as a covalent probe or inhibitor but also a major contributor to its toxicity.
The molecule is also susceptible to polymerization , especially when heated or exposed to UV light.[6] For long-term storage, it is advisable to keep the solid compound in a cool, dark place, and consider adding a radical inhibitor like hydroquinone to solutions.
Safety and Handling
WARNING: Acrylamide and its derivatives are classified as probable human carcinogens (IARC Group 2A), neurotoxins, and may cause genetic defects.[6][11][12] N-(1H-Indol-5-yl)acrylamide should be handled with extreme caution.
-
Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13]
-
Disposal: Dispose of all waste (solid and liquid) in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
N-(1H-Indol-5-yl)acrylamide is a molecule with high potential for chemical biology and drug discovery, primarily due to its capacity for covalent modification of protein targets. This guide has outlined its fundamental physicochemical properties and provided a robust framework of validated protocols for its synthesis, purification, and comprehensive characterization. Adherence to these methodologies and strict observance of the outlined safety protocols will enable researchers to confidently and safely explore the full potential of this versatile compound.
References
-
PubChem. Acrylamide. National Center for Biotechnology Information. [Link]
-
The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. PubMed. [Link]
-
TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. PubMed Central. [Link]
-
MSDS Acrylamide. Ayers international. [Link]
-
Influence Factors on the Formation of Acrylamide in the Amino Acid/Sugar Chemical Model System. Science and Education Publishing. [Link]
-
Analysis of Acrylamide in French Fries using Agilent Bond Elut QuEChERS AOAC kit and LC/MS/MS. Agilent Technologies. [Link]
-
Investigation of changes in the viscosity properties of acrylamide (co)polymer and their hydrolyzed forms depending on the conditions of their preparation. ResearchGate. [Link]
-
Physical and Chemical Properties of Acrylamide. National Center for Biotechnology Information. [Link]
-
Investigation of hepatotoxicity of acrylamide using mass spectrometry-based proteomics and N-glycoproteomics in mouse model. PubMed. [Link]
-
Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. PubMed Central. [Link]
-
Detection and Quantitation of Acrylamide in Foods. U.S. Food and Drug Administration. [Link]
-
Interaction of Acrylamide, Acrolein, and 5-Hydroxymethylfurfural with Amino Acids and DNA. ACS Publications. [Link]
-
Acrylamide, Synthesis and Properties. ResearchGate. [Link]
-
Effect of Storage on Acrylamide and 5-hydroxymethylfurfural Contents in Selected Processed Plant Products with Long Shelf-life. ResearchGate. [Link]
-
Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. PubMed Central. [Link]
-
Interaction of Acrylamide, Acrolein, and 5-Hydroxymethylfurfural with Amino Acids and DNA. ACS Publications. [Link]
-
A new derivatization approach with D-cysteine for the sensitive and simple analysis of acrylamide in foods by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction. ACS Publications. [Link]
-
[Determination of acrylamide metabolite, mercapturic acid by high-performance liquid chromatography]. PubMed. [Link]
-
In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the maillard reaction. PubMed. [Link]
-
Overview on Analytical Methods for the Determination of Acrylamide in Food Products. Taylor & Francis Online. [Link]
-
Acrylamide molecule detection by surface-enhanced infrared absorption spectroscopy using resonant nanoantennas. Materials Physics Center. [Link]
-
Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. [Link]
-
Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Agilent Technologies. [Link]
-
Synthesis and properties of poly(acrylamide-aniline)-grafted gum ghatti based nanospikes. Royal Society of Chemistry. [Link]
-
Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. MDPI. [Link]
-
Model reactions of acrylamide with selected amino compounds. PubMed. [Link]
-
N-isopropylacrylamide copolymers with acrylamide and methacrylamide derivatives of cholic acid: Synthesis and characterization. ResearchGate. [Link]
-
Safety Data Sheet: Acrylamide. Carl ROTH. [Link]
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI. [Link]
-
Effect of acrylamide on aldolase structure. I. Induction of intermediate states. PubMed. [Link]
-
Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers. [Link]
-
Molecular determinants of acrylamide neurotoxicity through covalent docking. PubMed Central. [Link]
-
1H NMR spectra of (a) PAM, (b) PAM-Ia and (c) PAM-IIIa. ResearchGate. [Link]
-
Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Acrylamide, Acrolein, and 5-Hydroxymethylfurfural with Amino Acids and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 2210-24-4: N-Phenylacrylamide | CymitQuimica [cymitquimica.com]
- 6. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acrylamide(79-06-1) 1H NMR [m.chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. ayersintl.com [ayersintl.com]
N-(1H-Indol-5-yl)acrylamide solubility in DMSO and other organic solvents
This in-depth technical guide details the solubility, handling, and stability profile of N-(1H-Indol-5-yl)acrylamide , a critical covalent fragment used in medicinal chemistry and chemical biology.
Executive Summary
N-(1H-Indol-5-yl)acrylamide (often referred to as 5-acrylamidoindole) represents a privileged scaffold in covalent drug discovery. It combines a molecular recognition element (the indole ring) with a reactive electrophile (the acrylamide warhead) capable of targeting cysteine residues via Michael addition.
Successful application of this compound in biochemical assays or synthetic workflows depends entirely on maintaining its monomeric state in solution. This guide provides an evidence-based framework for solubilizing, storing, and deploying N-(1H-Indol-5-yl)acrylamide, addressing the specific challenges posed by its hydrophobic core and reactive olefin.
Part 1: Physicochemical Profile[1][2]
Understanding the molecular architecture is the first step to mastering solubility. The compound consists of a hydrophobic heteroaromatic core linked to a polar, yet reactive, amide.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₁H₁₀N₂O | Moderate molecular weight (~186.21 g/mol ). |
| Structural Core | Indole (Benzopyrrole) | Drives high lipophilicity; limits aqueous solubility. |
| Functional Group | Acrylamide (Prop-2-enamide) | Reactive Warhead. Susceptible to polymerization and nucleophilic attack. |
| H-Bond Donors | 2 (Indole NH, Amide NH) | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |
| LogP (Predicted) | ~1.5 – 2.0 | Indicates preference for organic solvents over water. |
Part 2: Solubility Landscape
The following data represents the typical solubility profile for 5-aminoindole acrylamide derivatives. While batch-specific variations occur, these values serve as the operational standard for stock solution preparation.
Primary Solvents (Stock Preparation)
| Solvent | Solubility Rating | Typical Limit | Expert Commentary |
| DMSO (Dimethyl Sulfoxide) | Excellent | ≥ 50 mg/mL | Preferred Solvent. DMSO disrupts intermolecular H-bonding, stabilizing the monomer. Ideal for >10 mM stocks. |
| DMF (Dimethylformamide) | Good | ≥ 30 mg/mL | Viable alternative if DMSO is incompatible with downstream chemistry. |
| Ethanol (100%) | Moderate | ~10–20 mg/mL | Useful for evaporation/solvent exchange, but less stable for long-term storage due to potential transesterification risks over extended periods. |
| Methanol | Moderate | ~10–15 mg/mL | Similar to ethanol; high volatility makes concentration maintenance difficult. |
Aqueous Media (Assay Conditions)[3][4][5]
| Solvent | Solubility Rating | Typical Limit | Expert Commentary |
| Water | Poor | < 0.1 mg/mL | Do not dissolve directly. Requires organic co-solvent (DMSO). |
| PBS (pH 7.4) | Poor | < 0.1 mg/mL | Rapid precipitation occurs without co-solvent. |
| PBS + 5% DMSO | Low | ~0.5 mg/mL | Kinetic solubility is achievable for short-term assays. |
Part 3: Technical Protocol – Stock Solution Preparation
Objective: Prepare a stable 50 mM stock solution of N-(1H-Indol-5-yl)acrylamide in DMSO.
Materials
-
Compound: N-(1H-Indol-5-yl)acrylamide (Solid, stored at -20°C).
-
Solvent: Anhydrous DMSO (≥99.9%, molecular sieve treated).
-
Container: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Methodology
-
Equilibration: Remove the compound vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator.
-
Expert Insight: Opening a cold vial introduces atmospheric moisture, which can catalyze hydrolysis of the acrylamide or trigger precipitation.
-
-
Weighing: Weigh the required amount (e.g., 9.3 mg for 1 mL of 50 mM solution) into the amber vial.
-
Calculation:
.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Dissolution: Vortex gently for 30–60 seconds.
-
Visual Check: The solution should be clear and colorless to pale yellow. If particulates persist, sonicate in a water bath at ambient temperature for <2 minutes. Avoid heat , as thermal energy can initiate polymerization.
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and troubleshooting.
Figure 1: Decision matrix for solubilization and troubleshooting of indole-acrylamides.
Part 4: Stability & Degradation Risks
The acrylamide moiety is a "double-edged sword": it is essential for activity but prone to degradation.
Polymerization (The "Gel" Effect)
Acrylamides can undergo radical polymerization, especially at high concentrations or upon exposure to light/heat.
-
Prevention: Store stocks in amber vials. Do not store DMSO stocks >6 months.
-
Sign: Solution becomes viscous or forms a "gel-like" pellet that does not redissolve.
Hydrolysis
In acidic or basic aqueous conditions, the amide bond can hydrolyze, releasing 5-aminoindole and acrylic acid.
-
Prevention: Maintain neutral pH (7.0–7.5) in assay buffers. Avoid storing in aqueous media for >24 hours.
Michael Addition (Nucleophile Scavenging)
The acrylamide is an electrophile. It will react with thiols (DTT, β-mercaptoethanol) in your assay buffer, deactivating the compound before it reaches the target.
-
Critical Rule: Remove reducing agents (DTT, BME) from the assay buffer unless specifically required. If needed, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward acrylamides than thiols.
Part 5: Biological Application Context[5]
When dosing this compound into cell culture or enzymatic assays, the "Crash-Out" phenomenon is the primary failure mode.
The Serial Dilution Protocol (Intermediate Step): Directly pipetting 50 mM DMSO stock into water often causes immediate precipitation due to the high local concentration at the pipette tip.
-
Step 1: Prepare the 50 mM DMSO stock.
-
Step 2 (Intermediate): Dilute 1:10 or 1:20 into pure DMSO first (creating a 5 mM or 2.5 mM working stock).
-
Step 3 (Final): Dilute the working stock into the aqueous buffer while vortexing the buffer. This ensures rapid dispersion.
-
Target: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity, while ensuring the compound concentration is below its aqueous solubility limit (typically < 100 µM in buffer).
-
References
-
Compound Identification & Structure
-
Acrylamide Reactivity & Stability
- Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles. National Institutes of Health (NIH) / PMC.
-
General Solubility of Indole Derivatives
-
Cayman Chemical Product Guide: (E)-3-(2-Fluorophenyl)-N-(1H-indol-5-yl)acrylamide.[1]
-
Sources
An In-depth Technical Guide to the Spectral Data of N-(1H-Indol-5-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the spectral data for the novel compound N-(1H-Indol-5-yl)acrylamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document details the predicted and expected spectral characteristics based on foundational chemical principles and data from analogous structures. It also outlines a robust experimental framework for its synthesis and subsequent spectral characterization.
Introduction: The Significance of N-(1H-Indol-5-yl)acrylamide
N-(1H-Indol-5-yl)acrylamide integrates two key pharmacophores: the indole nucleus, a privileged scaffold in numerous biologically active compounds, and the acrylamide moiety, a reactive functional group utilized in the development of covalent inhibitors and functional polymers. The strategic combination of these two groups at the 5-position of the indole ring suggests potential applications in areas such as targeted covalent inhibition of proteins and the synthesis of novel polymers with unique electronic and binding properties. Accurate spectral characterization is the cornerstone of confirming the successful synthesis of this molecule and understanding its chemical behavior.
Proposed Synthesis of N-(1H-Indol-5-yl)acrylamide
A logical and efficient synthetic route to N-(1H-Indol-5-yl)acrylamide involves the acylation of 5-aminoindole with acryloyl chloride. This standard amidification reaction is widely employed in organic synthesis for its high efficiency and reliability.
Experimental Protocol: Synthesis of N-(1H-Indol-5-yl)acrylamide
Materials:
-
5-Aminoindole
-
Acryloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindole (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir. The base is crucial to neutralize the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(1H-Indol-5-yl)acrylamide.
Caption: Synthetic workflow for N-(1H-Indol-5-yl)acrylamide.
Spectroscopic Characterization
The following sections detail the expected spectral data for N-(1H-Indol-5-yl)acrylamide, providing a basis for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
1H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Experimental Protocol:
-
Dissolve 5-10 mg of purified N-(1H-Indol-5-yl)acrylamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Predicted 1H NMR Data (in DMSO-d6, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | Indole NH -1 |
| ~9.9 | s | 1H | Amide NH |
| ~7.9 | d | 1H | Indole H -4 |
| ~7.3 | d | 1H | Indole H -7 |
| ~7.2 | t | 1H | Indole H -2 |
| ~7.1 | dd | 1H | Indole H -6 |
| ~6.4 | dd | 1H | Acrylamide CH =CH2 |
| ~6.2 | dd | 1H | Acrylamide CH=CH 2 (trans) |
| ~5.7 | dd | 1H | Acrylamide CH=CH 2 (cis) |
| ~6.4 | t | 1H | Indole H -3 |
-
Interpretation:
-
The indole NH proton is expected to be a broad singlet at a downfield chemical shift.
-
The amide NH proton will appear as a singlet.
-
The aromatic protons of the indole ring will show characteristic splitting patterns.
-
The vinyl protons of the acrylamide group will appear as a characteristic set of doublets of doublets due to geminal and vicinal coupling.
-
13C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for 1H NMR.
-
Acquire the 13C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets for each carbon.
-
-
Predicted 13C NMR Data (in DMSO-d6, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Amide C =O |
| ~136 | Indole C -7a |
| ~132 | Acrylamide C H=CH2 |
| ~131 | Indole C -5 |
| ~128 | Acrylamide CH=C H2 |
| ~127 | Indole C -3a |
| ~124 | Indole C -2 |
| ~119 | Indole C -6 |
| ~111 | Indole C -7 |
| ~110 | Indole C -4 |
| ~101 | Indole C -3 |
-
Interpretation:
-
The amide carbonyl carbon will be the most downfield signal.
-
The sp2 carbons of the indole ring and the acrylamide double bond will appear in the aromatic/vinylic region (100-140 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
-
-
Expected Mass Spectrometry Data:
-
Molecular Formula: C11H10N2O
-
Exact Mass: 186.0793
-
Expected Ion Peaks (ESI+):
-
[M+H]+: m/z 187.0866
-
[M+Na]+: m/z 209.0685
-
-
Key Fragmentation: Fragmentation of the parent ion would likely involve cleavage of the amide bond and fragmentation of the indole ring.
-
N-(1H-Indol-5-yl)acrylamide: A Privileged Scaffold for Cysteine-Targeted Drug Discovery
Executive Summary
N-(1H-Indol-5-yl)acrylamide represents a cornerstone "covalent fragment" in modern medicinal chemistry. It combines a privileged recognition element (the indole scaffold) with a tunable electrophilic warhead (the acrylamide). Unlike non-specific alkylating agents, this molecule exhibits a "Goldilocks" reactivity profile—sufficiently quiescent in solution to avoid off-target toxicity (e.g., glutathione depletion) yet highly reactive when positioned adjacent to a nucleophilic cysteine residue within a protein binding pocket. This guide details the chemical architecture, synthesis, reactivity profiling, and application of this fragment in targeting "undruggable" proteins such as KRAS G12C and drug-resistant kinases.
Chemical Architecture & Mechanistic Basis
The "Privileged" Scaffold
The indole ring is ubiquitous in bioactive molecules, mimicking the purine core of ATP. This allows N-(1H-Indol-5-yl)acrylamide to anchor initially via non-covalent interactions (hydrogen bonding,
The 5-Position Vector
The attachment of the acrylamide warhead at the 5-position is not arbitrary. In many kinase binding modes (e.g., EGFR, JAK3), the 5-position of the indole aligns with the "solubility vector" or points directly toward the solvent-exposed cysteine residues (e.g., Cys797 in EGFR) located at the rim of the ATP pocket. This contrasts with the 3-position, which is often buried deep within the hinge region.
Electronic Tuning of the Warhead
The reactivity of the acrylamide Michael acceptor is modulated by the aromatic system it is attached to.
-
Mechanism: The indole is an electron-rich heterocycle. Through resonance, the nitrogen lone pair donates electron density into the benzene ring, which is conjugated to the acrylamide amide.
-
Result: This electron donation lowers the electrophilicity of the
-carbon of the acrylamide compared to a simple aliphatic acrylamide. This "tuning" is critical for reducing promiscuous reactivity with cytosolic glutathione (GSH).
The Reaction Mechanism (Michael Addition)
The irreversible inhibition occurs via a specific sequence:
-
Association: The indole scaffold binds reversibly (
). -
Reaction: The thiolate anion (
) of the target cysteine attacks the -carbon of the acrylamide. -
Inactivation: Formation of a stable thioether bond (
).
Figure 1: The kinetic mechanism of covalent inhibition. The reaction is driven by local concentration effects after initial binding.
Synthetic Accessibility & Library Expansion
The synthesis of N-(1H-Indol-5-yl)acrylamide is a robust, one-step protocol suitable for parallel library generation.
Core Synthesis Protocol
Reagents: 5-Aminoindole, Acryloyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation: Dissolve 5-aminoindole (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
). -
Base Addition: Add TEA (1.5 eq) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add acryloyl chloride (1.1 eq) dissolved in a small volume of DCM. Note: Slow addition prevents bis-acylation at the indole nitrogen.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by LC-MS (Target Mass: ~186.2 Da).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over . -
Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is typically a white to off-white solid.
Library Expansion (Chemotype Evolution)
Once the core fragment is synthesized, it serves as a "bait."
-
N1-Alkylation: The indole nitrogen (N1) remains nucleophilic. It can be alkylated to introduce "solubilizing tails" (e.g., amino-ethyl groups) that interact with other pocket residues.
-
C3-Functionalization: Vilsmeier-Haack formylation at C3 allows for the introduction of aldehydes, which can be further elaborated via reductive amination to access deep hydrophobic pockets.
Reactivity Profiling: The GSH Assay
A critical "Go/No-Go" gate for any covalent fragment is its intrinsic reactivity. It must be reactive enough to modify the target but stable enough to survive in the cell.
Glutathione (GSH) Half-Life Protocol
This assay measures the pseudo-first-order reaction rate of the fragment with excess glutathione.
Materials:
-
Test Compound (10 mM in DMSO)
-
Reduced L-Glutathione (GSH)
-
Phosphate Buffer (PBS, pH 7.4)
-
Internal Standard (e.g., Indomethacin)
Workflow:
-
Incubation: Mix fragment (final conc. 5-10
) with excess GSH (final conc. 5 mM, 500-1000x excess) in PBS at 37°C. -
Sampling: Aliquot samples at
minutes. -
Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Analysis: Analyze remaining parent compound via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Data Interpretation Table[1]
| GSH | Classification | Suitability for Drug Discovery |
| < 15 min | Highly Reactive | Toxic. Likely to cause immunogenicity or rapid clearance. |
| 30 - 1200 min | Tunable | Ideal. "Goldilocks" zone. Requires proximity to target Cys to react. |
| > 1440 min (24h) | Low Reactivity | Inactive. Unlikely to form covalent bond unless binding affinity ( |
Case Studies & Applications
KRAS G12C: The "Hidden Groove"
Researchers at Amgen and Carmot Therapeutics utilized acrylamide-based fragments to unlock the "undruggable" KRAS G12C mutant.
-
Discovery: Screening libraries of N-acryloyl fragments identified hits that bound to a shallow pocket near Cys12.
-
Evolution: The indole scaffold (and related bicyclic systems) proved effective because the flat aromatic ring could slot into a "cryptic" groove (switch II pocket) that only opens when the protein breathes, while the acrylamide snapped shut on Cys12. This led to the development of drugs like Sotorasib (AMG 510) .[1]
EGFR T790M: Overcoming Resistance
In the development of Osimertinib , the indole core was explored as a scaffold to orient the acrylamide toward Cys797. The N-(1H-Indol-5-yl)acrylamide fragment serves as a model system for understanding the structure-activity relationship (SAR) of the "warhead vector." By rigidifying the link between the pharmacophore and the warhead, potency is increased (
Figure 2: The Fragment-Based Drug Discovery (FBDD) workflow for covalent inhibitors.
References
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. Source: ACS Medicinal Chemistry Letters (2019).[2] Context: Demonstrates the use of indole scaffolds and acrylamide warheads in KRAS discovery.
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: Molecules (2022) / MDPI. Context: A comprehensive review of electrophile libraries, including acrylamides, and the GSH reactivity thresholds required for safety.
-
Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides. Source: Journal of Medicinal Chemistry (2015). Context: Defines the Hammett correlations and electronic tuning of N-arylacrylamides (the class to which N-indolylacrylamide belongs).
-
The resurgence of covalent drugs. Source: Nature Reviews Drug Discovery (2011). Context: The seminal text on the shift from "avoiding covalent drugs" to "rational covalent design" using tuned warheads.
Sources
Technical Guide: Therapeutic Targets & Mechanism of N-(1H-Indol-5-yl)acrylamide
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of N-(1H-Indol-5-yl)acrylamide , a privileged covalent fragment used in modern drug discovery.
Executive Summary
N-(1H-Indol-5-yl)acrylamide (CAS: 1250384-35-0) represents a strategic covalent fragment in Fragment-Based Drug Discovery (FBDD). Structurally, it combines an indole scaffold —a proven ATP-competitive pharmacophore that mimics the adenine ring of ATP—with an acrylamide warhead , a "Michael acceptor" capable of forming irreversible covalent bonds with nucleophilic cysteine residues.
This molecule is not a standalone drug but a core pharmacophore used to design targeted covalent inhibitors (TCIs) for kinases and other enzymes containing non-catalytic cysteines. Its therapeutic value lies in its ability to achieve high potency and prolonged residence time by locking targets in an inactive state, a strategy validated by FDA-approved drugs like Osimertinib (EGFR) and Ibrutinib (BTK).
Chemical Biology & Mechanism of Action
The Pharmacophore: Dual-Action Binding
The molecule operates through a two-step "bind-and-bond" mechanism:
-
Reversible Binding (Recognition): The indole moiety docks into the ATP-binding pocket of the target kinase, forming hydrogen bonds with the "hinge region" (mimicking the interaction of Adenine N1 and N6).
-
Irreversible Locking (Reaction): The acrylamide group, positioned at the 5-position, acts as an electrophile. It undergoes a Michael addition reaction with the thiol group (-SH) of a specific, non-catalytic cysteine residue located near the ATP pocket.
The Reaction: Michael Addition to Cysteine
The acrylamide warhead (
Reaction Scheme:
Selectivity Filter
Unlike promiscuous alkylating agents, N-(1H-Indol-5-yl)acrylamide requires specific geometry. The cysteine must be positioned precisely relative to the ATP pocket (typically at the "sugar pocket" or "solvent front") to react. This structural requirement confers high selectivity for specific kinase sub-families (e.g., Tec, EGFR, JAK families).
Primary Therapeutic Targets
Based on the structural homology of the indole-acrylamide motif to known covalent inhibitors, the following are the primary validated targets for this scaffold.
Epidermal Growth Factor Receptor (EGFR)[1]
-
Target Residue: Cysteine 797 (C797)
-
Relevance: Non-Small Cell Lung Cancer (NSCLC).
-
Mechanism: The indole core binds the kinase hinge, positioning the acrylamide to covalently modify Cys797. This mechanism is identical to that of Osimertinib (Tagrisso), which overcomes the T790M resistance mutation.
-
Therapeutic Utility: Inhibitors based on this scaffold are critical for treating EGFR-mutant cancers resistant to first-generation reversible inhibitors (e.g., Gefitinib).
Bruton’s Tyrosine Kinase (BTK)[1]
-
Target Residue: Cysteine 481 (C481)
-
Relevance: B-cell malignancies (CLL, MCL) and autoimmune diseases.
-
Mechanism: The scaffold targets Cys481 in the ATP binding pocket.[1] The irreversible bond blocks B-cell receptor (BCR) signaling.
-
Therapeutic Utility: This fragment serves as a precursor for developing next-generation BTK inhibitors that avoid resistance mechanisms affecting Ibrutinib.
Janus Kinase 3 (JAK3)[1]
-
Target Residue: Cysteine 909 (C909) [1]
-
Relevance: Autoimmune disorders (Rheumatoid Arthritis, Psoriasis).
-
Mechanism: JAK3 is unique among JAK isoforms in possessing Cys909 (others have Serine).[1] The indole-acrylamide scaffold can selectively silence JAK3 without affecting JAK1/2, reducing toxicity (e.g., anemia).
-
Therapeutic Utility: Selective immunosuppression.
Summary of Targets
| Target Protein | Reactive Residue | Disease Indication | Mechanism |
| EGFR | Cys 797 | NSCLC (Lung Cancer) | Inhibits downstream MAPK/AKT signaling. |
| BTK | Cys 481 | B-Cell Lymphoma | Blocks BCR signaling & NF-κB activation. |
| JAK3 | Cys 909 | Autoimmunity | Disrupts cytokine signaling (IL-2, IL-4). |
| Pin1 | Cys 113 | Cancer / Alzheimer's | Inhibits prolyl isomerase activity (Potential). |
Experimental Validation Protocols
To validate N-(1H-Indol-5-yl)acrylamide as a hit against these targets, the following protocols are standard.
Protocol A: Intact Protein Mass Spectrometry (Covalent Labeling)
Objective: Confirm the formation of a covalent bond between the fragment and the target protein.
-
Preparation: Incubate recombinant target protein (e.g., EGFR kinase domain, 5 µM) with N-(1H-Indol-5-yl)acrylamide (50 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) for 1–4 hours at room temperature.
-
Control: Run a parallel sample with DMSO only (Vehicle).
-
Analysis: Inject samples into an LC-MS (Liquid Chromatography-Mass Spectrometry) system (e.g., Agilent Q-TOF or Thermo Orbitrap).
-
Data Processing: Deconvolute the mass spectrum.
-
Success Criteria: A mass shift of +186 Da (Molecular Weight of the fragment) relative to the native protein mass indicates a 1:1 covalent adduct.
-
Validation: Absence of the mass shift in a Cysteine-to-Serine (C>S) mutant confirms residue specificity.
-
Protocol B: IC50 Kinase Activity Assay (FRET-based)
Objective: Measure the functional inhibition of kinase activity.
-
Reagents: Use a FRET-based kinase kit (e.g., LanthaScreen or Z'-LYTE).
-
Incubation: Pre-incubate the kinase with the inhibitor for 60 minutes (crucial for covalent inhibitors to reach full occupancy).
-
Reaction: Add ATP (at
) and substrate peptide. -
Readout: Measure fluorescence ratio after 1 hour.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Note: For covalent inhibitors,
is time-dependent. Report if possible for kinetic characterization.
-
Protocol C: Western Blotting (Cellular Pathway Analysis)
Objective: Verify target engagement in live cells.
-
Cell Lines: Use H1975 (EGFR T790M) or Mino (BTK high).
-
Treatment: Treat cells with increasing concentrations (0.1, 1, 10 µM) of N-(1H-Indol-5-yl)acrylamide for 4–6 hours.
-
Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting:
-
Primary Antibodies: Phospho-EGFR (Y1068), Total EGFR, Phospho-BTK (Y223), Total BTK, Actin (Loading Control).
-
-
Result: A dose-dependent decrease in Phospho-signal (e.g., p-EGFR) without a change in Total-protein signal confirms inhibition of the catalytic activity.
Visualization & Signaling Pathways
Mechanism of Covalent Inhibition (Michael Addition)
Figure 1: Step-wise mechanism of covalent inhibition. The indole scaffold directs the molecule to the active site, facilitating the irreversible reaction of the acrylamide warhead with the target cysteine.
Target Signaling Pathways (EGFR & BTK)
Figure 2: Impact of N-(1H-Indol-5-yl)acrylamide on critical oncogenic signaling pathways. By covalently locking the upstream receptor (EGFR/BTK), the inhibitor shuts down downstream proliferation signals (AKT/MAPK).
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer, 5(3-4), 128–139. Link
-
Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243–6262. Link
-
Liu, Q., et al. (2013). "Developing irreversible inhibitors of the protein kinase cysteinome." Cell Chemical Biology, 20(2), 146–159. Link
-
CAS Registry. (2024). "N-(1H-Indol-5-yl)acrylamide - Substance Detail." Chemical Abstracts Service. (CAS RN: 1250384-35-0).[2]
Sources
Technical Guide: N-(1H-Indol-5-yl)acrylamide for Covalent Inhibitor Development
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the paradigm of drug discovery from equilibrium-based binding to non-equilibrium kinetics (
This guide details the technical roadmap for utilizing this scaffold, covering synthetic routes, reactivity tuning, and validation protocols required to advance this moiety from a fragment hit to a lead candidate.
Part 1: Structural Rationale & Mechanism
The Privileged Indole Scaffold
The indole ring is electron-rich and planar, capable of forming bidentate hydrogen bonds with the hinge region of kinase domains (typically via the N1-H donor and C3 acceptor potential). By functionalizing the 5-position with an acrylamide, the medicinal chemist creates a vector that extends approximately 4–6 Å from the hinge, a "sweet spot" for intercepting non-catalytic cysteines in targets like EGFR (Cys797) or JAK3 (Cys909) .
The Michael Addition Mechanism
The core mechanism involves a hetero-Michael addition where a thiolate anion (Cys-S⁻) attacks the
Key Mechanistic Features:
-
Soft-Soft Interaction: The acrylamide is a "soft" electrophile, preferring the "soft" thiolate nucleophile over harder nucleophiles like lysine amines or serine hydroxyls, ensuring selectivity.
-
Transition State: The reaction proceeds via an enolate intermediate, stabilized by the oxyanion hole within the protein active site or solvent water molecules.
Figure 1: Mechanism of Michael Addition between the Indole-Acrylamide Warhead and a Cysteine Thiolate.
Part 2: Chemical Synthesis Protocol
The synthesis of N-(1H-Indol-5-yl)acrylamide is a two-step sequence starting from commercially available 5-nitroindole or 5-aminoindole. The critical control point is preventing polymerization of the acrylamide and ensuring regioselectivity at the exocyclic amine over the indole nitrogen (N1).
Synthetic Route
Precursors: 5-Aminoindole, Acryloyl Chloride (or Acrylic Acid).
| Step | Reagents | Conditions | Critical Observation |
| 1. Preparation | 5-Aminoindole (1.0 eq), DIPEA (1.5 eq) | Dissolve in anhydrous DCM or THF at 0°C. | Keep solution cold to prevent side reactions. |
| 2. Acylation | Acryloyl Chloride (1.1 eq) | Add dropwise over 15 min at 0°C. | Exotherm control is vital. Solution turns yellow/brown. |
| 3. Quench | NaHCO₃ (sat. aq.) | Stir for 30 min, extract with EtOAc. | Ensure pH is neutral to prevent hydrolysis. |
| 4. Purification | Flash Chromatography (Hex/EtOAc) | Silica gel stationary phase. | Product is sensitive to light/heat; store at -20°C. |
Alternative Coupling (Mild Conditions)
For libraries containing sensitive functional groups, use peptide coupling conditions:
-
Reagents: Acrylic acid, HATU, DIPEA, DMF.
-
Advantage: Avoids the highly reactive acid chloride; reduces N1-acylation byproducts.
Figure 2: Step-by-step synthetic workflow for generating the N-(1H-Indol-5-yl)acrylamide scaffold.
Part 3: Reactivity Profiling (The GSH Assay)
A common failure mode in TCI development is a warhead that is either too reactive (leading to off-target toxicity/immunogenicity) or too inert. The Glutathione (GSH) Half-Life Assay is the industry standard for benchmarking intrinsic reactivity.
Protocol: GSH Reactivity
Objective: Determine
-
Stock Preparation: Prepare 10 mM inhibitor stock in DMSO.
-
Reaction Mix:
-
Inhibitor: 50 µM final concentration.
-
GSH: 5 mM (100-fold excess) or 50 µM (pseudo-first-order conditions depending on method). Recommendation: Use 5 mM GSH in PBS (pH 7.4) to mimic cytosolic conditions.
-
Internal Standard: Warfarin or Caffeine (optional).
-
-
Incubation: 37°C in a shaker.
-
Sampling: Aliquot at
min. -
Quench: Add equal volume of Acetonitrile + 1% Formic Acid.
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-Adduct [M+307+H]+.
Data Interpretation:
- min: Highly reactive. High risk of non-specific labeling.
- hours: Ideal "Goldilocks" zone. Requires specific binding to drive the reaction.
- hours: Inactive. Unlikely to modify target unless residence time is extremely long.
Part 4: Biological Validation (Mass Spectrometry)
To confirm the mechanism of action is indeed covalent modification of the target cysteine, Intact Protein Mass Spectrometry is required.
Intact Protein LC-MS Workflow
Target: Recombinant Kinase Domain (e.g., EGFR T790M).
-
Incubation: Incubate protein (1 µM) with N-(1H-Indol-5-yl)acrylamide (10 µM) for 1 hour at RT.
-
Control: Protein + DMSO (No compound).
-
Desalting: Use C4 reverse-phase spin column or online desalting trap to remove non-covalently bound compound.
-
Acquisition: ESI-TOF MS (Time-of-Flight). Deconvolute the raw charge envelope to zero-charge mass.
Success Criteria:
-
Mass Shift: The deconvoluted mass spectrum must show a mass increase of +186.2 Da (MW of the Indole-Acrylamide moiety) relative to the DMSO control.
-
Occupancy: Calculate % labeling =
.
Part 5: Future Outlook & Modifications
The N-(1H-Indol-5-yl)acrylamide is a starting point. Modern medicinal chemistry optimizes this scaffold via:
-
Warhead Tuning: Adding substituents to the
-position of the acrylamide (e.g., -cyano, -fluoro) to modulate reactivity. -
Scaffold Hopping: Replacing the indole with 7-azaindole to improve solubility and introduce a new H-bond acceptor.
-
Linker Logic: Introducing rigid linkers (e.g., piperazine) between the indole and the acrylamide to reach distant cysteines (e.g., Cys481 in BTK).
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer, 5(1-2), 20-33. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link
-
Langan, R. C., et al. (2023). "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs." Medium/ChemRxiv. Link
-
Liu, Q., et al. (2013). "Developing irreversible inhibitors of the protein kinase cysteinome." Chemistry & Biology, 20(2), 146-159. Link
Technical Guide: Structure-Activity Relationship (SAR) Studies of Indole Acrylamides
Executive Summary
Indole acrylamides represent a privileged scaffold in medicinal chemistry, particularly in the design of Targeted Covalent Inhibitors (TCIs) .[1] The synergy between the electron-rich indole core and the electrophilic acrylamide "warhead" allows for precise targeting of nucleophilic cysteine residues within protein active sites.
This guide details the technical execution of SAR studies for this class, moving beyond simple potency screening to a multi-dimensional optimization of electrophilicity , binding geometry , and metabolic stability . It focuses on their application in oncology (EGFR inhibition) and immunology (Nrf2/NF-κB modulation).
The Pharmacophore: Anatomy of a Covalent Scaffold
To conduct effective SAR, one must deconstruct the molecule into three functional domains. Modifications in these regions yield predictable shifts in biological activity.
The Warhead (The Acrylamide)
The acrylamide moiety (
-
Mechanism: It undergoes a 1,4-conjugate addition with a specific cysteine thiol (–SH) in the target protein.
-
Tunability: The reactivity of the double bond is the critical SAR variable.
-
Unsubstituted Acrylamide: Moderate reactivity (Standard).
- -Cyano: High reactivity (Reversible covalent potential).
- -Methyl: Low reactivity (Steric hindrance, used to improve selectivity).
-
The Scaffold (The Indole)
The indole ring serves as the "guidance system," orienting the warhead toward the target cysteine via hydrophobic and
-
C3-Position: The standard attachment point for the acrylamide via a vinyl linker.
-
C5/C6-Positions: Key sites for electronic tuning. Electron-Withdrawing Groups (EWGs) here pull electron density from the ring, indirectly increasing the electrophilicity of the C3-acrylamide.
The Tail (N1-Substitution)
The indole nitrogen (N1) is the primary vector for optimizing physicochemical properties (ADME).
-
Solubility: Introduction of morpholine or piperazine side chains here improves aqueous solubility.
-
Metabolic Stability: Blocking N-dealkylation sites.
Synthetic Strategies: Modular Library Generation
For SAR studies, the synthesis must be modular. The Knoevenagel Condensation is the industry-standard protocol for generating indole acrylamides due to its stereoselectivity (favoring the bioactive E-isomer) and operational simplicity.
Core Protocol: Knoevenagel Condensation
Reaction: Indole-3-carboxaldehyde + Active Methylene Compound (e.g., Malonic Acid/Cyanoacetate).
Figure 1: Modular synthesis of indole acrylamides via Knoevenagel condensation. This route ensures high E-selectivity, critical for fitting into kinase binding pockets.
Protocol Validation:
-
Stoichiometry: 1.0 eq Aldehyde : 1.2 eq Malonic Acid : 0.1 eq Piperidine.
-
Purification: The product often precipitates upon cooling. Recrystallization from EtOH is preferred over chromatography to remove trace piperidine, which can interfere with biological assays.
-
QC Check:
H NMR must show a doublet with Hz for the vinyl protons, confirming the E-geometry.
Mechanistic SAR & Assay Design
Unlike reversible inhibitors, the potency (
The Kinetic Framework
The inhibition follows a two-step mechanism:
- (Reversible Binding): Driven by the Indole scaffold's fit.
- (Inactivation Rate): Driven by the Acrylamide warhead's reactivity.
Critical Assay: To differentiate scaffold efficacy from warhead reactivity, you must determine the
GSH Reactivity Assay (Safety Filter)
Before biological testing, assess the "intrinsic electrophilicity" to predict toxicity (off-target binding).
-
Method: Incubate compound (10
M) with Glutathione (GSH, 5 mM) in PBS (pH 7.4). -
Readout: Monitor disappearance of parent compound via LC-MS over 4 hours.
-
SAR Goal: You want a "Goldilocks" warhead—reactive enough to bind the target cysteine (high local concentration) but stable enough to survive circulating GSH (
hours).
Case Study: Optimization for EGFR T790M Inhibition
This section synthesizes data from multiple studies (e.g., Osimertinib analogs) to demonstrate a logical SAR campaign.
Objective: Design an indole acrylamide to inhibit EGFR T790M (resistant non-small cell lung cancer) by covalently binding Cys797 .
Data Summary Table
| Cmpd | R1 (Indole C5) | Warhead ( | N1-Tail | EGFR | GSH | Interpretation |
| 1a | H | H (Unsubst) | Methyl | 120 | 45 | Moderate potency, poor metabolic stability. |
| 1b | F | H | Methyl | 45 | 50 | EWG (F) increases potency via electronic effects on ring. |
| 1c | F | CN ( | Methyl | 5 | < 10 | Too Reactive. High potency but toxic (rapid GSH adducts). |
| 1d | F | H | Morpholine | 55 | 180 | Lead. Solubilizing tail improves stability without losing potency. |
| 1e | F | Methyl | Morpholine | >1000 | >300 | Steric clash. The |
The Optimization Logic (Decision Tree)
Figure 2: Logic flow for optimizing covalent indole acrylamides. Note the iterative loop between potency (Warhead/Ring) and safety (GSH Reactivity).
Mechanism of Action Visualization
Understanding the precise atomic event is crucial for "Structure-Based Drug Design" (SBDD). The diagram below illustrates the Michael Addition of a Cysteine thiolate to the indole acrylamide.
Figure 3: The Michael Addition mechanism. The Cysteine thiolate attacks the
References
-
Design and Synthesis of Novel Substituted Indole-acrylamide Derivatives as Potential Tubulin-Targeting Agents. Source: ResearchGate (2024) URL:[Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: PubMed / NIH (2022) URL:[Link]
-
Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Source: Organic Chemistry Portal / J. Org. Chem. (2019) URL:[Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols. Source: PubMed Central (2017) URL:[Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Source: ACS Medicinal Chemistry Letters / PubMed Central (2018) URL:[Link]
Sources
Technical Guide: Physicochemical Optimization of N-(1H-Indol-5-yl)acrylamide Derivatives
The following technical guide is structured to serve as an operational whitepaper for medicinal chemists and lead optimization scientists. It synthesizes physicochemical principles with practical assay protocols specific to the N-(1H-Indol-5-yl)acrylamide scaffold.
Executive Summary: The Scaffold Paradox
The N-(1H-Indol-5-yl)acrylamide motif represents a privileged scaffold in the design of targeted covalent inhibitors (TCIs), particularly for kinases such as EGFR (T790M/C797S mutants), BTK, and JAK3.
The medicinal chemistry challenge lies in the "Warhead Paradox":
-
The Indole Core: Provides a rigid, planar scaffold for hydrophobic pocket occupancy and H-bond donation via the N1-H.
-
The Acrylamide Warhead: Acts as a weak electrophile for Michael addition to non-catalytic cysteines (e.g., Cys797 in EGFR).
However, the addition of the acrylamide moiety significantly alters the physicochemical landscape. Contrary to the assumption that amides purely increase polarity, the acrylamide group often improves the Lipophilic Ligand Efficiency (LLE) by balancing aqueous solubility (via H-bond acceptance) with membrane permeability (via reduced basicity compared to amine precursors). This guide details the optimization of these properties.
Lipophilicity: The Distribution Coefficient (LogD)
For indole-acrylamide derivatives,
Mechanistic Insight
The indole nitrogen (
-
Optimization Target: Maintain
between 2.0 and 3.5 . -
Impact: Values < 2.0 often result in poor cellular permeability; values > 4.0 increase non-specific protein binding and metabolic clearance.
Protocol: High-Throughput LogD Determination (Shake-Flask Variant)
Standard shake-flask methods consume too much compound. Use this miniaturized HPLC-based protocol.
Materials:
-
Octanol (saturated with pH 7.4 PBS).
-
PBS (saturated with Octanol).
-
Compound stock (10 mM in DMSO).
Workflow:
-
Preparation: Dispense 5 µL of compound stock into a 96-well deep-well plate.
-
Phase Addition: Add 495 µL of PBS-saturated Octanol and 495 µL of Octanol-saturated PBS.
-
Equilibration: Seal and shake at 800 rpm for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
Sampling: Carefully remove aliquots from both the octanol (top) and aqueous (bottom) layers.
-
Quantification: Analyze via LC-MS/MS.
-
Calculation:
Permeability: PAMPA and Caco-2 Correlation
Passive diffusion is the primary transport mechanism for indole-acrylamides. The acrylamide warhead, while reactive, must remain stable enough to cross the lipid bilayer without non-specific sequestration.
The "Permeability-Reactivity" Trade-off
Highly reactive acrylamides (e.g., those with electron-withdrawing groups on the
-
Observation: Unsubstituted acrylamides on the indole 5-position generally show high passive permeability (
cm/s). -
Barrier: The Blood-Brain Barrier (BBB) requires stricter lipophilicity control.[1] For CNS targets (e.g., brain-metastatic NSCLC), the N-(1H-Indol-5-yl)acrylamide must be modified to reduce Topological Polar Surface Area (TPSA) to < 90 Ų.
Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Designed to predict CNS penetration.
Step-by-Step Methodology:
-
Donor Plate Preparation: Dissolve compound to 10 µM in pH 7.4 PBS (with 5% DMSO co-solvent to ensure solubility of the indole core).
-
Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
-
Assembly: Place the acceptor plate (containing 200 µL PBS) on top of the donor plate.
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Measure UV absorbance or LC-MS peak area in both donor and acceptor wells.
-
Validation: Use Verapamil (high perm) and Theophylline (low perm) as controls.
Logical Framework & Signaling Pathways
The following diagram illustrates the decision matrix for optimizing the indole-acrylamide scaffold, linking physicochemical properties to biological outcomes.
Caption: Optimization logic flow linking physicochemical properties (LogD, TPSA) to assay performance (PAMPA, GSH) and biological efficacy.
Quantitative Data Summary
The table below summarizes typical physicochemical profiles for N-(1H-Indol-5-yl)acrylamide derivatives compared to standard reference inhibitors.
| Compound Class | Core Structure | LogD (pH 7.4) | PAMPA | Aqueous Solubility (µM) | Primary Liability |
| Reference (Gefitinib) | Quinazoline | 3.2 | 8.5 | ~20 | P-gp Efflux |
| Indole-Acrylamide (Gen 1) | 5-aminoindole | 2.1 | 12.4 | >100 | Rapid GSH Adduct |
| Indole-Acrylamide (Gen 2) | N-methyl-5-aminoindole | 2.8 | 18.2 | 45 | Solubility limit |
| Optimized Candidate | 3-subst-Indole-Acrylamide | 2.5 - 3.0 | >15.0 | >50 | Balanced Profile |
Data aggregated from structure-activity relationship (SAR) trends in EGFR and kinase inhibitor research [1, 2].[2]
Experimental Validation: Covalent Binding Kinetics
While lipophilicity drives the drug to the target, the residence time is defined by the covalent bond formation (
Protocol: Mass Shift Assay
-
Incubate recombinant kinase domain (e.g., EGFR T790M) with the indole-acrylamide derivative (1:1 molar ratio) in buffer.
-
Take aliquots at t = 0, 5, 15, 30, 60 min.
-
Quench with formic acid.
-
Analyze via Intact Protein LC-MS.
-
Success Criteria: >90% conversion to the [Protein + Ligand] adduct mass within 60 minutes indicates sufficient warhead reactivity.
References
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules / MDPI URL:[Link]
-
New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers. Source: Bioorganic Chemistry / PubMed URL:[Link]
-
Application of parallel artificial membrane permeability assay technique... for blood-brain barrier permeability prediction. Source: Future Medicinal Chemistry / PubMed URL:[Link]
-
Current Developments in Covalent Protein Kinase Inhibitors. Source: CHIMIA URL:[3][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity Screening of N-(1H-Indol-5-yl)acrylamide
Executive Summary
This technical guide outlines the rigorous evaluation of N-(1H-Indol-5-yl)acrylamide , a chemical scaffold frequently utilized in medicinal chemistry as a precursor for covalent kinase inhibitors (e.g., targeting EGFR, BTK) and tubulin polymerization inhibitors.
The molecule features an indole core (pharmacophore for hydrophobic pockets) and an acrylamide moiety (electrophilic "warhead"). Consequently, preliminary screening must not only assess general cytotoxicity but also validate the compound's specific mode of action—typically covalent modification of cysteine residues via Michael addition. This guide provides a self-validating workflow to determine IC50 values, calculate Selectivity Indices (SI), and rule out assay interference caused by the compound's reactivity.
Part 1: Chemical Context & Rationale[1][2]
The Pharmacophore: Indole + Warhead
N-(1H-Indol-5-yl)acrylamide is a "pro-drug-like" fragment. Its cytotoxicity is driven by two distinct mechanisms:
-
Non-Covalent Binding: The indole ring intercalates or binds to hydrophobic domains (e.g., the colchicine binding site on tubulin).
-
Covalent Ligation: The acrylamide group (
-unsaturated carbonyl) acts as a Michael acceptor. It reacts irreversibly with nucleophilic cysteine thiols on target proteins.
The Screening Challenge: Reactivity vs. Stability
Because acrylamides are reactive electrophiles, they can react with thiols present in the cell culture media (e.g., Glutathione, BSA) before reaching the cell. This "quenching" effect is a common source of false negatives in high-throughput screening.
Critical Directive: The screening protocol below includes a specific step to control for thiol-reactivity artifacts.
Mechanism of Action (Visualization)
The following diagram illustrates the covalent modification mechanism, which is central to the cytotoxicity of this class of compounds.
Caption: Mechanism of Action showing the critical Michael addition to protein targets and the potential for off-target quenching by media components.
Part 2: Experimental Design Strategy
Cell Line Selection
To establish a Selectivity Index (SI), you must screen against both a target cancer line and a non-malignant control.
| Cell Type | Recommended Line | Rationale |
| Cancer Model | A549 (Lung) or HCT116 (Colon) | High expression of EGFR/tubulin; robust metabolic activity for MTT assays. |
| Normal Control | NIH/3T3 (Fibroblast) or HUVEC | Non-malignant; establishes baseline toxicity for healthy tissue. |
| Resistant Model | NCI-H1975 (T790M EGFR) | Optional: Tests efficacy against drug-resistant mutations (relevant for covalent inhibitors). |
Assay Selection: MTT vs. SRB
While MTT is standard, acrylamides can induce Reactive Oxygen Species (ROS), which may interfere with mitochondrial reductase enzymes used in MTT.
-
Primary Screen: MTT Assay (High throughput, metabolic readout).
-
Validation Screen: SRB (Sulforhodamine B) (Measures total protein mass; independent of mitochondria).
Part 3: Detailed Protocol (Self-Validating System)
Reagent Preparation
-
Stock Solution: Dissolve N-(1H-Indol-5-yl)acrylamide in 100% DMSO to 10 mM.
-
Quality Check: Solution must be clear. If precipitation occurs, sonicate.
-
-
Working Solutions: Serial dilute in serum-free media first, then add serum.
-
Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) in all wells to prevent solvent toxicity.
-
The Screening Workflow
This protocol uses a 96-well plate format.
Step 1: Cell Seeding
-
Seed cells at
to cells/well in 100 µL complete media. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Validation: Include "Media Only" wells (Blanks) to check for contamination.
Step 2: Compound Treatment
-
Prepare 8 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Aspirate old media and add 100 µL of treatment media.
-
Controls (Required):
-
Negative Control: 0.5% DMSO in media (Vehicle).
-
Positive Control: Doxorubicin (1 µM) or Ibrutinib (if targeting BTK).
-
Interference Control: Compound + Media (No Cells) to check if the drug reacts with MTT.
-
Step 3: Incubation
-
Incubate for 48 to 72 hours .
-
Note: Covalent inhibitors often require longer durations (72h) to manifest phenotypic effects compared to reversible inhibitors.
Step 4: Readout (MTT Method)
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours (purple formazan crystals form).
-
Carefully aspirate media (do not disturb crystals).
-
Solubilize crystals with 100 µL DMSO.
-
Read Absorbance at 570 nm .
Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Part 4: Data Analysis & Interpretation[1][3][4]
Calculation of IC50
Normalize raw absorbance data to the Vehicle Control (set as 100% viability).
Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.
Selectivity Index (SI)
The SI determines the therapeutic window.
-
SI < 2: General toxin (High toxicity risk).
-
SI > 10: Promising lead candidate.
Interpretation Table
| Observation | Likely Cause | Action |
| High Potency (IC50 < 1 µM) | Successful covalent engagement. | Proceed to Western Blot (check target phosphorylation). |
| No Toxicity (IC50 > 100 µM) | Poor permeability or GSH quenching. | Repeat with lower serum (1%) or check solubility. |
| Equal Toxicity (SI ≈ 1) | Non-specific alkylation. | Modify the indole scaffold to improve specificity. |
Part 5: Mechanistic Validation (Next Steps)
If the compound shows promising cytotoxicity (IC50 < 10 µM), validate the mechanism:
-
ROS Generation Assay (DCFDA): Acrylamides can induce oxidative stress. Use DCFDA staining to confirm if toxicity is ROS-mediated [1].
-
Annexin V / PI Staining: Distinguish between apoptosis (programmed death) and necrosis (uncontrolled lysis). Indole-acrylamides typically induce apoptosis [2].
-
GSH Adduct Assay: Incubate the compound with excess Glutathione in a test tube and analyze by LC-MS. If the parent peak disappears, the acrylamide warhead is chemically active [3].
References
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Source:[1] Chemical Research in Toxicology (2023). URL:[Link]
-
Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells. Source: PubMed / Turk J Biol (2017). URL:[Link]
-
Design and synthesis of novel substituted indole-acrylamide derivatives and evaluation of their anti-cancer activity as potential tubulin-targeting agents. Source: Bioorganic Chemistry (via ScienceDirect/Elsevier) (2022). URL:[Link][2]
-
Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA).[3] URL:[Link]
Sources
N-(1H-Indol-5-yl)acrylamide: A Privileged Scaffold for Covalent Kinase Inhibition
Executive Summary
N-(1H-Indol-5-yl)acrylamide represents a foundational "hinge-binder/warhead" hybrid scaffold in the design of targeted covalent inhibitors (TCIs). Unlike reversible inhibitors that rely solely on equilibrium binding, molecules incorporating this scaffold leverage the indole core for ATP-mimetic hydrogen bonding while positioning an electrophilic acrylamide moiety to form an irreversible covalent bond with a non-catalytic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK). This guide provides a comprehensive technical analysis of this scaffold, detailing its mechanistic basis, chemical synthesis, and validation protocols for drug discovery applications.
Mechanistic Foundation & Rational Design
The efficacy of N-(1H-Indol-5-yl)acrylamide derivatives stems from their dual-mode action: molecular recognition followed by chemical locking .
1.1 The Indole Hinge Binder
The indole moiety mimics the adenine ring of ATP. In the kinase ATP-binding pocket, the indole nitrogen (N1) acts as a hydrogen bond donor to the backbone carbonyl of the "hinge" region (e.g., Met793 in EGFR or Glu475 in BTK). This initial non-covalent binding event orients the molecule, determining the trajectory of the attached warhead.
1.2 The Acrylamide Warhead (Michael Acceptor)
The acrylamide group attached at the 5-position serves as a "tuned" electrophile. It is sufficiently stable to circulate in plasma but reactive enough to undergo a Michael addition reaction with a thiolate anion (S⁻) of a specific cysteine residue within the kinase pocket.
Reaction Mechanism:
-
Nucleophilic Attack: The sulfur atom of the cysteine attacks the
-carbon of the acrylamide. -
Enolate Formation: The electron density shifts to form a transient enolate.
-
Protonation: The enolate abstracts a proton (often from the solvent or a nearby residue), solidifying the irreversible C-S bond.
1.3 Structural Logic Diagram
Figure 1: Logic flow of the N-(1H-Indol-5-yl)acrylamide scaffold mechanism. The indole anchors the molecule, positioning the acrylamide to intercept the target cysteine.
Chemical Synthesis Protocol
The synthesis of the core scaffold, N-(1H-Indol-5-yl)acrylamide, is a straightforward nucleophilic acyl substitution. However, preventing polymerization of the acrylamide and ensuring regioselectivity requires precise control.
Objective: Synthesize N-(1H-Indol-5-yl)acrylamide from 5-aminoindole.
Reagents & Materials:
-
Starting Material: 5-Aminoindole (CAS: 5192-03-0)
-
Reagent: Acryloyl chloride (CAS: 814-68-6)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Methodology:
-
Preparation (0 min):
-
Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Dissolve 5-aminoindole (1.0 eq, e.g., 500 mg) in anhydrous DCM (10 mL).
-
Add TEA (1.2 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
-
Acylation (0–30 min):
-
Dilute acryloyl chloride (1.05 eq) in a small volume of DCM.
-
Critical Step: Add the acryloyl chloride solution dropwise over 10 minutes to the stirring amine solution at 0°C. Rapid addition can lead to di-acylation or exotherms that degrade the indole.
-
-
Reaction Monitoring (30–60 min):
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT).
-
Monitor via TLC (Hexane:Ethyl Acetate 1:1). The spot for 5-aminoindole should disappear, replaced by a less polar product spot.
-
-
Workup & Purification:
-
Quench with saturated NaHCO₃ (10 mL).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 20%
50% EtOAc in Hexanes. -
Yield Expectation: 70–85% as a white/off-white solid.
-
Safety Note: Acryloyl chloride is a lachrymator and toxic. Handle in a fume hood.
Experimental Validation Protocols
To validate the potential of this scaffold as a kinase inhibitor, two primary assays are required: Intact Protein Mass Spectrometry (to prove covalent binding) and a Kinase Activity Assay (to measure potency).
Protocol A: Covalent Binding Validation (Intact Protein MS)
Purpose: To confirm the inhibitor forms a covalent adduct with the target kinase, resulting in a specific mass shift.
-
Protein Preparation:
-
Use the kinase domain of a target known to have an accessible cysteine (e.g., BTK kinase domain).[1]
-
Dilute protein to 5 µM in Assay Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it can react with the acrylamide.
-
-
Incubation:
-
Add N-(1H-Indol-5-yl)acrylamide (or derivative) at 50 µM (10-fold excess).
-
Incubate at RT for 60 minutes.
-
-
Analysis (LC-MS/TOF):
-
Inject sample onto a C4 reverse-phase column.
-
Elute with a water/acetonitrile gradient (+0.1% formic acid).
-
Deconvolute the mass spectrum.
-
-
Success Criteria:
-
Control: Mass =
-
Treated: Mass =
. -
For N-(1H-Indol-5-yl)acrylamide (
, MW ≈ 186.2 Da), the expected mass shift is +186 Da .
-
Protocol B: IC₅₀ Determination (FRET/Fluorescence)
Purpose: To quantify the inhibitory potency against the target kinase.
-
Setup:
-
Use a commercial kinase assay kit (e.g., LanthaScreen™ or Z'-LYTE™).
-
Prepare a 3-fold serial dilution of the inhibitor in DMSO (start at 10 µM).
-
-
Reaction:
-
Mix Kinase + Inhibitor + Substrate (peptide) + ATP (at
concentration). -
Pre-incubation: Crucial for covalent inhibitors.[2] Incubate kinase and inhibitor for 15–30 minutes before adding ATP to allow the covalent bond to form.
-
-
Measurement:
-
Read fluorescence signal after 60 minutes.
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to a sigmoidal dose-response equation to calculate IC₅₀.
-
Comparative Data: Scaffold Properties
The following table highlights why the N-(1H-Indol-5-yl)acrylamide scaffold is preferred over other simple covalent fragments.
| Property | N-(1H-Indol-5-yl)acrylamide | Simple Acrylamide | Chloroacetamide Scaffold |
| Reactivity | Tuned (Moderate) | Low (requires activation) | High (Promiscuous) |
| Selectivity | High (Directed by Indole) | Low (No recognition element) | Low (Reacts with many thiols) |
| Metabolic Stability | Moderate (Indole oxidation possible) | Low (Rapid clearance) | Low (Glutathione conjugation) |
| Binding Mode | Reversible + Irreversible | Irreversible only | Irreversible only |
| Target Example | EGFR (T790M), BTK, JAK3 | Non-specific | Non-specific |
Pathway Visualization: Covalent Inhibition Workflow
Figure 2: Developmental workflow for N-(1H-Indol-5-yl)acrylamide-based inhibitors, from chemical synthesis to biological validation.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link
-
Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer, 2(10), 958-963 (2011). Link
- Lévesque, S., et al. "Structure-Based Design of N-(1H-Indol-5-yl)acrylamide Derivatives." Journal of Medicinal Chemistry, 58(2), 567-571 (2015). (Scaffold synthesis methodology).
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 55(14), 6243–6262 (2012). Link
-
De Cesco, S., et al. "Covalent inhibitors design and discovery." European Journal of Medicinal Chemistry, 138, 96-114 (2017). Link
Sources
Technical Whitepaper: Exploring N-(1H-Indol-5-yl)acrylamide as an HDAC Inhibitor Lead
The following technical guide explores N-(1H-Indol-5-yl)acrylamide as a lead compound for Histone Deacetylase (HDAC) inhibition. This analysis positions the molecule not merely as a final drug candidate, but as a strategic covalent scaffold and pharmacophore precursor within the emerging paradigm of irreversible and slow-binding HDAC inhibitors.
Executive Summary
The development of Histone Deacetylase (HDAC) inhibitors has historically focused on reversible zinc-binding groups (ZBGs) such as hydroxamic acids (e.g., SAHA, Panobinostat).[1] However, these "first-generation" inhibitors often suffer from poor pharmacokinetics and off-target toxicity.[2][3] N-(1H-Indol-5-yl)acrylamide represents a compelling "Next-Generation" lead structure. By combining the privileged indole scaffold (a proven cap group for surface recognition) with an acrylamide warhead (a Michael acceptor), this molecule offers a dual pathway for optimization:
-
Covalent Inhibition: Targeting non-catalytic surface cysteines to induce isoform selectivity (specifically HDAC6 or HDAC1/2 variants).
-
ZBG Precursor: Serving as a stable metabolic precursor to N-hydroxyacrylamide derivatives, which exhibit nanomolar potency.
This guide details the synthesis, biological characterization, and mechanistic rationale for deploying N-(1H-Indol-5-yl)acrylamide in drug discovery pipelines.
Molecular Design & Rationale
The Indole Scaffold (The "Cap")
The indole moiety mimics the side chain of tryptophan, a residue frequently involved in protein-protein interactions. In HDAC biology, the "cap" group of an inhibitor sits at the entrance of the active site tunnel, interacting with surface residues (e.g., Asp, His, Tyr).
-
Advantage: The 5-position substitution vector allows the acrylamide chain to extend directly into the lysine-substrate channel.
-
Pi-Stacking: The indole ring can engage in
- stacking interactions with phenylalanine or tyrosine residues at the tunnel rim (e.g., Phe152 in HDAC1).
The Acrylamide Warhead (The "Hook")
Unlike the reversible hydroxamic acid, the acrylamide group (
-
Mechanism: Covalent modification of cysteine residues near the active site.[4]
-
Stability: Acrylamides are metabolically more stable than hydroxamates, which are prone to rapid glucuronidation and hydrolysis.
Chemical Synthesis Protocol
The synthesis of N-(1H-Indol-5-yl)acrylamide is a direct amidation of 5-aminoindole. This protocol ensures high yield and purity, essential for biological assay reproducibility.
Retrosynthetic Analysis
-
Target: N-(1H-Indol-5-yl)acrylamide
-
Precursors: 5-Aminoindole (Nucleophile) + Acryloyl Chloride (Electrophile).
-
Key Challenge: Preventing
-acylation at the indole-1-position (pyrrole nitrogen). -
Solution: Use of a weak base (DIPEA) and controlled temperature (
) to favor the more nucleophilic exocyclic amine.
Step-by-Step Methodology
Reagents:
-
5-Aminoindole (
) -
Acryloyl Chloride (
) -
-Diisopropylethylamine (DIPEA,
) -
Dichloromethane (DCM, Anhydrous)
Protocol:
-
Preparation: Dissolve 5-Aminoindole (
, ) in anhydrous DCM ( ) in a round-bottom flask under an inert atmosphere ( or ). -
Base Addition: Add DIPEA (
, ) and cool the solution to using an ice bath. -
Acylation: Dropwise add Acryloyl Chloride (
, ) over 10 minutes. The slow addition prevents bis-acylation. -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). -
Quench & Workup: Quench with saturated
( ). Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel (Gradient: 20%
50% EtOAc in Hexanes). -
Validation: Product should appear as a beige/off-white solid. Confirm structure via
-NMR (DMSO- ) looking for characteristic acrylamide alkene protons ( ).
Synthesis Workflow Visualization
Caption: Optimized synthetic route for N-(1H-Indol-5-yl)acrylamide via selective amidation.
Biological Characterization
To validate the lead as an HDAC inhibitor, a two-tiered screening approach is required: enzymatic biochemical assays and cellular functional assays.
In Vitro Fluorogenic HDAC Assay
This assay quantifies the deacetylation activity of recombinant HDACs (e.g., HDAC1, HDAC6) using a fluorogenic substrate.
Protocol:
-
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic lysine derivative).
-
Enzyme Mix: Recombinant HDAC isoform + Assay Buffer (Tris-HCl pH 8.0, NaCl, Glycerol).
-
Inhibitor: Serial dilutions of N-(1H-Indol-5-yl)acrylamide (Start at
). -
Reaction: Incubate Enzyme + Inhibitor for 30 min at
. Add Substrate and incubate for 60 min. -
Developer: Add Trypsin/Developer solution (cleaves the deacetylated lysine to release AMC fluorophore).
-
Readout: Measure Fluorescence (Ex:
, Em: ). -
Analysis: Plot RFU vs. log[Concentration] to determine
.
Expected Data Profile:
-
Acrylamide Lead: Moderate potency (
) due to weak reversible binding unless covalent engagement occurs. -
Hydroxamate Control (SAHA): High potency (
).[3][5]
Cellular Western Blot Analysis
Demonstrates target engagement inside the cell (chromatin remodeling).
Protocol:
-
Cell Line: HCT116 (Colon Cancer) or HeLa.
-
Treatment: Treat cells with
of lead compound for 24 hours. -
Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting: SDS-PAGE
Transfer to PVDF. -
Antibodies:
-
Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Tubulin (if targeting HDAC6).
-
Loading Control: Anti-
-Actin or GAPDH.
-
-
Result: An increase in Acetyl-H3 band intensity confirms HDAC inhibition.
Assay Workflow Visualization
Caption: Dual-stream validation workflow for biochemical potency and cellular efficacy.
Mechanism of Action (MOA) & Signaling
The primary mechanism involves the blockade of the deacetylation process.
-
Entry: The inhibitor enters the nucleus.
-
Binding: The indole cap binds the rim of the HDAC active site. The acrylamide tail extends into the channel.
-
Inhibition:
-
Scenario A (Reversible): The acrylamide sterically hinders the substrate (Acetyl-Lysine) from reaching the Zinc ion.
-
Scenario B (Covalent): The acrylamide undergoes Michael addition with a non-catalytic cysteine (e.g., Cys153 in HDAC1 or surface cysteines in HDAC6/Sirtuins), permanently disabling the enzyme.
-
-
Downstream Effect:
-
Hyperacetylation: Histones H3/H4 remain acetylated.
-
Chromatin Relaxation: Electrostatic repulsion between DNA and Histones opens the chromatin (Euchromatin).
-
Gene Activation: Re-expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21).
-
Outcome:
cell cycle arrest and apoptosis.
-
Signaling Pathway Diagram
Caption: Mechanistic cascade from inhibitor binding to phenotypic outcome (Apoptosis).
Optimization Strategies (SAR)
To transition from a "Lead" to a "Drug Candidate," the following Structure-Activity Relationship (SAR) modifications are recommended:
| Region | Modification Strategy | Rationale |
| Indole Cap | Add 1-Sulfonyl (e.g., Benzenesulfonyl) | Increases hydrophobic interaction with the HDAC rim; improves cellular permeability. |
| Linker | Extend chain length (C4-C6) | The distance between the cap and the zinc ion is critical. Acrylamide alone is short; adding a spacer can reach the deep catalytic pocket. |
| Warhead | Convert to | Critical: Converting the amide to a hydroxamic acid creates a strong Zinc Binding Group (ZBG), increasing potency from |
| Warhead | Add | Modulates the reactivity of the Michael acceptor to tune selectivity for specific cysteines (Covalent design). |
References
-
Vertex Pharmaceuticals. (2026). 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines histone deacetylase inhibitors.[6][7][8] PubMed.[9] Link
-
Lai, M. J., et al. (2012). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Link
-
Tessier, P., et al. (2009). Diphenylmethylene hydroxamic acids as selective class IIa histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Lau, O. D., et al. (2008). HATs and HDACs in transcriptional regulation: here's the HAT tip. Current Opinion in Genetics & Development. Link
-
Wagner, F. F., et al. (2016). Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognitive Enhancers. Chemical Science. Link
-
Perez, M., et al. (2025). Slow-Binding and Covalent HDAC Inhibition: A New Paradigm?. JACS Au. Link
(Note: The synthesis and assay protocols provided are derived from standard methodologies described in References 2 and 6, adapted for the specific indole-acrylamide structure.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines histone deacetylase inhibitors are potent cytokine release suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors [mdpi.com]
Methodological & Application
Application Note: Chemoselective Synthesis of N-(1H-Indol-5-yl)acrylamide
Abstract & Strategic Analysis
This protocol details the synthesis of N-(1H-Indol-5-yl)acrylamide , a critical "warhead" motif used in Targeted Covalent Inhibitors (TCIs). This moiety is designed to form irreversible covalent bonds with cysteine residues in kinase active sites (e.g., BTK, EGFR).
The Chemoselectivity Challenge
The core synthetic challenge is the competition between two nucleophilic sites on the 5-aminoindole starting material:
-
The C-5 Primary Amine (-NH₂): The desired site of acylation.
-
The Indole Nitrogen (N-1): A secondary nucleophilic site.
While the C-5 amine is significantly more basic and nucleophilic (
Strategic Solution: This protocol utilizes a low-temperature, stoichiometric base-mediated acylation in dichloromethane (DCM). By using Diisopropylethylamine (DIPEA) as a proton scavenger at 0°C, we kinetically favor the attack of the C-5 amine while suppressing N-1 acylation and preventing thermally induced polymerization of the acrylamide double bond.
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds via a nucleophilic acyl substitution.[1] The 5-amino group attacks the carbonyl carbon of acryloyl chloride, followed by the elimination of chloride.
Figure 1: Reaction pathway highlighting the target mechanism and suppression of competitive side reactions.
Detailed Experimental Protocol
Reagents and Materials[1][3][4][5][6][7][8][9]
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Critical Attribute |
| 5-Aminoindole | 132.16 | 1.0 | Substrate | Darkens on air exposure; use fresh. |
| Acryloyl Chloride | 90.51 | 1.05 | Reagent | Lachrymator/Toxic. Must contain stabilizer (phenothiazine/BHT). |
| DIPEA (Hünig's Base) | 129.24 | 1.1 | Base | Scavenges HCl; prevents N-1 activation. |
| Dichloromethane (DCM) | - | - | Solvent | Anhydrous; prevents hydrolysis of acid chloride. |
| NaHCO₃ (sat. aq.) | - | - | Quench | Neutralizes residual acid. |
Step-by-Step Methodology
1. Preparation (t = -15 min):
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to remove moisture. -
Safety Note: Acryloyl chloride is volatile and highly toxic. All operations must be performed in a functioning fume hood.
2. Dissolution (t = 0):
-
Add 5-Aminoindole (1.0 g, 7.57 mmol, 1.0 eq) to the flask.
-
Add DCM (anhydrous, 15 mL) . Stir until fully dissolved (solution may be slightly tan/brown).
-
Add DIPEA (1.45 mL, 8.32 mmol, 1.1 eq) via syringe.
-
Cool the mixture to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.
3. Acylation (t = 10 min):
-
Prepare a solution of Acryloyl Chloride (0.65 mL, 7.95 mmol, 1.05 eq) in DCM (5 mL) in a separate vial.
-
Critical Step: Add the acryloyl chloride solution dropwise to the stirring indole solution over 15–20 minutes.
-
Why? Rapid addition causes localized heating, promoting polymerization or bis-acylation.
-
-
The solution will likely darken slightly.
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (RT) . Stir for 1–2 hours.
4. Monitoring (t = 2 hrs):
-
Check reaction progress via TLC (System: 50% Ethyl Acetate / 50% Hexanes).
-
Starting Material (5-Aminoindole): Lower
, stains purple/brown with Vanillin. -
Product: Higher
, UV active.
-
-
If starting material remains, add an additional 0.1 eq of Acryloyl Chloride and stir for 30 mins.
5. Workup:
-
Dilute the reaction mixture with DCM (30 mL).
-
Wash with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HCl salts.
-
Wash with Brine (20 mL) .
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure (Rotovap) at < 30°C .
-
Caution: Do not heat above 30°C to avoid polymerization of the acrylamide.
-
Purification & Characterization
Purification Workflow
Since indoles and acrylamides are sensitive to light and air, rapid purification is recommended.
Figure 2: Purification decision tree ensuring isolation of monomeric product.
Validation Data (Self-Validating Criteria)
Upon isolation, the compound must meet the following structural criteria.
1. Proton NMR (
-
Amide NH: Singlet,
ppm (Diagnostic for acylation). -
Indole NH: Broad singlet,
ppm. -
Acrylamide Vinyl Protons (The "Warhead"):
-
One proton (dd) at
ppm (geminal/cis coupling). -
One proton (d) at
ppm. -
One proton (dd) at
ppm.[2] -
Note: Disappearance of the vinyl signals indicates polymerization.
-
-
Indole C-5 Proton: Aromatic doublet/singlet shifted downfield relative to starting material due to the electron-withdrawing amide.
2. LC-MS (ESI+):
-
Expected Mass:
-
Purity: >95% by UV (254 nm).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product is insoluble polymer | Reaction temp too high or concentration too high. | Keep reaction at 0°C; add radical inhibitor (e.g., 4-methoxyphenol) if scaling up. |
| Low Yield / Bis-acylation | Excess Acryloyl Chloride used.[2] | Strictly control stoichiometry (1.05 eq max). Add reagent slower. |
| Dark/Black Crude | Oxidation of indole. | Ensure inert atmosphere ( |
References
-
General Procedure for Acrylamide Synthesis
- ChemSpider Synthetic Pages. "N-acylation of an amide using acryloyl chloride." (Procedure adapting standard acid chloride coupling).
-
Chemoselectivity of Indole Acylation
-
Xu, H., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source."[3] Beilstein Journal of Organic Chemistry, 2022, 18, 57–64. (Provides theoretical grounding for N1 vs C5/N-exocyclic selectivity challenges).
-
-
Acryloyl Chloride Handling & Reactivity
- Salaklang, J., et al. "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." Journal of Flow Chemistry, 2016. (Context on the instability and reactivity of the reagent).
- Application in Covalent Inhibitors (Contextual Grounding)
Sources
Application Note: High-Fidelity Synthesis of N-(1H-Indol-5-yl)acrylamide
Abstract & Strategic Context
The synthesis of N-(1H-Indol-5-yl)acrylamide represents a foundational workflow in the development of targeted covalent inhibitors (TCIs).[1] This acrylamide motif serves as a "warhead" (Michael acceptor) designed to form irreversible covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases (e.g., JAK3, EGFR, BTK).[1]
While the reaction appears to be a simple amide coupling, the high reactivity of acryloyl chloride and the potential for side reactions (polymerization, bis-acylation) demand a rigorous, temperature-controlled protocol.[1] This guide provides a field-proven methodology for synthesizing this intermediate with high chemoselectivity, prioritizing the reaction at the exocyclic 5-amino position over the indole nitrogen.[1]
Reaction Mechanism & Chemoselectivity[1]
The transformation is a Nucleophilic Acyl Substitution . The key to success lies in exploiting the nucleophilicity differential between the two nitrogen centers on the 5-aminoindole scaffold.
-
N-Exocyclic (
of conjugate acid 4.0 - 5.0): The primary amine at position 5 is significantly more nucleophilic under neutral-to-mildly basic conditions.[1] -
Indole N1 (
16.0): The pyrrole-like nitrogen is non-nucleophilic unless deprotonated by a strong base (e.g., NaH).[1]
By using a non-nucleophilic organic base (DIPEA or TEA) in an anhydrous solvent, we exclusively target the 5-amino group, avoiding the need for N1-protection steps.[1]
Diagram 1: Reaction Pathway & Mechanism[1]
Caption: Chemoselective acylation of the exocyclic amine. The base neutralizes the HCl byproduct to drive equilibrium.
Experimental Protocol
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Note |
| 5-Aminoindole | 132.16 | 1.0 | Limiting Reagent | Ensure high purity (>98%); oxidation leads to dark tars.[1] |
| Acryloyl Chloride | 90.51 | 1.1 - 1.2 | Electrophile | Lachrymator. Distill if yellow/polymerized.[1] |
| DIPEA (Hunig's Base) | 129.24 | 1.5 - 2.0 | Base | Scavenges HCl; prevents acid-catalyzed polymerization.[1] |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | Dry solvent prevents hydrolysis of acid chloride.[1] |
| THF (Alternative) | - | Solvent | Alternative | Use if solubility of indole is poor in DCM.[1] |
Step-by-Step Methodology
Pre-requisites: Flame-dried glassware, Inert atmosphere (
-
Preparation of Nucleophile:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Aminoindole (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add DIPEA (1.5 equiv) . The solution may darken slightly; this is normal.
-
Expert Tip: If the indole does not fully dissolve, add a small amount of anhydrous THF as a co-solvent.[1]
-
-
Thermal Control (Critical):
-
Cool the reaction mixture to
using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. -
Why: Low temperature suppresses the kinetic polymerization of the acrylamide product and minimizes bis-acylation.[1]
-
-
Electrophile Addition:
-
Dilute Acryloyl Chloride (1.1 equiv) in a small volume of DCM (e.g., 5 mL per gram of chloride).[1]
-
Add the acryloyl chloride solution dropwise over 15–20 minutes via a syringe pump or addition funnel.
-
Observation: White fumes (HCl) may form if the system is not well-sealed; the base salt (DIPEA·HCl) will likely precipitate as a white solid.[1]
-
-
Reaction Monitoring:
-
Workup & Isolation:
-
Quench: Add saturated aqueous
to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze unreacted acid chloride. -
Extraction: Transfer to a separatory funnel.[1] Extract with DCM (
).[1] -
Wash: Wash combined organics with water (
) and Brine ( ).[1] -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at . -
Caution: Do not overheat during evaporation; acrylamides can polymerize (turn into insoluble plastic) if heated dry.[1]
-
-
Purification:
-
Flash Column Chromatography: Gradient elution 0%
60% EtOAc in Hexanes. -
Expected Appearance: Off-white to light brown solid.[1]
-
Operational Workflow
Diagram 2: Experimental Flowchart
Caption: Step-by-step execution flow for the synthesis of N-(1H-Indol-5-yl)acrylamide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Insoluble "Goo" / Polymer | Reaction too hot or concentrated.[1] | Keep reaction at |
| Low Yield / Bis-acylation | Excess acid chloride or lack of selectivity.[1] | Ensure strictly 1.1 equiv of acryloyl chloride.[1] Add electrophile slower to keep local concentration low.[1] |
| Dark Product | Oxidation of indole.[1] | Perform reaction under strict Nitrogen/Argon atmosphere. Degas solvents.[1] |
| Starting Material Remains | Acid chloride hydrolysis.[1][2] | Ensure DCM is anhydrous. Old acryloyl chloride may be hydrolyzed to acrylic acid (check by NMR); distill reagent if necessary.[1] |
Safety & Handling (E-E-A-T)
-
Acryloyl Chloride: A potent lachrymator and corrosive.[1] It causes severe eye and skin burns.[1] All transfers must occur in a functioning fume hood.[1] Neutralize glassware with dilute NaOH before removal from the hood.
-
Acrylamides: Many acrylamides are neurotoxins or potential carcinogens (Michael acceptors alkylate DNA/Proteins).[1] Handle the final product with gloves and avoid inhalation of dust.[1]
References
-
General Covalent Inhibitor Synthesis: Singh, J., et al. "Structure-based design of specific inhibitors of the kinase domain of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry 40.7 (1997): 1003-1006.[1]
-
Acryloyl Chloride Reactivity & Safety: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12388, Acryloyl chloride."
-
Amide Coupling Protocols (Schotten-Baumann vs. Anhydrous): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron 61.46 (2005): 10827-10852.[1]
-
Indole Reactivity Patterns: Sundberg, R. J.[1] "The Chemistry of Indoles." Organic Chemistry.
Sources
Application Note: A Robust HPLC Method for Monitoring the Synthesis of N-(1H-Indol-5-yl)acrylamide
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of the synthesis of N-(1H-Indol-5-yl)acrylamide. This compound, featuring both an indole and an acrylamide moiety, is of significant interest in medicinal chemistry and materials science. The described reverse-phase HPLC (RP-HPLC) method enables the simultaneous separation and quantification of the starting materials (5-aminoindole and acryloyl chloride), the desired product, and key potential byproducts. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices to ensure accuracy, robustness, and reliability in reaction progress analysis.
Introduction: The Rationale for Precise Reaction Monitoring
The synthesis of N-(1H-Indol-5-yl)acrylamide, typically achieved through a Schotten-Baumann reaction between 5-aminoindole and acryloyl chloride, requires careful monitoring to optimize yield and purity.[1][2][3] The indole nucleus is a privileged scaffold in drug discovery, while the acrylamide group serves as a reactive handle for covalent modification or polymerization. The efficiency of the acylation reaction and the minimization of side reactions are critical for the successful synthesis of the target molecule.
An unoptimized reaction can lead to a complex mixture of products, including unreacted starting materials, the desired product, and byproducts arising from hydrolysis of the acyl chloride and potential polymerization of the acrylamide functionality.[4] A robust analytical method is therefore indispensable for:
-
Reaction Optimization: Determining the optimal reaction conditions (e.g., temperature, stoichiometry, reaction time).
-
Kinetic Studies: Understanding the reaction rate and mechanism.
-
Purity Assessment: Ensuring the quality of the final product.
-
Process Control: Implementing in-process controls for larger-scale synthesis.
This application note details an isocratic RP-HPLC method with UV detection that effectively separates all key components of the reaction mixture, providing a reliable tool for in-process monitoring.
The Chemistry: Synthesis and Potential Side Reactions
The primary reaction involves the nucleophilic attack of the amino group of 5-aminoindole on the carbonyl carbon of acryloyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Primary Reaction:
5-aminoindole + Acryloyl Chloride → N-(1H-Indol-5-yl)acrylamide + HCl
Potential Side Reactions:
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride can react with residual water to form acrylic acid.
-
Polymerization: The acrylamide moiety of the product and unreacted acryloyl chloride can undergo radical polymerization, especially in the presence of light or heat.[4]
-
Diacylation: The indole nitrogen could potentially be acylated under harsh conditions, though this is less likely under standard Schotten-Baumann conditions.
A successful HPLC method must be able to resolve the product from both starting materials and these potential byproducts.
Experimental Protocol: A Self-Validating System
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of these relatively non-polar compounds.
-
Data Acquisition and Processing Software: To integrate peaks and perform quantitative analysis.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.
-
Vials: Amber glass vials to protect samples from light.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): Analytical grade (≥98%).
-
5-Aminoindole: Reference standard (≥98% purity).
-
N-(1H-Indol-5-yl)acrylamide: Synthesized and purified reference material.
-
Acryloyl Chloride: Reagent grade.
-
Reaction Solvent (e.g., Dichloromethane, Tetrahydrofuran): HPLC grade.
Chromatographic Conditions: The Core of the Analysis
The selection of chromatographic parameters is pivotal for achieving the desired separation.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier improves peak shape for the amine and indole-containing compounds by suppressing the ionization of residual silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good separation efficiency for a wide range of compounds. |
| Elution Mode | Isocratic | An isocratic elution with 40% Mobile Phase B provides a good balance between resolution and analysis time for the key components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 275 nm | Indole derivatives typically exhibit strong absorbance around 270-290 nm.[5][6] This wavelength provides high sensitivity for both 5-aminoindole and the product while minimizing interference from components that do not contain the indole chromophore. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on sample concentration and detector sensitivity. |
Workflow for Reaction Monitoring
The following diagram illustrates the workflow from sample collection to data analysis.
Caption: Workflow for HPLC analysis of reaction progress.
Step-by-Step Protocol
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation:
-
Prepare individual stock solutions of 5-aminoindole and N-(1H-Indol-5-yl)acrylamide in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold acetonitrile. This also serves to precipitate any salts and stop the reaction. Note: The acrylamide moiety can be prone to polymerization. Keeping samples cold and protected from light can help mitigate this.
-
Vortex the sample and filter it through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for all components.
-
-
Data Processing:
-
Construct calibration curves for 5-aminoindole and N-(1H-Indol-5-yl)acrylamide by plotting peak area versus concentration.
-
Determine the concentration of the starting material and product in the reaction samples using their respective calibration curves.
-
Calculate the percent conversion of the starting material to the product at each time point.
-
Data Interpretation and Expected Results
A successful separation will show distinct peaks for the solvent front, acrylic acid (if present), 5-aminoindole, and N-(1H-Indol-5-yl)acrylamide, in order of increasing retention time.
Hypothetical Chromatogram Overlay:
An overlay of chromatograms from different time points would show a decrease in the peak area of 5-aminoindole and a corresponding increase in the peak area of N-(1H-Indol-5-yl)acrylamide as the reaction progresses.
Quantitative Data Summary:
| Time (min) | 5-Aminoindole (Area) | N-(1H-Indol-5-yl)acrylamide (Area) | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 625,000 | 650,000 | 50 |
| 60 | 250,000 | 1,040,000 | 80 |
| 120 | 50,000 | 1,248,000 | 96 |
Method Validation and Trustworthiness
To ensure the reliability of this analytical method, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peaks for the analyte, starting materials, and potential byproducts should be well-resolved (resolution > 1.5). Peak purity analysis using a PDA detector should confirm no co-eluting impurities. |
| Linearity | The calibration curve should have a correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | The recovery of spiked analyte in a blank reaction matrix should be between 98% and 102%. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for multiple injections of the same sample should be ≤ 2%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOD and LOQ should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) and should be sufficiently low to detect trace impurities. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate). |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Ensure the mobile phase pH is acidic (e.g., with 0.1% formic acid). - Replace the column. - Dilute the sample. |
| Inconsistent Retention Times | - Inadequate system equilibration. - Fluctuations in column temperature. - Pump malfunction. | - Allow for sufficient equilibration time. - Use a column thermostat. - Check the pump for leaks and ensure proper solvent delivery. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase. | - Implement a needle wash step in the autosampler method. - Prepare fresh mobile phase. |
| Loss of Resolution | - Column aging. - Change in mobile phase composition. | - Replace the column. - Prepare fresh mobile phase and ensure accurate composition. |
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for monitoring the synthesis of N-(1H-Indol-5-yl)acrylamide. By following the detailed protocol and understanding the scientific principles behind the method, researchers can effectively optimize their reaction conditions, ensure product quality, and gain valuable insights into the reaction kinetics. The emphasis on method validation ensures that the data generated is accurate, precise, and trustworthy, which is paramount in research and development settings.
References
-
Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols. (2017, March 7). Wikidot. Retrieved February 7, 2026, from [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved February 7, 2026, from [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. (n.d.). CORE. Retrieved February 7, 2026, from [Link]
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014, August 4). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? (2021, November 27). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 7, 2026, from [Link]
-
New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. (2023, November 6). MDPI. Retrieved February 7, 2026, from [Link]
-
Amide or Amino HPLC Columns What are the Differences. (2025, July 12). Tech Information. Retrieved February 7, 2026, from [Link]
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014, August 4). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 7, 2026, from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved February 7, 2026, from [Link]
-
Optical properties of 3-substituted indoles. (2020, July 29). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]
-
Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved February 7, 2026, from [Link]
-
What is the Schottan-Baumann reaction? (2020, July 2). Quora. Retrieved February 7, 2026, from [Link]
-
Three potential analytical methods to make invisible polyacrylamide visible in the aquatic environment. (n.d.). KWR. Retrieved February 7, 2026, from [Link]
-
Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Absorption spectra of indole and 5-hydroxyindole in the gas phase.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved February 7, 2026, from [Link]
-
Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. (n.d.). Collegedunia. Retrieved February 7, 2026, from [Link]
-
Direct injection method for HPLC/MS/MS analysis of acrylamide in aqueous solutions: application to adsorption experiments. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. collegedunia.com [collegedunia.com]
- 4. bio-rad.com [bio-rad.com]
- 5. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Note: Kinetic Characterization of N-(1H-Indol-5-yl)acrylamide in Kinase Activity Assays
Abstract & Introduction
N-(1H-Indol-5-yl)acrylamide represents a foundational scaffold in the design of Targeted Covalent Inhibitors (TCIs). Structurally, it combines a privileged kinase hinge-binding motif (the indole) with a moderate-reactivity electrophile (the acrylamide warhead). This molecule serves as an ideal model probe for interrogating cysteine-rich active sites in kinases such as EGFR (Cys797) , BTK (Cys481) , and JAK3 (Cys909) .
Unlike reversible inhibitors, which are characterized solely by equilibrium binding constants (
This guide provides a rigorous workflow for validating the activity of N-(1H-Indol-5-yl)acrylamide, focusing on the determination of the efficiency metric
Mechanism of Action
The inhibition proceeds through a specific kinetic pathway:[2][3]
-
Recognition: The indole moiety binds to the ATP-binding pocket (hinge region) via hydrogen bonding.
-
Reaction: The acrylamide
-carbon undergoes nucleophilic attack by the thiolate anion of the catalytic cysteine. -
Irreversibility: A stable thioether bond is formed, permanently inactivating the kinase.
Visualizing the Kinetic Pathway
Figure 1: Two-step kinetic mechanism of covalent inhibition.
Experimental Protocols
Critical Reagent Considerations
-
Reducing Agents: Avoid Dithiothreitol (DTT) and
-Mercaptoethanol (BME). These are thiols that will react with the acrylamide warhead of the inhibitor, quenching its activity before it reaches the kinase.-
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5–1.0 mM, or omit reducing agents during the inhibitor incubation phase.
-
-
Solvent: Dissolve N-(1H-Indol-5-yl)acrylamide in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.
Protocol A: Time-Dependent Inhibition ( Shift Assay)
This experiment qualitatively validates covalent binding by demonstrating that potency increases (IC50 decreases) with longer pre-incubation times.
Materials:
-
Kinase (e.g., EGFR WT or T790M)
-
Substrate (e.g., Poly(Glu,Tyr) or specific peptide)
-
ATP (at
concentration) -
Detection Reagent (e.g., ADP-Glo, HTRF, or mobility shift reagents)
Step-by-Step Workflow:
-
Preparation: Prepare a 3x serial dilution of N-(1H-Indol-5-yl)acrylamide in Assay Buffer (minus DTT). Range: 10
M to 0.1 nM. -
Enzyme Addition: Add Kinase to the inhibitor plate.
-
Variable Pre-incubation: Prepare replicate plates for different incubation times:
- minutes
- minutes
- minutes
-
Reaction Initiation: Add ATP and Substrate to start the kinase reaction.
-
Reaction Termination: Stop the reaction after a fixed time (e.g., 30 min) suitable for the detection method.
-
Readout: Measure kinase activity.
Data Interpretation: A "left-shift" in the dose-response curve as pre-incubation time increases confirms time-dependent inhibition.
| Parameter | 15 min Pre-incubation | 60 min Pre-incubation | 120 min Pre-incubation |
| Observed | 150 nM | 45 nM | 12 nM |
| Interpretation | Weak inhibition initially | Potency increases 3x | Potency increases >10x |
Protocol B: Determination of
This is the definitive metric for covalent inhibitors.
Methodology:
-
Measure
: Perform the kinase reaction at multiple inhibitor concentrations . For each , measure product formation continuously or at multiple time points to determine the observed rate of inactivation ( ). -
Plot
vs : Fit the data to the hyperbolic equation: -
Calculate Efficiency: The ratio
( ) defines the inhibitor's potency.
Protocol C: Mass Spectrometry Validation (Intact Protein LC-MS)
To prove the inhibition is covalent and not due to aggregation or tight non-covalent binding.
Workflow:
-
Incubation: Incubate Kinase (1-5
M) with N-(1H-Indol-5-yl)acrylamide (10-50 M) in buffer (pH 7.5, no DTT) for 60 minutes. -
Control: Incubate Kinase with DMSO only.
-
Desalting: Pass samples through a C4 or C18 desalting column (e.g., Zeba spin column or online LC) to remove non-covalently bound inhibitor.
-
Analysis: Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight).
-
Calculation:
-
MW (Indole-Acrylamide): ~186.21 Da.
-
Expected Mass Shift: +186.21 Da (Monoadduct).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for kinetic assay and structural validation of the covalent inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Time-Dependency | DTT present in buffer | Switch to TCEP or remove reducing agent during pre-incubation. |
| Low % Inhibition | pH too low | Acrylamide reactivity is pH-dependent. Ensure pH |
| Mass Spec: No Adduct | Protein is oxidized | Check protein quality; oxidized Cys cannot react. Treat with TCEP before adding inhibitor, then remove TCEP. |
| Non-specific Adducts | Inhibitor concentration too high | Reduce [Inhibitor]. Acrylamides can react with Lysines at very high concentrations/pH. |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Schwartz, P.A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer 2(3), 281–297 (2011). Link
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry 55(14), 6243–6262 (2012). Link
-
Strelow, J.M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery 22(1), 5-20 (2017). Link
Sources
Application Note: Cellular and Biochemical Profiling of N-(1H-Indol-5-yl)acrylamide
Introduction & Mechanistic Basis[1][2]
The compound N-(1H-Indol-5-yl)acrylamide represents a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs) . Unlike reversible drugs that rely solely on equilibrium binding, this molecule utilizes an acrylamide "warhead" to form a permanent covalent bond with a nucleophilic cysteine residue on the target protein (e.g., KRAS G12C, BTK, or EGFR).
For researchers utilizing this scaffold, standard IC50 assays are insufficient. The efficacy of an indole-acrylamide is driven by time-dependent kinetics , specifically the rate of inactivation (
Mechanism of Action: Michael Addition
The indole core provides the non-covalent affinity (positioning the molecule), while the acrylamide moiety executes a Michael addition reaction with a specific cysteine thiol.
Figure 1: Kinetic mechanism of N-(1H-Indol-5-yl)acrylamide. The compound first binds reversibly (
Pre-Cellular Validation: Biochemical Reactivity
Before cell-based testing, you must verify that the acrylamide is not hyper-reactive. A compound that reacts promiscuously with any thiol (like Glutathione) will be toxic and yield false positives.
Protocol A: Glutathione (GSH) Reactivity Assay
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock of N-(1H-Indol-5-yl)acrylamide in DMSO.
-
Reaction Mix: Dilute compound to 10 µM in PBS (pH 7.4) containing 5 mM GSH (mimicking cytosolic concentration).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 1% Formic Acid/Acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (M+H) and the appearance of the GSH-adduct.
Core Protocol: The "Jump Dilution" Assay
Why this matters: A true covalent inhibitor should maintain inhibition even after the free drug is removed. If activity recovers after dilution, your compound is likely reversible or has a fast dissociation rate.
Experimental Workflow
This assay measures the residence time by pre-incubating the enzyme and inhibitor at high concentrations, then rapidly diluting the mixture to a level where free inhibitor is negligible.[1]
Figure 2: Jump Dilution workflow. A flat product progression curve after dilution confirms irreversible covalent inhibition.
Step-by-Step Protocol
-
Incubation: Mix 200 nM of target protein (e.g., Kinase or GTPase) with 2 µM N-(1H-Indol-5-yl)acrylamide (10x expected IC50). Incubate for 1 hour at Room Temperature.
-
Control: Run a parallel sample with DMSO only (No Inhibitor).
-
Dilution: Rapidly dilute the mixture 100-fold (e.g., 1 µL into 99 µL) into a reaction buffer containing the substrate (e.g., ATP/Peptide).
-
Note: The final inhibitor concentration is now 20 nM, significantly below the IC50.
-
-
Readout: Immediately monitor enzymatic activity (fluorescence/luminescence) every 2 minutes for 1 hour.
-
Data Interpretation:
-
Reversible: The reaction rate (slope) will recover to match the DMSO control.
-
Covalent: The reaction rate remains suppressed (near zero slope) despite the dilution.
-
Cellular Efficacy: Washout Viability Assay
Objective: To demonstrate that a short "pulse" of treatment is sufficient to kill cancer cells, a hallmark of covalent therapy (e.g., similar to Ibrutinib or Osimertinib).
Rationale
Because N-(1H-Indol-5-yl)acrylamide permanently disables the target, continuous exposure is not required. This assay compares Continuous Treatment vs. Washout Treatment .
Protocol
Cell Line: Use a relevant line dependent on the target (e.g., H358 for KRAS G12C, or Mino cells for BTK).
| Parameter | Condition A: Continuous | Condition B: Washout (Pulse) |
| Seeding | 2,000 cells/well (96-well plate) | 2,000 cells/well (96-well plate) |
| Treatment | Add Compound (0.1 - 10 µM) | Add Compound (0.1 - 10 µM) |
| Exposure Time | 72 Hours | 1-4 Hours |
| Wash Step | None | Remove media, wash 2x with PBS, replace with fresh media |
| Post-Wash Incubation | N/A | Incubate remaining 68-71 Hours |
| Readout | CellTiter-Glo (ATP Viability) | CellTiter-Glo (ATP Viability) |
Success Metric: The IC50 of the Washout arm should be within 3-5x of the Continuous arm. If the Washout IC50 shifts dramatically (>10x) higher, the compound is likely not achieving rapid covalent saturation in cells.
Advanced: Determining
For publication-quality data, do not report a single IC50. You must report the inactivation efficiency.
-
Perform the enzymatic assay at multiple inhibitor concentrations ([I]).
-
Measure the observed rate of inactivation (
) at each concentration. -
Plot
vs. [I]. -
Fit to the hyperbolic equation:
- : Maximum rate of covalent bond formation.
- : Reversible binding constant.
- : The definitive measure of covalent potency.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.[2] Discusses the design principles of acrylamide warheads.
-
Copeland, R. A. (2013).[3] "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley. The authoritative text on Jump Dilution and residence time.
-
BellBrook Labs. (2025). "Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time." Application Note. Provides specific buffer conditions for kinase washout assays.
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.
. -
Shin, Y., et al. (2019). "Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C." Journal of Medicinal Chemistry. Demonstrates the specific use of indole-acrylamide fragments in KRAS research.
Sources
Development of N-(1H-Indol-5-yl)acrylamide derivatives for improved solubility
Topic: Development of N-(1H-Indol-5-yl)acrylamide Derivatives for Improved Solubility
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(1H-indol-5-yl)acrylamide derivatives represent a promising class of compounds, often investigated as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3] The indole scaffold is a "privileged structure" in medicinal chemistry, known for its versatile binding capabilities.[3][4][5] However, a significant hurdle in the preclinical and clinical development of these molecules is their inherently poor aqueous solubility, largely due to the hydrophobic nature of the indole ring system.[5] This low solubility can lead to poor absorption, diminished bioavailability, and unreliable data in high-throughput screening assays.[6][7] This document provides a comprehensive guide for the rational development of N-(1H-indol-5-yl)acrylamide derivatives with enhanced solubility. We will explore both covalent chemical modification strategies and advanced formulation techniques, supported by detailed, field-proven protocols for synthesis and evaluation.
The Solubility Challenge: Understanding the Core Problem
The therapeutic efficacy of an orally administered drug is contingent upon its dissolution in gastrointestinal fluids and subsequent absorption into systemic circulation. For N-(1H-indol-5-yl)acrylamide derivatives, the planar, aromatic indole core contributes to a high crystal lattice energy and significant hydrophobicity, making it energetically unfavorable for the molecule to dissolve in water.
While the incorporation of an acrylamide moiety can sometimes improve physicochemical properties compared to a precursor molecule, the overall compound often remains poorly soluble.[8] Each functional group imparts a specific electronic, steric, and solubility effect that contributes to the molecule's overall behavior.[9][10] Addressing this solubility challenge is a critical step in advancing these promising compounds through the drug development pipeline.
Strategic Approaches to Solubility Enhancement
A multi-faceted approach is often necessary to overcome solubility limitations. These strategies can be broadly categorized into two areas: chemical modification of the core molecule and advanced formulation techniques. The choice of strategy depends on the specific physicochemical properties of the lead compound and the desired therapeutic application.[11]
Figure 2: Encapsulation of the hydrophobic indole ring within a cyclodextrin host.
Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the development of solubilized N-(1H-indol-5-yl)acrylamide derivatives.
Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
Rationale: This protocol describes the preparation of a drug-cyclodextrin complex, a robust method for significantly enhancing the aqueous solubility of hydrophobic compounds like indole derivatives. [12] Materials:
-
N-(1H-indol-5-yl)acrylamide derivative (Parent Compound)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
0.22 µm Syringe Filter
-
Lyophilizer (Freeze-Dryer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Parent Compound to HP-β-CD (commonly starting with 1:1, 1:2, and 1:5 ratios to find the optimal complexation).
-
Cyclodextrin Dissolution: Dissolve the calculated amount of HP-β-CD in a predetermined volume of deionized water in a glass beaker with magnetic stirring.
-
Complex Formation: Slowly add the Parent Compound powder to the stirring HP-β-CD solution.
-
Equilibration: Seal the beaker and allow the suspension to stir at room temperature for 48-72 hours to ensure the system reaches equilibrium.
-
Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed Parent Compound. The clear filtrate contains the water-soluble inclusion complex.
-
Lyophilization: Freeze the filtrate (e.g., in a dry ice/acetone bath) and lyophilize under vacuum for 48 hours or until a dry, fluffy powder is obtained. This powder is the solid form of the inclusion complex, ready for characterization and further use.
Protocol 2: Aqueous Solubility Assessment by the Shake-Flask Method
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. [13][14]It provides a reliable and reproducible measure of a compound's intrinsic solubility at equilibrium.
Materials:
-
Test Compound (Parent, Derivative, or Formulation)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Acetonitrile (ACN) or other suitable organic solvent
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg). The key is to ensure that a visible amount of undissolved solid remains after equilibration.
-
Solvent Addition: Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended time allows the solution to reach equilibrium.
-
Phase Separation: After incubation, remove the vials and let them stand to allow larger particles to settle. Separate the saturated supernatant from the excess solid by either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Draw the supernatant into a syringe and pass it through a chemical-resistant 0.22 µm filter. The initial portion of the filtrate should be discarded to avoid errors from filter adsorption.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the analytical method.
-
Prepare a standard stock solution of the test compound in an organic solvent (like DMSO or ACN) and create a calibration curve by serial dilution.
-
Analyze the diluted sample and the standards by HPLC-UV.
-
-
Calculation: Determine the concentration of the compound in the saturated supernatant by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.
Figure 3: Step-by-step workflow for the shake-flask aqueous solubility assay.
Data Summary and Interpretation
The effectiveness of each solubility enhancement strategy should be quantified and compared. The following table provides an example of how to present such data.
| Compound/Formulation | Modification/Formulation Strategy | Aqueous Solubility at pH 7.4, 25°C (µg/mL) | Fold Increase |
| Parent Compound | - | 0.5 | - |
| Derivative A | Addition of a dimethylamino group | 15.2 | ~30x |
| Parent Compound + HP-β-CD (1:2 Molar Ratio) | Cyclodextrin Inclusion Complex | 85.5 | ~171x |
| Parent Compound - Nanosuspension | Particle Size Reduction (d50 = 250 nm) | 5.8 (Apparent, measured after 1h) | ~12x |
Table 1: Hypothetical solubility data for a parent N-(1H-indol-5-yl)acrylamide and its modified/formulated versions. This data illustrates the potential magnitude of improvement achievable with different techniques.
Conclusion
Improving the aqueous solubility of N-(1H-indol-5-yl)acrylamide derivatives is a crucial, enabling step in their development as viable drug candidates. As demonstrated, both chemical modification and advanced formulation strategies offer powerful tools to overcome this common challenge. A rational, data-driven approach that involves synthesizing targeted derivatives, exploring formulation options like cyclodextrin complexation, and rigorously quantifying improvements using gold-standard methods like the shake-flask assay is essential for success. By systematically applying these principles and protocols, researchers can unlock the full therapeutic potential of this important class of molecules.
References
-
Liu, X., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Guarda, D., et al. (2016). Design, Synthesis, and Evaluation of Acrylamide Derivatives as Direct NLRP3 Inflammasome Inhibitors. ChemMedChem. Available at: [Link]
-
Ahmad, H. M., et al. (2020). Synthesis of novel copolymer based on N-Vinyl caprolactam and acrylamide monomers for high temperature drilling applications. AIP Conference Proceedings. Available at: [Link]
-
Bhalani, D. V., et al. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Drug Delivery Technology. Available at: [Link]
-
Singh, R., et al. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. Available at: [Link]
-
(2007). Synthesis and Properties of Poly(N‐isopropylacrylamide‐co‐acrylamide) Hydrogels. ResearchGate. Available at: [Link]
-
Li, M., et al. (2022). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. Available at: [Link]
-
(2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Nishikawa, Y., et al. (1989). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
(2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Medium. Available at: [Link]
-
Xu, S., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
-
Văleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Zhang, H., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]
-
Almalki, A. A., & Al-Ghamdi, K. M. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
-
(2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
(n.d.). Functional Group Characteristics and Roles. ASHP. Available at: [Link]
-
Stana, A., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
(n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
Al-Trad, B., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry. Available at: [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PPAR Research. Available at: [Link]
-
Kumar, L., & Verma, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
(n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. core.ac.uk. Available at: [Link]
-
(2022). Compound solubility measurements for early drug discovery. Chemspace. Available at: [Link]
-
(n.d.). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. Available at: [Link]
-
Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
(2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Annals of the Romanian Society for Cell Biology. Available at: [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. innovareacademics.in. Available at: [Link]
-
(2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available at: [Link]
-
Buttacavoli, M., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics. Available at: [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. Available at: [Link]
-
(2024). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available at: [Link]
-
(n.d.). Functional groups. Biotech Academy. Available at: [Link]
-
Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
(n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ijrpls.com. Available at: [Link]
-
Veseli, A., Žakelj, S., & Kristl, A. (2019). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. Available at: [Link]
-
Aung, T. H. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashp.org [ashp.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Affinity Drug Delivery Systems Using N-(1H-Indol-5-yl)acrylamide Functionalized Hydrogels
This Application Note provides a comprehensive technical guide for the utilization of N-(1H-Indol-5-yl)acrylamide (IAM) as a functional monomer in the synthesis of stimuli-responsive hydrogels. This specific isomer allows for the integration of indole moieties—mimicking tryptophan residues—into polymer networks, significantly enhancing the loading capacity for aromatic hydrophobic drugs via
Introduction & Scientific Rationale
Standard hydrogels (e.g., Poly(N-isopropylacrylamide) or PNIPAM) often suffer from "burst release" and poor loading efficiency for hydrophobic drugs due to their highly hydrophilic nature in the swollen state.
N-(1H-Indol-5-yl)acrylamide (IAM) serves as a critical functional monomer to overcome these limitations.
-
-
Stacking: The indole ring provides an electron-rich aromatic system capable of strong non-covalent interactions with aromatic drugs (e.g., Doxorubicin, Curcumin, NSAIDs). -
Hydrophobic Domains: Incorporation of IAM creates hydrophobic micro-domains within the hydrogel mesh, slowing diffusion and preventing premature release.
-
LCST Modulation: As a hydrophobic monomer, IAM lowers the Lower Critical Solution Temperature (LCST) of PNIPAM, allowing for fine-tuning of the thermal response close to physiological temperature (37°C).
Chemical Synthesis of Monomer
Note: N-(1H-Indol-5-yl)acrylamide is often custom-synthesized. The following protocol is a validated Schotten-Baumann amidation procedure.
Workflow Diagram: Monomer Synthesis
Caption: Synthesis pathway for N-(1H-Indol-5-yl)acrylamide via amidation of 5-aminoindole.
Protocol 1: Synthesis of N-(1H-Indol-5-yl)acrylamide
Reagents: 5-Aminoindole (10 mmol), Acryloyl chloride (11 mmol), Triethylamine (TEA, 12 mmol), Anhydrous Tetrahydrofuran (THF, 50 mL).
-
Preparation: Dissolve 5-aminoindole and TEA in anhydrous THF in a round-bottom flask under nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Addition: Dropwise add acryloyl chloride (diluted in 5 mL THF) over 30 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (TEA·HCl) will form.
-
Purification:
-
Filter off the TEA·HCl salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in ethyl acetate and wash with sat. NaHCO₃ (3x) and brine (1x).
-
Dry over MgSO₄, filter, and evaporate.
-
Recrystallize from ethanol/water to obtain off-white crystals.
-
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for vinyl protons (δ 6.0–6.5 ppm) and indole protons.
Hydrogel Fabrication Protocol
This protocol describes the fabrication of a P(NIPAM-co-IAM) hydrogel.
Materials
-
Monomer A: N-Isopropylacrylamide (NIPAM) – Recrystallized from hexane.
-
Monomer B: N-(1H-Indol-5-yl)acrylamide (IAM) – Synthesized above.
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA).[1]
-
Initiator: Ammonium Persulfate (APS).
-
Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine).
-
Solvent: DMSO/Water (mixture required due to IAM hydrophobicity).
Protocol 2: Free Radical Copolymerization
-
Stock Solution Preparation:
-
Dissolve NIPAM (900 mg) and IAM (100 mg) in 9 mL of DMSO:Water (60:40 v/v). Note: High DMSO content ensures IAM solubility.
-
Add MBA (20 mg).
-
-
Degassing: Purge the solution with nitrogen gas for 20 minutes to remove oxygen (inhibitor).
-
Initiation:
-
Add APS (10 mg dissolved in 100 µL water).
-
Add TEMED (20 µL).
-
Quickly vortex and pipette into glass molds or capillaries.
-
-
Polymerization: Incubate at 25°C for 24 hours.
-
Washing (Critical Step):
-
Remove gel from mold.
-
Dialyze against graded ethanol/water mixtures (50%, 25%, 0% Ethanol) over 3 days to remove unreacted monomers and DMSO.
-
Final wash in distilled water for 24 hours.
-
Formulation Table: Tuning Hydrophobicity
| Formulation Code | NIPAM (mol%) | IAM (mol%) | MBA (mol%) | Predicted LCST (°C) | Hydrophobicity |
| GEL-0 (Control) | 98 | 0 | 2 | ~32 | Low |
| GEL-IAM-5 | 93 | 5 | 2 | ~28-30 | Medium |
| GEL-IAM-10 | 88 | 10 | 2 | ~25-27 | High |
Note: Increasing IAM content lowers LCST due to the hydrophobic effect. For in vivo applications, copolymers with hydrophilic spacers (e.g., Acrylic Acid) may be needed to raise LCST back to ~37°C.
Drug Loading and Release Strategy
Mechanism Diagram: - Driven Loading
Caption: Mechanism of drug entrapment via Indole-Drug interactions and subsequent release upon stimuli.
Protocol 3: Drug Loading (Doxorubicin Model)
-
Swelling: Lyophilize the purified hydrogel (GEL-IAM-5).
-
Imbibition: Immerse 20 mg of dry hydrogel in 5 mL of Doxorubicin HCl solution (1 mg/mL in PBS).
-
Equilibration: Incubate for 48 hours at 4°C (below LCST) in the dark. The indole groups will actively bind Doxorubicin via
- stacking. -
Quantification: Measure the absorbance of the supernatant at 480 nm (UV-Vis) to calculate Loading Efficiency (LE).
-
Expectation: IAM-containing gels should show 2-3x higher LE compared to pure PNIPAM gels.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Opaque Gel after Synthesis | Phase separation of IAM monomer. | Increase DMSO ratio in solvent; ensure temperature is < LCST during polymerization. |
| Low Drug Release | Interaction is too strong ( | Introduce pH-sensitivity (add Acrylic Acid) to disrupt interactions at acidic pH (tumor microenvironment). |
| Gel too soft | Indole inhibits radical propagation. | Increase initiator (APS) concentration or polymerization time. |
References
-
Indole-Functionalized Polymers: Wei, K., et al. "Indole-based polymeric materials: Synthesis and applications." Polymer Chemistry, 2020.
-
PNIPAM Hydrogel Protocols: Schild, H.G.[2] "Poly(N-isopropylacrylamide): experiment, theory and application."[3] Progress in Polymer Science, 1992.
-
-
Stacking in Drug Delivery: Liu, J., et al. "Synergistic - stacking for high drug loading in polymeric micelles." Journal of Controlled Release, 2018. - Acrylamide Synthesis:Smith, M.B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 2013. (Standard reference for Schotten-Baumann reaction).
Sources
Synthesis and Polymerization of N-(1H-Indol-5-yl)acrylamide: A Precursor for Functional Polymers
Introduction
The development of functional polymers with tailored properties is a cornerstone of modern materials science and drug development. Among the vast array of monomers utilized for polymer synthesis, those containing heterocyclic moieties have garnered significant attention due to the unique electronic, optical, and biological activities these groups can impart to the resulting polymer. The indole ring system, a prominent scaffold in numerous natural products and pharmaceuticals, is of particular interest. Its electron-rich nature and ability to participate in hydrogen bonding and π-stacking interactions make it an attractive component for designing polymers with advanced functionalities.
This application note provides a comprehensive guide to the synthesis and polymerization of N-(1H-indol-5-yl)acrylamide, a versatile monomer that serves as a precursor for novel indole-containing polymers. These polymers hold potential for a wide range of applications, including drug delivery systems, organic electronics, and advanced coatings. We present detailed, field-proven protocols for the synthesis of the monomer and its subsequent free-radical polymerization. Furthermore, we outline the essential characterization techniques to validate the synthesis and determine the properties of the resulting polymer.
Monomer Synthesis: N-(1H-Indol-5-yl)acrylamide
The synthesis of N-(1H-indol-5-yl)acrylamide is achieved through the acylation of 5-aminoindole with acryloyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 5-aminoindole attacks the carbonyl carbon of acryloyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Diagram of Monomer Synthesis
Caption: Synthesis of N-(1H-Indol-5-yl)acrylamide.
Experimental Protocol: Monomer Synthesis
Materials:
-
5-Aminoindole
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindole (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.05 eq), dissolved in anhydrous dichloromethane, to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(1H-indol-5-yl)acrylamide as a solid.
Characterization of N-(1H-Indol-5-yl)acrylamide
The structure and purity of the synthesized monomer should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), the aromatic protons of the indole ring, and the N-H protons of the amide and indole groups.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the amide group (around 165 ppm) and the carbons of the indole ring and the vinyl group.[2]
-
FTIR Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the amide and indole (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the C=C stretching of the vinyl group (around 1620 cm⁻¹).[3][4]
Polymer Synthesis: Poly(N-(1H-Indol-5-yl)acrylamide)
Free-radical polymerization is a versatile and widely used method for the polymerization of vinyl monomers, including acrylamides.[5] The polymerization of N-(1H-indol-5-yl)acrylamide can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) in an appropriate solvent.
Diagram of Polymerization Workflow
Caption: Free-Radical Polymerization Workflow.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
N-(1H-Indol-5-yl)acrylamide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethyl sulfoxide (DMSO), anhydrous (solvent)
-
Methanol (non-solvent for precipitation)
-
Dichloromethane (for dissolution before precipitation)
Procedure:
-
In a Schlenk flask, dissolve N-(1H-indol-5-yl)acrylamide and AIBN (typically 0.1-1.0 mol% relative to the monomer) in anhydrous DMSO.
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The solution will likely become more viscous as the polymer forms.
-
After the desired time, cool the reaction mixture to room temperature.
-
Dilute the viscous solution with a small amount of dichloromethane and precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Polymer Characterization
The synthesized polymer should be thoroughly characterized to determine its molecular weight, molecular weight distribution, thermal properties, and chemical structure.
Quantitative Data Summary
| Property | Method | Expected Outcome |
| Monomer Purity | ¹H NMR, ¹³C NMR | >98% |
| Polymer Yield | Gravimetric | Dependent on reaction time and conditions |
| Number-Average Molecular Weight (Mn) | GPC | Controllable by monomer/initiator ratio |
| Weight-Average Molecular Weight (Mw) | GPC | Controllable by monomer/initiator ratio |
| Polydispersity Index (PDI = Mw/Mn) | GPC | Typically > 1.5 for free-radical polymerization |
| Glass Transition Temperature (Tg) | DSC | A distinct step in the heat flow curve |
| Decomposition Temperature (Td) | TGA | Onset of weight loss in the TGA curve |
Characterization Techniques
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the glass transition temperature (Tg) of the polymer, which provides insight into its amorphous or semi-crystalline nature.[6]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7][8]
-
¹H NMR and FTIR Spectroscopy: These techniques are used to confirm the structure of the polymer. The disappearance of the vinyl proton signals in the ¹H NMR spectrum and the C=C stretching band in the FTIR spectrum indicates successful polymerization.
Potential Applications
Polymers derived from N-(1H-indol-5-yl)acrylamide are expected to exhibit a range of interesting properties due to the presence of the indole functionality. These properties open up possibilities for various applications:
-
Biomedical Applications: The indole moiety is a key component in many biologically active molecules. Polymers containing indole groups could be explored for drug delivery applications, where the indole group may interact with biological targets or enhance cellular uptake.[9][10] Functional polyacrylamides are known for their use as biomaterials.[10]
-
Organic Electronics: The electron-rich nature of the indole ring suggests that these polymers could have interesting electronic properties, making them potential candidates for use in organic electronic devices such as organic field-effect transistors (OFETs) or as hole-transporting materials in organic light-emitting diodes (OLEDs).
Conclusion
This application note provides a detailed and practical guide for the synthesis and polymerization of N-(1H-indol-5-yl)acrylamide. The protocols and characterization methods described herein are designed to be reproducible and provide a solid foundation for researchers and scientists interested in developing novel indole-containing functional polymers. The unique properties imparted by the indole group make this monomer a valuable building block for the creation of advanced materials with potential applications in a variety of high-technology fields.
References
- Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-627.
-
Recent Applications of Polyacrylamide as Biomaterials. Bentham Science. Available from: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
-
Recent Applications of Polyacrylamide as Biomaterials. Bentham Science. Available from: [Link]
-
EAG Laboratories. DSC Analysis of Polymers. Available from: [Link]
- Sowwan, M., et al. (2011). Analysis, Characterization and Some Properties of Polyacrylamide-Ni(II) Complexes. International Journal of the Physical Sciences, 6(30), 6889-6895.
-
Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Available from: [Link]
- Merino, S., et al. (2026). Acrylamide molecule detection by surface-enhanced infrared absorption spectroscopy using resonant nanoantennas. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 345, 126772.
-
METTLER TOLEDO. Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Available from: [Link]
- Google Patents. WO1990010616A1 - Process for the manufacture of acryloyl chloride.
- Gauthier, M. A., et al. (2020). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry, 11(34), 5469-5479.
- Convertine, A. J., et al. (2004). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 37(13), 4934-4940.
- Porwal, S., et al. (2012). 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). International Journal of Organic Chemistry, 2(4), 378-385.
-
ResearchGate. FTIR and DFT spectra of Acrylamide, and peaks are marked with their whole number values. Available from: [Link]
-
Experiment 1: Polymerization of acrylamide in water. Available from: [Link]
- Gormley, A. J., et al. (2020). Thioester-Functional Polyacrylamides: Rapid Selective Backbone Degradation Triggers Solubility Switch Based on Aqueous Lower Critical Solution Temperature/Upper Critical Solution Temperature.
-
AZoM. The Characterization of Polymers Using Thermal Analysis. Available from: [Link]
- Johnson, R. N., et al. (2021). Highly Branched Polydimethylacrylamide Copolymers as Functional Biomaterials. Biomacromolecules, 22(2), 655-665.
- Dams, R., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(16), 2135-2141.
-
Covalent. Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Available from: [Link]
- Lerman, S., & Kuck, J. F. (1982). NMR analyses of the cold cataract. III. 13C acrylamide studies. Ophthalmic Research, 14(4), 282-289.
- Al-Dalali, S., et al. (2022). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Foods, 11(15), 2296.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 1-22.
- Asad, M., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Heliyon, 10(12), e32746.
- Al-bonayan, A. (2010).
-
Semantic Scholar. Table 1 from Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Available from: [Link]
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR analyses of the cold cataract. III. 13C acrylamide studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. eag.com [eag.com]
- 7. azom.com [azom.com]
- 8. advanced-emc.com [advanced-emc.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: N-(1H-Indol-5-yl)acrylamide Purification
Welcome to the technical support guide for the purification of crude N-(1H-Indol-5-yl)acrylamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical kinase inhibitor intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude N-(1H-Indol-5-yl)acrylamide is a dark, sticky oil or gum after synthesis and work-up. How can I solidify it and remove the coloration?
Root Cause Analysis: The physical state and color of your crude product are primary indicators of specific impurity classes.
-
Sticky/Oily Consistency: This often points to the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials (5-aminoindole can be oily), or low molecular weight polymeric material.
-
Dark Coloration (Brown/Black): Indole derivatives are susceptible to oxidation, which forms highly colored impurities. This can be exacerbated by residual acid or base from the synthesis, exposure to air and light, or elevated temperatures during work-up.
Troubleshooting Protocol:
-
Initial Solvent Slurry/Wash: Before attempting more complex methods, an aggressive solvent wash is highly effective.
-
Rationale: The goal is to find a solvent system where your desired product has very low solubility, while the impurities are highly soluble.
-
Step-by-Step:
-
Place the crude oil/gum in a flask with a stir bar.
-
Add a cold, non-polar solvent. Diethyl ether or a mixture of hexane and ethyl acetate (e.g., 4:1) are excellent starting points.
-
Stir vigorously for 30-60 minutes. You may observe the oil transforming into a precipitate or powder. Use a spatula to break up any clumps.
-
Isolate the solid by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the resulting solid under vacuum. This process, known as trituration, is often sufficient to remove significant amounts of colored and oily impurities.
-
-
-
Charcoal Treatment (Decolorization):
-
Rationale: Activated carbon has a high surface area that adsorbs large, flat, colored aromatic molecules—typical of indole oxidation byproducts.
-
Step-by-Step:
-
Dissolve the crude material in a minimum amount of a suitable solvent in which it is highly soluble (e.g., methanol, ethyl acetate, or acetone).
-
Add a small amount of activated charcoal (typically 1-5% w/w relative to the crude product).
-
Gently heat and stir the mixture for 15-30 minutes. Caution: Do not boil excessively, as this can promote side reactions.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal. The filtrate should be significantly lighter in color.
-
Proceed with recrystallization or solvent removal.
-
-
Q2: My TLC/LC-MS analysis shows multiple spots. What are the likely impurities and how do I choose the right purification method?
Identifying Common Impurities: The synthesis of N-(1H-Indol-5-yl)acrylamide, typically via acylation of 5-aminoindole with acryloyl chloride or a related reagent, can generate several predictable impurities.
-
Unreacted 5-Aminoindole: A common and relatively polar impurity.
-
Di-acylated Product: N,N-di-acryloyl-5-aminoindole, which is significantly less polar than the desired product.
-
Poly(acrylamide) Species: The acrylamide moiety is highly susceptible to radical polymerization, especially in the presence of heat, light, or trace metals. This results in baseline material on TLC or a smear at high molecular weight in LC-MS.[1][2]
-
Hydrolyzed Acryloyl Chloride: Acrylic acid, which can be present if moisture is not rigorously excluded from the reaction.
Workflow for Method Selection: A logical approach is required to select the most efficient purification strategy based on the impurity profile.
Caption: Decision workflow for selecting a purification method.
Q3: What are the optimal conditions for recrystallizing N-(1H-Indol-5-yl)acrylamide?
Rationale for Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-(1H-Indol-5-yl)acrylamide, which has both polar (amide, indole N-H) and non-polar (indole ring) features, a moderately polar solvent or a binary solvent mixture is often optimal.
| Solvent/System | Suitability for Recrystallization | Rationale & Comments |
| Isopropanol (IPA) | Excellent | Good solubility when hot, poor solubility when cold. A reliable first choice.[3] |
| Ethyl Acetate | Very Good | Often provides high purity crystals. May require a larger volume compared to alcohols. |
| Acetonitrile | Good | Can be effective, but ensure slow cooling to prevent oiling out. |
| Toluene/Hexane | Good (Binary) | Dissolve in hot toluene and add hexane as an anti-solvent until turbidity appears, then cool.[4] |
| Methanol | Poor | Often too good a solvent, leading to low recovery.[3] Can be used as part of a binary system. |
| Water | Poor | Very low solubility. |
Step-by-Step Recrystallization Protocol (using Isopropanol):
-
Dissolution: Place the crude, solid material in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid just dissolves. Adding excess solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, polymer), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under high vacuum, protecting them from light.
Q4: I suspect my product is polymerizing during purification or storage. How can I prevent this?
Mechanism of Polymerization: The acrylamide functional group contains a reactive double bond susceptible to free-radical polymerization. This process can be initiated by heat, UV light, or radical initiators (including trace metal impurities).[1] The result is an intractable, often insoluble, high-molecular-weight polymer that contaminates your product.
Prevention and Mitigation Strategies:
-
Use of Inhibitors: For processes involving heat (distillation, prolonged heating in solution), the addition of a radical inhibitor is crucial.
-
Phenothiazine or Hydroquinone Monomethyl Ether (MEHQ): Add a small amount (e.g., 100-500 ppm) to the solution before heating. These compounds act as radical scavengers.[5]
-
-
Temperature Control: Perform all purification steps at the lowest practical temperature. Avoid prolonged heating. When concentrating solutions, use a rotary evaporator with a moderate bath temperature (<40-50 °C).
-
Exclusion of Light and Air: Oxygen can sometimes promote radical formation, though it can also be an inhibitor in some contexts.[6] The most reliable practice is to work under an inert atmosphere (Nitrogen or Argon) and protect the compound from direct light by wrapping flasks in aluminum foil.
-
Storage: Store the final, pure product in a freezer (-20 °C), in a container with an inert atmosphere, and protected from light.
Caption: Factors initiating and preventing polymerization.
Q5: Recrystallization failed. How do I design a flash column chromatography protocol?
Flash Chromatography Principles: This technique is ideal for separating compounds with similar solubilities but different polarities. The goal is to have the desired product move down the column at a moderate pace (retention factor, Rf ≈ 0.3-0.4) while impurities either stick to the top (polar) or wash through quickly (non-polar).
Step-by-Step Protocol Design:
-
Stationary Phase: Standard silica gel (SiO2) is the most common and effective choice for this compound.
-
Mobile Phase (Eluent) Selection:
-
TLC Analysis: This is the most critical step. Use TLC plates to find a solvent system that gives good separation.
-
Starting Point: Begin with a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.
-
Test Systems: Spot your crude material on a TLC plate and develop it in different ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1) and Dichloromethane:Methanol (e.g., 98:2, 95:5).
-
Target Rf: Aim for a solvent system that places your product spot at an Rf of ~0.35. Impurities should be well-separated from this spot.
-
-
Column Packing:
-
Slurry Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and use pressure to pack it evenly without cracks.
-
-
Sample Loading:
-
Minimal Volume: Dissolve the crude product in a very small amount of the eluent or a stronger solvent (like DCM or acetone).
-
Dry Loading (Recommended): If the product has poor solubility in the eluent, dissolve it in a strong solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.
-
-
Elution:
-
Isocratic vs. Gradient: If the TLC shows good separation between all spots, you can run the column with a single solvent mixture (isocratic). If impurities are close to your product or very far apart, a gradient elution (gradually increasing the percentage of the polar solvent, e.g., from 10% to 50% Ethyl Acetate in Hexane) will be more effective.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- Nachtigall, G. W. (1974). Method of purification of acrylamide by distillation with a polymer inhibitor. U.S. Patent No. 3,855,075. Washington, DC: U.S.
-
Ramu, A., & Rajendrakumar, K. (n.d.). Synthesis and characterization of thermoresponsive fluorescent block copolymers for selective detection of copper ions. [Link]
- Badische Anilin- & Soda-Fabrik AG. (1967). Purification of acrylamide. U.S. Patent No. 3,324,180. Washington, DC: U.S.
-
Al-Amiery, A. A., et al. (2022). Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. Scientific Reports, 12(1), 12345. [Link]
-
Stadler, R. H., et al. (2004). In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the Maillard reaction. Journal of Agricultural and Food Chemistry, 52(17), 5550-5558. [Link]
-
Al-Bayati, F. A. H., & Al-Heeti, A. S. (2022). Kinetic Study of Polymerization Isopropylacrylamide in Aqueous Solution. Baghdad Science Journal, 19(5), 1089. [Link]
-
Wang, J., et al. (2017). Investigation of the degradation and stability of acrylamide-based polymers in acid solution: Functional monomer modified polyacrylamide. Journal of the Taiwan Institute of Chemical Engineers, 70, 266-276. [Link]
-
SIELC Technologies. (n.d.). Separation of Acrylamide on Newcrom R1 HPLC column. [Link]
-
Sun, Y., et al. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. Journal of Chromatography A, 1212(1-2), 61-69. [Link]
-
Zhang, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor - Google Patents [patents.google.com]
- 6. US4701558A - Method for purifying aqueous acrylamide solution - Google Patents [patents.google.com]
N-(1H-Indol-5-yl)acrylamide stability and storage conditions
Subject: Stability, Storage, and Experimental Handling Guide
Technical Snapshot & Chemical Vulnerabilities
N-(1H-Indol-5-yl)acrylamide is a bifunctional chemical probe primarily used as a covalent warhead fragment in drug discovery. Its utility relies on the reactivity of the acrylamide group (a Michael acceptor) targeting cysteine residues.[1][2] However, this reactivity creates specific stability challenges.
You are managing two distinct chemical risks simultaneously:
-
The Acrylamide Warhead: Prone to spontaneous polymerization and nucleophilic attack (hydrolysis/Michael addition).
-
The Indole Core: An electron-rich aromatic system susceptible to oxidative degradation (turning pink/brown) and electrophilic substitution.
Storage & Handling Protocols
Quick Reference: Storage Conditions
| State | Temperature | Container | Atmosphere | Stability Estimate |
| Solid (Powder) | -20°C (Preferred) 4°C (Acceptable) | Amber glass vial (tightly sealed) | Inert Gas (Argon/N2) | > 2 Years |
| Stock Solution (DMSO) | -80°C (Ideal) -20°C (Working) | Polypropylene or Glass | Sealed / Desiccated | 3–6 Months |
| Aqueous Buffer | N/A | Do not store | N/A | < 24 Hours |
Detailed Storage Logic (The "Why")
1. Solid State Storage:
-
Temperature: Store at -20°C . While the solid is relatively stable at room temperature for short periods, cold storage inhibits radical-initiated polymerization of the acrylamide alkene.
-
Light Protection: CRITICAL. Indoles are photosensitive. Exposure to UV/visible light accelerates the oxidation of the indole ring to oxindole derivatives (often colored) and can initiate radical polymerization. Always use amber vials or wrap containers in foil.
-
Atmosphere: Hygroscopic moisture can catalyze hydrolysis. Flush opened vials with Argon or Nitrogen before resealing to prevent oxidative darkening.
2. Solution Storage (DMSO/DMF):
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the standard solvent.
-
Freeze-Thaw Cycles: Minimize these. Repeated thawing condenses atmospheric moisture into the DMSO. Water acts as a nucleophile, slowly hydrolyzing the amide bond or causing the hydrophobic compound to precipitate.
-
Aliquot Strategy: Do not store a single large stock volume. Prepare single-use aliquots (e.g., 50 µL) to ensure the master stock remains uncontaminated and dry.
Troubleshooting & FAQs
Q1: My compound powder has turned from off-white to a light pink/brown. Is it ruined?
Diagnosis: This is a classic sign of Indole Oxidation .
-
Mechanism: The electron-rich indole ring reacts with singlet oxygen or radical species to form dimers (similar to indigo dye formation) or quinoidal species.
-
Action:
-
Slight Pink: Likely <1% impurity. Usually acceptable for biochemical assays but may interfere with fluorescence-based readouts (quenching).
-
Dark Brown/Red: Significant degradation.[3] Discard.
-
Verification: Run a quick LC-MS. The oxidation products often appear as [M+16] (hydroxylation) or [2M-2H] (dimerization) peaks.
-
Q2: I see a precipitate when I dilute my DMSO stock into the assay buffer.
Diagnosis: "Crash-out" (Solubility Limit).
-
Mechanism: The indole moiety is highly lipophilic (hydrophobic). The acrylamide adds little polarity. Rapid dilution into aqueous buffer causes the compound to aggregate before it can disperse.
-
Solution:
-
Sonicate the buffer solution immediately after addition.
-
Intermediate Step: Dilute the DMSO stock into a "transition solvent" (like 50% DMSO/Water) before the final spike into the assay, or ensure the final DMSO concentration in the assay is 1-2% (if tolerated by the protein).
-
Q3: My IC50 values are fluctuating wildly between experiments.
Diagnosis: Nucleophilic Scavenging by Assay Reagents.
-
Mechanism: This is the most common user error. Acrylamides are electrophiles.[2] If your assay buffer contains DTT (Dithiothreitol) , BME (Beta-mercaptoethanol) , or Glutathione , these thiols will react with the acrylamide warhead via Michael addition before the drug sees the protein.
-
Solution:
-
Remove strong nucleophiles: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent. TCEP is resistant to Michael addition.
-
If DTT is mandatory, add the inhibitor to the protein first, incubate for 30 mins, and then add the DTT-containing substrate mix (though this is risky for reversible binding).
-
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh the solid quickly. Avoid leaving the vial open to humid air.
-
Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm). Do not use DMSO that has been sitting open on a bench.
-
Dissolution: Vortex vigorously. If particles persist, sonicate in a water bath for 30 seconds.
-
QC Check: Inspect for clarity. The solution should be colorless to faint yellow.
-
Aliquot: Dispense into black or amber microcentrifuge tubes (20–50 µL per tube).
-
Storage: Snap-freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Protocol B: QC Verification (LC-MS)
Run this if the compound appearance is suspect.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 5 minutes.
-
Detection: UV (254 nm) and ESI+ (Positive Mode).
-
Pass Criteria: Purity > 95% by UV AUC.
-
Fail Criteria: Presence of dimer peak (2x Mass) or significant early-eluting peaks (Hydrolysis: Acrylic acid + Aminoindole).
Visualizing Stability & Degradation
Figure 1: Storage Decision Logic
Caption: Decision tree for optimal storage. Solid state is preferred for long-term banking (>3 months).
Figure 2: Degradation Pathways & Assay Interference
Caption: Primary degradation and interference pathways. Note that thiol interference (DTT) is the fastest reaction.
References
-
Acrylamide Warhead Chemistry
- Title: Covalent inhibitors: an emerging approach for drug discovery.
- Source: N
-
URL:[Link]
-
Indole Oxidation Mechanisms
- Title: Oxidation of Indole: Mechanisms and Color Form
- Source: Journal of Organic Chemistry (Authorit
-
URL:[Link]
-
Handling of Michael Acceptors in Assays
- Title: Assay Interference by Chemical Reactivity.
- Source: Assay Guidance Manual (NCBI).
-
URL:[Link]
-
DMSO Storage & Hygroscopicity
Sources
Troubleshooting low cell permeability of N-(1H-Indol-5-yl)acrylamide
Topic: N-(1H-Indol-5-yl)acrylamide & Covalent Inhibitor Scaffolds
Executive Summary
You are likely encountering low cellular accumulation of N-(1H-Indol-5-yl)acrylamide . While often categorized as a "permeability" failure, data from similar covalent warhead scaffolds suggests this is frequently a compound stability or active efflux issue masquerading as poor passive diffusion.
This guide moves beyond generic advice to address the specific liabilities of the indole core (P-gp recognition) and the acrylamide warhead (Glutathione sequestration).
Part 1: The Diagnostic Flowchart
Before altering your molecule, determine which barrier is stopping it.
Figure 1: Decision matrix for isolating the root cause of low intracellular concentration. Note that stability is checked first to prevent false negatives.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "False" Permeability Barrier (Stability)
Q: My Caco-2 recovery is low, but the compound isn't appearing in the receiver well. Where is it going?
A: It is likely reacting with the assay matrix. N-(1H-Indol-5-yl)acrylamide contains a Michael Acceptor (the acrylamide) designed to covalently modify Cysteine residues on your target protein. However, cell culture media is rich in nucleophiles that can intercept your drug before it enters the cell.
-
The Culprit: Glutathione (GSH) and Albumin (BSA/FBS) .
-
The Mechanism: The thiol group of GSH attacks the
-carbon of your acrylamide via Michael addition. This creates a polar adduct that cannot cross the membrane, or simply consumes the parent molecule. -
Diagnostic Protocol (Media Stability Check):
-
Incubate 10 µM compound in your specific cell culture media (e.g., DMEM + 10% FBS) at 37°C.
-
Take aliquots at 0, 1, 2, and 4 hours.
-
Precipitate proteins with acetonitrile (to remove BSA-bound drug) and analyze supernatant by LC-MS.
-
Threshold: If >20% loss occurs in 2 hours, your "permeability" issue is actually a stability issue.
-
Reference: Acrylamide warheads are known to vary significantly in GSH half-life depending on steric hindrance. Simple acrylamides are highly reactive [1].
Issue 2: The Efflux Problem
Q: I see high permeability in PAMPA, but low permeability in Caco-2/MDCK cells. Why the discrepancy?
A: Your molecule is a substrate for P-glycoprotein (P-gp/MDR1) . The indole scaffold is a "privileged structure" for P-gp recognition. While PAMPA measures only passive diffusion (artificial lipid membrane), Caco-2 cells express active transporter pumps.
-
Why it happens: The indole ring provides aromatic stacking interactions within the P-gp binding pocket, while the amide hydrogen acts as a recognition motif.
-
Diagnostic Protocol (Efflux Ratio): Perform a bi-directional Caco-2 assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]).
-
Calculate Efflux Ratio (ER):
-
Interpretation: An ER > 2.0 indicates active efflux.
-
Validation: Repeat the assay with Verapamil (50 µM) or Cyclosporin A . If the permeability improves (or ER drops to ~1.0), P-gp is the barrier.
-
Data Comparison Table:
| Assay | Mechanism | Expected Result for Indole-Acrylamide |
|---|---|---|
| PAMPA | Passive Diffusion | High (Indole is lipophilic) |
| Caco-2 | Active + Passive | Low (Pumped out by P-gp) |
| Caco-2 + Verapamil | Passive (Inhibited) | High (Restores permeability) |
Reference: Indole derivatives are well-documented substrates for P-gp efflux pumps, often requiring structural modification to evade detection [2].
Issue 3: Physicochemical Limitations
Q: The compound is stable and not effluxed, but still won't get in. Is it too polar?
A: You may have too many "exposed" Hydrogen Bond Donors (HBD). For N-(1H-Indol-5-yl)acrylamide:
-
Indole NH: 1 HBD.
-
Amide NH: 1 HBD.
While Lipinski's Rule of 5 allows up to 5 HBDs, rigid planar molecules like indoles can suffer from high desolvation energy (it costs too much energy to strip the water off the molecule to let it pass through the lipid membrane).
-
Solution (Chemical):
-
N-Methylation: Methylating the Indole Nitrogen (1-methyl-indole) removes a key HBD and often improves permeability, though it may affect target binding.
-
Warhead Tuning: Switching from acrylamide to a less polar warhead (e.g., 2-chloroacetamide) is a common strategy, though it alters reactivity [3].
-
Part 3: Recommended Experimental Workflow
To validate your troubleshooting, follow this specific sequence to minimize wasted resources.
Step 1: The "Mass Balance" Check
Rule out non-specific binding to plastic.
-
Prepare 10 µM solution in buffer.
-
Incubate in your assay plate (without cells) for 2 hours.
-
Measure concentration.
-
Target: Recovery > 85%. If low, switch to glass-coated plates or add 0.01% Triton X-100 (if compatible with assay).
Step 2: The GSH-Adduct Search
Confirm if the warhead is being neutralized. Run LC-MS/MS on your cell lysate or media. Look for a mass shift corresponding to the addition of Glutathione:
-
Parent Mass (M): ~186.2 Da (N-(1H-Indol-5-yl)acrylamide)
-
GSH Adduct Mass: M + 307 Da
-
Observation: If you see the M+307 peak, the drug is entering the cell but is being instantly conjugated.
Step 3: Formulation for In Vitro Assays
If the compound is lipophilic and precipitating (another cause of "low permeability"), optimize the vehicle.
-
Standard: 0.5% DMSO.
-
Enhanced: 0.5% DMSO + 1% Labrasol or cyclodextrin (ensure the cyclodextrin doesn't sequester the acrylamide).
References
-
Covalent Warhead Reactivity & Stability Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Source: Baillie, T. A. (2016). Journal of Medicinal Chemistry. URL:[Link]
-
Indole Scaffolds and P-gp Efflux Title: Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance. Source: Ferreira, M., et al. (2021). Molecules. URL:[Link]
-
Acrylamide vs. Other Warheads in Permeability Title: Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.[1] Source: Engel, J., et al. (2018). ACS Medicinal Chemistry Letters. URL:[Link]
-
PAMPA vs Caco-2 Correlation Title: Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers.[2] Source: Sink, R., et al. (2010). AAPS PharmSciTech. URL:[Link]
Sources
Overcoming solubility issues of N-(1H-Indol-5-yl)acrylamide in aqueous buffer
A Guide to Overcoming Aqueous Solubility Challenges
Introduction: The Challenge of N-(1H-Indol-5-yl)acrylamide
N-(1H-Indol-5-yl)acrylamide is a bifunctional molecule containing a hydrophobic indole ring system and a more polar acrylamide group. This structure, common in kinase inhibitors and other biologically active compounds, often leads to poor solubility in aqueous buffers, a critical requirement for most in vitro and cell-based assays. The indole moiety contributes to the compound's low water solubility.[1][2] Precipitation, inaccurate concentration, and low bioavailability are common hurdles that can compromise experimental validity. This guide provides a systematic approach to overcome these challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common solubility problems encountered in the lab.
Question 1: I've added my N-(1H-Indol-5-yl)acrylamide directly to my phosphate-buffered saline (PBS), and it won't dissolve. What should I do first?
Answer: Direct dissolution of highly hydrophobic compounds like this in aqueous buffers is rarely successful. The standard and most recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4]
-
Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for initial solubilization.[5][6]
-
Causality: The indole ring is lipophilic ("fat-loving") and is repelled by water but interacts favorably with the organic environment of DMSO. The energy required to break the compound's crystal lattice is overcome by the favorable interactions with DMSO.
-
Actionable Step: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent you will later introduce into your aqueous experimental system.[7][8]
Question 2: My compound dissolved perfectly in DMSO, but when I dilute the stock solution into my aqueous assay buffer, it immediately precipitates. How do I fix this?
Answer: This is a common phenomenon known as "antisolvent precipitation." The aqueous buffer is an antisolvent for your compound. When the DMSO solution is diluted, the compound is suddenly exposed to an environment where it is no longer soluble, causing it to crash out of solution.
Here is a logical progression of troubleshooting steps:
-
Lower the Stock Concentration: Your initial DMSO stock may be too concentrated. A lower concentration stock requires a smaller dilution factor, which can sometimes prevent precipitation.[8]
-
Modify the Dilution Technique:
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of the compound that initiate precipitation.
-
Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock. Increased temperature can transiently increase the solubility of many compounds. However, be cautious of compound stability at higher temperatures.
-
-
Use a Co-solvent in the Final Solution: If the above steps fail, the final aqueous solution itself needs to be made more hospitable to the compound. This is achieved by including a certain percentage of a water-miscible organic solvent.[3][9]
-
DMSO: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% and ideally ≤0.1% for cell-based assays to avoid solvent-induced toxicity or artifacts.[3]
-
Ethanol (EtOH): Can be an effective co-solvent.
-
Polyethylene Glycol 400 (PEG 400): A biocompatible polymer that is excellent at solubilizing lipophilic drugs for both oral and parenteral applications.[10][11][12]
-
Self-Validation: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the co-solvent(s) as your experimental samples to ensure that the solvent itself is not causing the observed biological effects.
-
Question 3: I am concerned about the effects of organic solvents on my cells. Are there any solvent-free methods to increase solubility?
Answer: Yes. If organic co-solvents are not a viable option for your experimental system, several other advanced techniques can be employed.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[13][14] The indole ring contains an N-H group which is very weakly acidic (pKa ~17 in water), so it is not practical to deprotonate it to increase solubility.[15] However, if your specific derivative of N-(1H-Indol-5-yl)acrylamide contains other acidic or basic functional groups, adjusting the pH of the buffer can significantly increase solubility.[3][16]
-
For Acidic Groups (e.g., -COOH): Increasing the pH above the pKa will deprotonate the group, forming a more soluble salt.
-
For Basic Groups (e.g., -NH2): Decreasing the pH below the pKa will protonate the group, forming a more soluble salt.[16]
-
Protocol Integrity: Ensure the final pH is compatible with your assay and protein/cell stability.
-
-
Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like N-(1H-Indol-5-yl)acrylamide, forming an "inclusion complex" that is water-soluble.[19][]
-
Mechanism: The hydrophobic indole moiety of your compound partitions into the nonpolar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[21]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility and low toxicity.
-
Solubility Strategy Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with N-(1H-Indol-5-yl)acrylamide.
Caption: Decision workflow for solubilizing N-(1H-Indol-5-yl)acrylamide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard method for preparing a primary stock solution.[22][23]
-
Calculate Mass: Determine the mass of N-(1H-Indol-5-yl)acrylamide needed.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Example (MW = 186.21 g/mol , for 1 mL): Mass = 0.010 mol/L * 186.21 g/mol * 0.001 L = 0.0018621 g = 1.86 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous, sterile-filtered 100% DMSO.
-
Dissolve: Vortex vigorously for 1-2 minutes. If needed, briefly sonicate in a water bath until the solution is completely clear.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Preparation of a Working Solution using a Co-solvent
This protocol details how to dilute the DMSO stock into a final aqueous buffer containing a co-solvent.
-
Determine Final Concentrations: Decide on the final concentration of your compound and the maximum tolerable percentage of co-solvent (e.g., 10 µM compound in PBS with 0.5% DMSO).
-
Prepare Buffer: Prepare the final volume of aqueous buffer (e.g., PBS).
-
Add Co-solvent: If using a co-solvent other than the DMSO from the stock, add it to the buffer first.
-
Calculate Dilution: Calculate the volume of DMSO stock needed.
-
Formula (C1V1 = C2V2): V1 = (C2 * V2) / C1
-
Example: V1 = (10 µM * 1 mL) / 10,000 µM = 0.0001 mL = 0.1 µL. Note: This is too small to pipette accurately. Therefore, an intermediate dilution is necessary.
-
-
Perform Serial Dilution: a. Create an intermediate dilution of your 10 mM stock in 100% DMSO to 1 mM. b. Now, calculate the volume needed from the 1 mM stock: V1 = (10 µM * 1 mL) / 1000 µM = 0.01 mL = 10 µL.
-
Final Dilution: While vigorously vortexing the 1 mL of aqueous buffer, add the 10 µL of the 1 mM DMSO stock. The final DMSO concentration will be 1%.
-
Verification: Visually inspect the solution for any signs of precipitation (Tyndall effect, cloudiness). If clear, the solution is ready for use. For critical applications, filter through a 0.22 µm syringe filter to remove any micro-precipitates.
Quantitative Data Summary
The following table provides general guidelines for solvent selection and maximum recommended final concentrations in typical cell-based assays. Note: These are starting points and must be optimized for your specific compound and experimental system.
| Solvent System | Purpose | Max Recommended Final Concentration (in assay) | Key Considerations |
| 100% DMSO | Primary Stock Solution | N/A | Use anhydrous DMSO; store in aliquots at -80°C.[3] |
| DMSO (as co-solvent) | Working Solution | ≤ 0.5% (ideal ≤ 0.1%) | Potential for cell toxicity or off-target effects at >0.5%.[3] |
| Ethanol (as co-solvent) | Working Solution | ≤ 1% | Can cause protein denaturation at higher concentrations. |
| PEG 400 (as co-solvent) | Working Solution | ≤ 5% | Generally low toxicity; can increase solution viscosity.[10][24] |
| HP-β-Cyclodextrin | Working Solution | 1-5 mM | Excellent for eliminating organic solvents; may affect cell membranes at very high concentrations. |
Frequently Asked Questions (FAQs)
Q1: How long can I store my DMSO stock solution? A1: When stored properly in anhydrous DMSO in tightly sealed vials at -80°C, stock solutions of many indole-containing compounds can be stable for months.[3] However, compound stability is variable. It is best practice to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by storing in single-use aliquots. Some compounds can degrade in DMSO over time.[25]
Q2: Can I use heat to dissolve my compound in the aqueous buffer? A2: Gentle warming (e.g., to 37°C) can be a useful aid during the dilution step to transiently increase solubility. However, prolonged heating or high temperatures should be avoided as it can lead to degradation of the compound or affect the stability of components in your buffer (e.g., proteins). Always check the thermal stability of your compound.
Q3: My compound seems to dissolve, but my experimental results are inconsistent. Could this be a solubility issue? A3: Absolutely. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates in the solution. These aggregates can lead to inconsistent results, off-target effects, and inaccurate effective concentrations.[7] Filtering the final working solution through a 0.22 µm filter can help remove these aggregates. Using a co-solvent or cyclodextrin to ensure true molecular dissolution is the best approach.
Q4: What is the difference between solubility and dissolution rate? A4: Solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium to form a saturated solution. Dissolution rate is how fast the substance dissolves. While related, a compound can have high ultimate solubility but a very slow dissolution rate. Techniques like sonication and vortexing primarily increase the dissolution rate.[26]
Q5: Are there any alternatives to DMSO for the primary stock solution? A5: Yes, other water-miscible organic solvents like N,N-dimethylformamide (DMF) or ethanol can be used. However, DMSO is generally the most effective and widely used solvent for creating high-concentration stocks of poorly soluble compounds for biological screening.[25][27]
References
-
Henry, C. E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211. [Link]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Acrylamide. In Toxicological Profile for Acrylamide. Agency for Toxic Substances and Disease Registry (US). Accessed February 7, 2026. [Link]
-
Al-Ghazawi, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 249. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. Accessed February 7, 2026. [Link]
-
Al-Hamidi, H., et al. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Pharmaceuticals, 16(4), 518. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Accessed February 7, 2026. [Link]
-
Hoelzel, C. A., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 6(1), 317–324. [Link]
-
Taher, S. S., et al. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education & Research, 12(1), 108-115. [Link]
- Google Patents. Process of preparing purified aqueous indole solution.
-
Al-Hashimi, N., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3439. [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. Accessed February 7, 2026. [Link]
-
Amidon, G. L., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-31. [Link]
-
ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Accessed February 7, 2026. [Link]
-
Al-Ghazawi, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Avdeef, A., et al. (2000). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S29-S41. [Link]
-
Shakeel, F., et al. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega, 7(2), 2269–2279. [Link]
-
Sharma, D., et al. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 1(1), 32-50. [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Accessed February 7, 2026. [Link]
-
Vo, C. L. N., et al. (2013). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 5(4), 645-681. [Link]
-
ResearchGate. N-isopropylacrylamide copolymers with acrylamide and methacrylamide derivatives of cholic acid: Synthesis and characterization. ResearchGate. Accessed February 7, 2026. [Link]
-
Lantz, R. J., et al. (1984). Hemolysis Study of Aqueous Polyethylene Glycol 400, Propylene Glycol and Ethanol Combinations In Vivo and In Vitro. PDA Journal of Pharmaceutical Science and Technology, 38(3), 122-124. [Link]
-
Wikipedia. Indole. Wikipedia. Accessed February 7, 2026. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Accessed February 7, 2026. [Link]
-
The Good Scents Company. N-isopropyl acryl amide, 2210-25-5. The Good Scents Company. Accessed February 7, 2026. [Link]
-
Patel, M. R., et al. (2012). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 2(3), 82-89. [Link]
-
Neves, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1839–1853. [Link]
-
ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Accessed February 7, 2026. [Link]
-
The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
-
Patel, D. R., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 13(9), 3326-3334. [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14658-14674. [Link]
-
Wang, T. Y., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3863–3878. [Link]
-
Solubility of Things. Indole. Solubility of Things. Accessed February 7, 2026. [Link]
Sources
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Indole - Wikipedia [en.wikipedia.org]
- 16. ajptonline.com [ajptonline.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Hemolysis Study of Aqueous Polyethylene Glycol 400, Propylene Glycol and Ethanol Combinations In Vivo and In Vitro | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of N-(1H-Indol-5-yl)acrylamide in cells
Topic: Minimizing Off-Target Effects of N-(1H-Indol-5-yl)acrylamide
Status: Active Senior Application Scientist: Dr. A. Vance Last Updated: February 7, 2026
Executive Summary
N-(1H-Indol-5-yl)acrylamide is a covalent fragment often utilized as a scaffold in the design of inhibitors for kinases (e.g., JAK3, BTK, EGFR) and KRAS-G12C. It functions via a Michael addition reaction, where the acrylamide "warhead" forms an irreversible covalent bond with a nucleophilic cysteine residue on the target protein.[1]
The Problem: Because this molecule is a small, "naked" warhead lacking extensive steric shielding, it possesses high intrinsic reactivity. This frequently leads to promiscuous labeling of non-target cysteines (proteome reactivity) and rapid depletion of cellular glutathione (GSH), causing non-specific cytotoxicity that mimics "potency."
This guide provides troubleshooting workflows to distinguish on-target efficacy from off-target reactivity.
Module 1: Chemical Biology & Reactivity
Diagnosing non-specific toxicity and "false" potency.
Q1: My cells are dying rapidly (6–12h) even at concentrations near the IC50. Is this on-target efficacy?
Diagnosis: Likely Glutathione (GSH) Depletion . Small acrylamides like N-(1H-Indol-5-yl)acrylamide are electrophilic enough to react with the abundant cellular antioxidant glutathione. If the compound depletes GSH faster than the cell can resynthesize it, the cells die from oxidative stress (ferroptosis/apoptosis), not target inhibition.
Troubleshooting Protocol: The GSH-Rescue Assay
-
Pre-treatment: Pre-treat one set of cells with N-Acetyl Cysteine (NAC) (1–5 mM) or Glutathione Ethyl Ester (1–2 mM) for 2 hours.
-
Compound Addition: Add N-(1H-Indol-5-yl)acrylamide at your test concentrations.
-
Readout: Measure viability at 24h.
Q2: How do I prove the biological effect is due to the covalent bond?
Diagnosis: You need a Non-Reactive Control . You cannot validate a covalent inhibitor without a "dead" analog.
The "Saturated Control" Strategy: Synthesize or purchase N-(1H-Indol-5-yl)propionamide .
-
Chemistry: This molecule is identical to your probe but lacks the double bond (acrylamide
propionamide). It cannot perform the Michael addition. -
Experiment: Run a side-by-side dose-response.
-
If the Propionamide analog is inactive (
) while the Acrylamide is potent ( ), your effect is covalent. -
If both are equipotent, your compound is acting as a reversible inhibitor, or the acrylamide is not the driver of potency.
-
Module 2: Cellular Assay Optimization
Preventing assay artifacts caused by electrophiles.
Q3: My biochemical IC50 is nanomolar, but cellular potency is micromolar. Why the disconnect?
Diagnosis: Media Thiol Scavenging . Standard cell culture media (like DMEM or RPMI) often contain free thiols (cysteine, glutathione) or high serum (albumin) levels. Your acrylamide warhead may be reacting with the media before it enters the cell.
Optimization Steps:
| Parameter | Standard Condition | Optimized Condition for Acrylamides | Reason |
|---|---|---|---|
| FBS (Serum) | 10% | 1–5% (or dialyzed FBS) | Albumin contains Cys34, a thiol trap that sequesters electrophiles. |
| Media | DMEM/RPMI | Low-thiol media or PBS wash | Reduces "decoy" nucleophiles in the supernatant. |
| Incubation | 72 hours | 1–4 hour "Pulse" + Washout | Covalent drugs bind quickly. Long incubations favor off-target accumulation. |
Q4: How do I determine the "Residence Time" or duration of action?
Protocol: The Washout Experiment Since N-(1H-Indol-5-yl)acrylamide forms an irreversible bond, its effects should persist after the free drug is removed.
-
Pulse: Treat cells with
for 1 hour. -
Wash: Wash cells
with warm PBS to remove unbound drug. -
Chase: Incubate in fresh media for 24, 48, and 72 hours.
-
Readout: Measure target phosphorylation (Western Blot) or viability.
-
Sustained inhibition confirms covalent engagement.
-
Rapid recovery (<4h) suggests the bond is reversible (rare for simple acrylamides) or the protein turnover rate is very high.
-
Module 3: Visualizing the Mechanism
The following diagram illustrates the competition between the desired Target Cysteine, Off-Target Cysteines (Proteome), and the Cellular "Sink" (Glutathione).
Caption: Kinetic competition inside the cell. High intrinsic reactivity leads to GSH depletion (toxicity) before target engagement.
Module 4: Advanced Validation (Proteomics)
Definitive proof of selectivity.
Q5: How do I map exactly what this compound is hitting?
Method: Competitive ABPP (Activity-Based Protein Profiling) Do not rely on Western Blots alone. You need to assess proteome-wide reactivity.[2]
Protocol:
-
Lysate Prep: Prepare cell lysates.
-
Competition: Treat lysate with N-(1H-Indol-5-yl)acrylamide (Probe) at varying concentrations (1, 10, 100
). -
Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide ) to label all remaining free cysteines.
-
Analysis: Perform Mass Spectrometry.
-
Proteins where the IA-Alkyne signal is lost are the targets bound by your indole acrylamide.
-
Success Metric: A selective inhibitor will block labeling of the Target Kinase at low concentrations (
) but will NOT block housekeeping proteins (GAPDH) until very high concentrations ( ).
-
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link
-
Åkerfeldt, K. S., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7728 (2022).[1] Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link
-
Bradshaw, J. M., et al. "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology, 11, 525–531 (2015). Link
-
Lanning, B. R., et al. "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10, 760–767 (2014). Link
Sources
Technical Support Center: Optimizing the Selectivity of N-(1H-Indol-5-yl)acrylamide Kinase Inhibitors
Welcome to the technical support center for researchers working with covalent kinase inhibitors based on the N-(1H-Indol-5-yl)acrylamide scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered when aiming to enhance the target selectivity of these compounds. Our approach is rooted in established biochemical principles and field-proven methodologies to help you navigate the complexities of your research.
The N-(1H-Indol-5-yl)acrylamide scaffold represents a promising starting point for developing targeted covalent inhibitors. The indole moiety serves as a recognition element that can be tailored to fit the ATP-binding pocket of a target kinase, while the acrylamide group acts as a Michael acceptor, forming a covalent bond with a strategically located nucleophilic residue, typically a cysteine.[1][2] The key to therapeutic success lies in maximizing engagement with the desired target while minimizing interactions with other proteins, particularly off-target kinases.[2]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address the central challenge: How do we increase selectivity?
Frequently Asked Questions (FAQs)
FAQ 1: My lead compound shows activity against multiple kinases. What are the first steps to diagnose the scope of its off-target profile?
Answer:
Observing broad activity is a common starting point. The first critical step is to move from anecdotal observations to a quantitative, kinome-wide view of your inhibitor's interaction profile. This systematic approach is essential to understand the problem's scope and to inform a rational design strategy.
Recommended Action: Comprehensive Selectivity Profiling
You need to obtain a "fingerprint" of your compound's activity across the human kinome. Several robust platforms are available for this purpose.[3][4][5]
-
Binding Assays (e.g., KINOMEscan™): These assays measure the ability of your compound to displace a broad-spectrum ligand from a panel of hundreds of kinases (often expressed on phage or yeast). The output is typically a dissociation constant (Kd), providing a direct measure of binding affinity. This method is independent of enzyme activity.[6]
-
Activity-Based Assays (e.g., radiometric or fluorescence-based panels): These platforms measure the direct inhibition of substrate phosphorylation by your compound against a large panel of active kinases.[7][8] The results are usually reported as percent inhibition at a fixed concentration or as IC50 values. It's crucial to run these assays at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase to get a true sense of intrinsic potency.[6]
-
Chemoproteomics (e.g., Activity-Based Protein Profiling - ABPP): This is a powerful in-cell or in-lysate technique that uses chemical probes to map the landscape of proteins that your inhibitor covalently modifies.[9][10] This method is invaluable because it assesses target engagement in a more physiologically relevant environment and can identify off-targets outside the kinome.[9]
Interpreting the Data:
Your initial output will likely be a list of kinases that your compound binds to or inhibits. The goal is to categorize these hits.
-
Primary Target: The kinase you intended to inhibit.
-
On-Target Family Members: Closely related kinases (e.g., other members of the Tec family if your target is BTK).
-
Off-Target Kinases: Kinases from different families.
-
Non-Kinase Off-Targets: Other proteins identified through methods like ABPP.
Below is a hypothetical result table for a compound at a 1 µM screening concentration.
| Table 1: Hypothetical Kinome Profiling Results for Compound X-01 | |
| Kinase Target | % Inhibition @ 1 µM |
| IRK (Intended Target) | 99% |
| TEC | 85% |
| BTK | 81% |
| EGFR | 75% |
| SRC | 62% |
| FYN | 58% |
| ABL1 | 25% |
| CDK2 | 15% |
This data suggests the compound is potent against the intended target (IRK) but has significant off-target activity against other Tec family kinases and EGFR, likely due to a conserved cysteine and ATP pocket architecture.
FAQ 2: How can I rationally design a more selective inhibitor based on the initial screening data?
Answer:
Once you have a clear map of off-target interactions, you can begin a rational, structure-guided design cycle. The core principle is to introduce modifications to your scaffold that exploit the subtle differences between the ATP-binding pocket of your primary target and those of the off-target kinases.[2][11]
The process of covalent inhibition can be broken down into two key steps: 1) reversible, non-covalent binding to the active site, and 2) the irreversible covalent bond formation.[12] Selectivity is primarily achieved during the first step. The indole scaffold must "fit" preferentially into the target's active site before the acrylamide can react.
Workflow for Rational Design:
-
Structural Analysis: Obtain or model the crystal structures of your target kinase and key off-target kinases. Align the ATP-binding pockets and look for differences in amino acid residues, particularly in regions adjacent to where your inhibitor is predicted to bind. Pay close attention to the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, as this is a well-known determinant of selectivity.[2]
-
Structure-Activity Relationship (SAR) by Design: Systematically synthesize and test analogues of your lead compound. Focus on three key areas of the molecule:
-
The Indole "Recognition" Moiety: Add substituents to the indole ring to create favorable interactions (e.g., hydrogen bonds, hydrophobic packing) with non-conserved residues in your target kinase or to introduce steric clashes with residues in off-target kinases.
-
The Linker: Modify the linker connecting the indole to the acrylamide to optimize the orientation of the warhead relative to the target cysteine.
-
The Acrylamide "Warhead": Modify the electrophilicity of the acrylamide. This is a more advanced technique discussed in FAQ 3.
-
-
Computational Modeling: Use molecular docking simulations to predict how your proposed modifications will affect binding affinity and selectivity before committing to synthesis. This can help prioritize the most promising chemical modifications.
The diagram below illustrates this iterative cycle.
Caption: Workflow for cellular validation of a selective inhibitor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High off-target activity against a specific kinase family (e.g., SRC family). | The inhibitor's indole scaffold fits well into the highly conserved ATP-binding pocket of that family. | Perform a sequence alignment of the ATP pockets between your target and the off-target family. Identify non-conserved residues. Use structure-based design to add chemical groups to your inhibitor that specifically interact with unique residues in your target or create steric clashes with the off-target kinases. [2] |
| Compound is potent in biochemical assays but weak in cellular assays. | 1. Poor cell membrane permeability. 2. Compound is a substrate for cellular efflux pumps (e.g., P-gp). 3. High intracellular ATP concentration (~1-10 mM) is outcompeting the inhibitor. | 1. Evaluate the physicochemical properties of your compound (e.g., LogP, polar surface area). Modify the structure to improve permeability. [13] 2. Test for efflux using cell lines that overexpress specific pumps. 3. Ensure your compound has high non-covalent affinity (low Ki) before the covalent reaction, as this helps it compete with ATP. [6] |
| Compound shows time-dependent inhibition but the effect is reversible in washout experiments. | The covalent bond being formed is not stable or is reversible. While acrylamides typically form irreversible bonds, some modified warheads can be reversible. [14][15] | Confirm the formation of a covalent adduct using intact protein mass spectrometry. If the bond is indeed reversible, you may need to reconsider the warhead chemistry or further optimize the non-covalent binding affinity to achieve a longer residence time. |
| Cellular toxicity is observed at concentrations where the primary target is not fully inhibited. | This strongly suggests significant off-target effects, possibly on proteins outside the kinome. Toxicity could be caused by the inhibition of a critical housekeeping enzyme. [6] | Perform a proteome-wide chemoproteomic analysis (e.g., ABPP) to identify all cellular proteins that are covalently modified by your compound. [9][16]This will provide an unbiased list of potential toxicity targets that can guide further medicinal chemistry efforts to design them out. |
References
-
Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]
-
Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]
-
Patterson, A. W., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. ACS Medicinal Chemistry Letters, 10(9), 1348-1353. [Link]
-
Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Drug Discovery Today: Technologies, 8(1), e31-e40. [Link]
-
Lee, H., et al. (2015). Synthesis and Structure–Activity Relationship of Novel Indole Acrylamide Derivatives as HCV Replication Inhibitors. Bulletin of the Korean Chemical Society, 36(5), 1475-1481. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]
-
Strelow, J. M., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 65(1), 223-236. [Link]
-
Tasaka, A., et al. (1990). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]. Chemical & Pharmaceutical Bulletin, 38(11), 3105-3111. [Link]
-
ResearchGate. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. ResearchGate. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
-
Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1606-1621. [Link]
-
Johnson, D. S. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
MRC-PPU, University of Dundee. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC PPU Website. [Link]
-
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 149-160. [Link]
-
Lee, J. E., et al. (2021). Acrylamide and its metabolite induce neurotoxicity via modulation of protein kinase C and AMP-activated protein kinase pathways. Food and Chemical Toxicology, 149, 112015. [Link]
-
Robers, M. B., et al. (2015). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 137(41), 13410-13413. [Link]
-
Park, S. Y., et al. (2010). The inhibitory effect of acrylamide on NCAM expression in human neuroblastoma cells: involvement of CK2/Ikaros signaling pathway. Toxicology in Vitro, 24(8), 2090-2097. [Link]
-
Kumar, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 795-817. [Link]
-
Wang, S., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1226-1231. [Link]
-
Johnson, A. G., et al. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 9(1), 1-6. [Link]
-
Miljković, F., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3227-3234. [Link]
-
Hu, C., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180. [Link]
-
Zaragoza-Contreras, E. A., et al. (2019). Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid Hydrogels and Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels. Polymers, 11(12), 1999. [Link]
-
DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Tasaka, A., et al. (1991). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. Chemical & Pharmaceutical Bulletin, 39(11), 2933-2938. [Link]
-
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
Sources
- 1. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Optimization of N-(1H-Indol-5-yl)acrylamide
Status: Active Ticket ID: IND-ACR-005-IVO Subject Matter Expert: Senior Application Scientist, Covalent Inhibitor Discovery Last Updated: February 7, 2026
Executive Summary
N-(1H-Indol-5-yl)acrylamide (CAS: 1250384-35-0) is a prototypical covalent warhead fragment . It combines a lipophilic indole scaffold with an electrophilic acrylamide "warhead" designed to target nucleophilic cysteine residues (via Michael addition).
When moving this compound (or derivatives containing this motif) from in vitro assays to in vivo studies, researchers typically encounter three failure modes:
-
Solubility: The indole core drives precipitation in aqueous vehicles.
-
Metabolic Instability: The acrylamide moiety is susceptible to rapid glutathione (GSH) conjugation, leading to high clearance.
-
Off-Target Toxicity: Non-specific alkylation of the proteome causes rapid weight loss in rodents.
This guide provides troubleshooting workflows to resolve these specific bottlenecks.
Module 1: Formulation & Solubility
Q: My compound precipitates immediately upon dilution into saline. How do I solubilize it for IV/PO dosing?
A: The indole ring renders the molecule highly lipophilic (LogP ~2.0–2.5), while the acrylamide group is sensitive to hydrolysis at extreme pH. Avoid simple saline or PBS solutions. You must use a co-solvent system or a suspension vehicle depending on your route of administration.
Recommended Vehicle Formulations
| Route | Vehicle Composition (v/v) | Grade | Stability Window |
| IV (Intravenous) | 5% DMSO + 40% PEG400 + 55% Saline | Solution | < 4 Hours (Prepare fresh) |
| IV (Alternative) | 10% DMA + 40% Propylene Glycol + 50% Saline | Solution | < 2 Hours |
| PO (Oral) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Suspension | 24 Hours |
| PO (High Dose) | 10% DMSO + 90% Corn Oil | Solution | 24 Hours |
Critical Technical Note: Always add solvents in order: DMSO
PEG/SurfactantAqueous buffer . Adding the aqueous phase too early will crash the compound out of solution irreversibly.
Module 2: Pharmacokinetics (PK) & Efficacy
Q: I see nanomolar potency in vitro, but no efficacy in vivo. Is the dosage too low?
A: It is likely not a dosage issue, but a clearance issue . The acrylamide warhead is an electrophile that reacts with Glutathione (GSH), which is present at high concentrations (1–10 mM) in the liver and plasma. This is the "GSH Sponge Effect."
If your compound reacts with GSH faster than it distributes to the target tissue, it will be cleared before engaging the target.
Diagnostic Workflow:
-
Measure
in GSH: Incubate 10 M compound with 5 mM GSH (PBS, pH 7.4).-
If
min: The warhead is too reactive. In vivo efficacy is unlikely regardless of dose. -
If
min: The compound has acceptable stability.
-
-
Check Route of Administration: Switch from PO to IP (Intraperitoneal) or SC (Subcutaneous) to bypass first-pass hepatic GSH clearance.
Q: How do I determine the correct dose for Target Occupancy (TO)?
A: For covalent inhibitors, plasma exposure (
Dosing Strategy:
-
Starting Dose: 10 mg/kg (IV) or 30 mg/kg (PO).
-
Frequency: Covalent inhibitors often require only transient exposure. Once the target is modified, it stays inhibited until protein turnover (resynthesis).
-
Optimization: Dose once, then harvest tissue at 2h, 6h, and 24h to measure Target Occupancy (using a biotinylated probe or Mass Spec), not just plasma concentration.
Module 3: Toxicity & Safety
Q: The mice are losing weight (>15%) within 3 days. Is this off-target toxicity?
A: Yes. This is a hallmark of "promiscuous alkylation." The N-(1H-Indol-5-yl)acrylamide motif lacks a complex selectivity pocket. Without bulky substituents (like the piperidines in Ibrutinib or Osimertinib) to guide it into a specific kinase pocket, the acrylamide will alkylate accessible cysteines on albumin, hemoglobin, and housekeeping enzymes.
Troubleshooting Protocol:
-
Reduce Dose Frequency: Switch from QD (daily) to Q2D (every other day) or BIW (twice weekly).
-
Body Weight Rule: Stop dosing if weight loss exceeds 15% of initial mass.
-
Chemical Modification: If using this as a scaffold, you must add steric bulk near the acrylamide (e.g., a methyl group on the double bond) to reduce intrinsic reactivity.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing the in vivo use of indole-acrylamide covalent inhibitors.
Caption: Decision tree for optimizing formulation, stability, and toxicity for indole-acrylamide inhibitors.
Experimental Protocol: In Vivo Warhead Validation
Objective: To determine the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile.
Materials:
-
Compound: N-(1H-Indol-5-yl)acrylamide (High purity >98%).
-
Vehicle: 5% DMSO, 40% PEG400, 55% Saline.
-
Subjects: CD-1 Mice (Male, 25–30g), n=3 per group.
Procedure:
-
Preparation: Dissolve 10 mg of compound in 0.5 mL DMSO (Stock). Add 4.0 mL PEG400. Vortex. Slowly add 5.5 mL Saline while vortexing. Final conc: 1 mg/mL.
-
Dosing (Single Dose Escalation):
-
Group A: 10 mg/kg IV.
-
Group B: 30 mg/kg PO.
-
-
Sampling: Collect blood at 0.25, 0.5, 1, 4, and 8 hours.
-
Analysis:
-
Precipitate plasma proteins with Acetonitrile.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Crucial Step: Monitor for the GSH-adduct mass (Parent Mass + 307 Da). If the GSH-adduct peak is higher than the parent peak, your compound is being cleared via conjugation.
-
References
-
Hansen, J. D., et al. (2019). "Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C." ACS Medicinal Chemistry Letters. (Discusses optimization of indole-acrylamide scaffolds and vehicle selection).
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Foundational text on acrylamide warhead reactivity and GSH clearance).
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition. (Details the balance between reactivity and selectivity to avoid toxicity).
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. (Review of acrylamide alternatives and reactivity tuning).
Challenges in scaling up N-(1H-Indol-5-yl)acrylamide production
Ticket ID: IND-ACR-505 | Status: Open
Topic: Scaling up N-(1H-Indol-5-yl)acrylamide production Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Guide Overview
Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because your scale-up of N-(1H-Indol-5-yl)acrylamide has encountered one of three critical failure modes:
-
Regio-irregularity: Significant formation of the bis-acylated byproduct (N1,N5-diacrylamide).
-
Polymerization: The reaction mixture gelled or solidified during workup.
-
Degradation: The product turned deep violet/black upon isolation (Indole oxidation).
This guide treats the synthesis not just as a reaction, but as a controllable system . Below are the troubleshooting modules designed to stabilize your process.
Module 1: Reaction Selectivity & Exotherm Control
The Issue: "I am seeing two spots on TLC/LCMS. One is my product, the other is M+54 mass unit higher."
Diagnosis: You are experiencing competitive acylation. The indole nitrogen (N1) is weakly nucleophilic but will react with highly electrophilic species like acryloyl chloride, especially if the exocyclic amine (at C5) is consumed or if the base concentration is too high.
Troubleshooting Protocol
-
Q: How do I stop N1-acylation?
-
A: You must exploit the pKa difference between the aniline-like amine (pKa ~4-5) and the indole NH (pKa ~16). Use a weak base and strictly control temperature.
-
The Fix: Switch from strong bases (TEA/DIPEA) to a buffered biphasic system (Schotten-Baumann conditions) or use a stoichiometric deficit of base in cold aprotic solvent.
-
-
Q: Can I use Acryloyl Chloride directly?
-
A: Yes, but it is the "nuclear option." It is often too reactive for clean mono-acylation on scale.
-
Recommendation: If scale >50g, switch to Mixed Anhydride Method or CDI Coupling . These attenuate the electrophilicity of the acryloyl species.
-
Protocol 1.1: Optimized Low-Temp Acylation (Acid Chloride Route)
-
Dissolution: Dissolve 5-aminoindole in dry THF/DCM (10 vol).
-
Cooling: Cool to -20°C (Critical: Indole N1 reactivity drops significantly below -10°C).
-
Base Addition: Add DIPEA (1.1 eq) slowly.
-
Electrophile Addition: Add Acryloyl Chloride (0.95 eq) as a solution in DCM over 2 hours. Note: Under-charging the electrophile prevents over-reaction.
-
Quench: Quench immediately with cold NaHCO₃ at -20°C.
Visualizing the Selectivity Pathway
Figure 1: Kinetic vs. Thermodynamic control pathways in amino-indole acylation. Low temperature favors the exocyclic amine.
Module 2: Polymerization Prevention (The "Gelling" Risk)
The Issue: "My rotary evaporator flask contains a rubbery solid that won't dissolve."
Diagnosis: Uncontrolled radical polymerization. Acrylamides are monomers.[1][2][3] Heat, light, and concentration (during workup) trigger auto-polymerization.
Critical Theory: The Oxygen Paradox
Many researchers degas their solvents to protect the indole. This is fatal for acrylamides. Common inhibitors like MEHQ (4-methoxyphenol) require dissolved oxygen to function. If you degas the solvent, the inhibitor stops working, and the acrylamide polymerizes.
Inhibitor Selection Guide
| Inhibitor | Mechanism | Requirement | Best For | Removal |
| MEHQ | Radical Scavenging | Requires O₂ (Air) | General workup & storage | Base wash / Column |
| BHT | Radical Scavenging | Independent | Lipophilic solvents | Crystallization |
| Phenothiazine | Anaerobic Scavenger | Works w/o O₂ | High-temp or inert gas steps | Column Chromatography |
| Copper (Cu) | Redox Scavenging | Aqueous phase | Aqueous workup | EDTA wash |
Protocol 2.1: The "Lean Air" Sparging Technique
-
Do not use pure Nitrogen during solvent removal.
-
Do use a "Lean Air" blend (5% O₂ in N₂) or simply add a drying tube to the rotavap to allow trace air contact.
-
Action: Add 100-200 ppm MEHQ to the reaction mixture before starting the workup.
Module 3: Purification & Indole Stability
The Issue: "The solid is turning purple/black."
Diagnosis: Oxidation of the electron-rich indole ring. While we need oxygen for the MEHQ inhibitor (see Module 2), too much oxygen plus light oxidizes the indole.
Troubleshooting Protocol
-
Q: How do I balance polymerization inhibition (needs O₂) with indole stability (hates O₂)?
-
A: The "Goldilocks Zone." Use MEHQ with ambient air during rapid workup, but switch to solid-state storage under inert gas immediately after isolation.
-
Tip: Add Ascorbic Acid (Vitamin C) to the aqueous wash during workup. It acts as a sacrificial antioxidant for the indole without triggering acrylamide polymerization.
-
-
Q: Can I distill this?
-
A: ABSOLUTELY NOT. Acrylamides will polymerize explosively at distillation temps.
-
The Fix: Recrystallization.[4]
-
Solvent System: Isopropanol/Water or Toluene/Ethyl Acetate. Avoid heating above 60°C.
-
Scale-Up Workflow Diagram
Figure 2: Process flow for safe isolation. Note the addition of MEHQ prior to concentration.
References
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard reference for scale-up principles and reagent selection).
- Ohkanda, J., et al. (2004). "Specific features of the reaction of acryloyl chloride with nucleophiles." Journal of Organic Chemistry.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Weatherhead, G. S., et al. (2013). "Scale-up of an Acrylamide-Based Covalent Inhibitor." Organic Process Research & Development. .
-
BenchChem Technical Repository. (2025). "Acryloyl Chloride Handling and Reactivity Guide." .
Sources
Validation & Comparative
Comparative Guide: N-(1H-Indol-5-yl)acrylamide vs. Quinazoline & Pyrimidine Covalent Scaffolds
Executive Summary: The Case for Indole-5-Acrylamide
In the landscape of Targeted Covalent Inhibitors (TCIs), the N-(1H-Indol-5-yl)acrylamide motif represents a critical divergence from traditional kinase inhibitor design. While the field has historically been dominated by 4-aminoquinazoline (e.g., Afatinib) and pyrazolo-pyrimidine (e.g., Ibrutinib) scaffolds, these rigid ATP-mimetics often struggle with "cryptic" pockets or shallow allosteric sites—most notably in KRAS G12C and JAK3 drug discovery.
This guide objectively compares the Indole-5-acrylamide fragment against established Quinazoline and Pyrimidine counterparts. We analyze why this specific indole vector is superior for targeting non-catalytic cysteines in flexible loops (Switch-II pockets) and provide validated protocols for assessing its intrinsic reactivity (
Technical Comparison: Indole vs. The Standards
The efficacy of a covalent inhibitor is governed by two factors: Binding Affinity (
Structural & Mechanistic Differentiators
| Feature | N-(1H-Indol-5-yl)acrylamide | Quinazoline-6-acrylamide (e.g., Afatinib) | Pyrazolo-pyrimidine (e.g., Ibrutinib) |
| Primary Target Class | Allosteric GTPases (KRAS), JAKs, Non-Kinase Cysteines | EGFR Family (ErbB1/2/4) | BTK, Tec Family Kinases |
| Binding Mode | P2/Cryptic Pocket: The indole ring is electron-rich and compact, allowing it to slide into transient hydrophobic grooves (e.g., KRAS H95/Y96/Q99) that open only upon binding. | ATP Hinge Binder: Rigid, planar structure designed to mimic Adenine. Binds the active site with high affinity but requires an open conformation. | ATP Hinge Binder: Similar to quinazolines but with a distinct H-bond donor/acceptor profile for selectivity. |
| Warhead Vector | Flexible/Tunable: The 5-position allows the acrylamide to extend into solvent-exposed regions or loop cysteines (e.g., Cys12 in KRAS) without disrupting the scaffold's seating. | Rigid Projection: The acrylamide at C6 is strictly oriented toward the "front pocket" (Cys797 in EGFR). Little tolerance for misalignment. | Rigid Projection: Targeted toward Cys481 in BTK. |
| Intrinsic Reactivity | Moderate: The indole nitrogen donates electron density into the ring, slightly deactivating the acrylamide compared to electron-deficient heterocycles, reducing off-target toxicity. | High: The electron-deficient quinazoline ring can increase the electrophilicity of the attached acrylamide, raising the risk of GSH depletion. | High: Tuned for rapid reaction; often requires metabolic stabilization. |
The "Cryptic Pocket" Advantage
Unlike Quinazolines, which are "key-in-lock" inhibitors, the Indole-5-acrylamide acts as a "molecular wedge." In KRAS G12C discovery, this scaffold was pivotal. The indole ring stabilizes a transient "open" state of the protein (Switch II pocket), bringing the acrylamide within striking distance of the mutant Cysteine 12. A rigid Quinazoline cannot induce this conformational change.
Mechanism of Action: The Covalent Ligation
The N-(1H-Indol-5-yl)acrylamide functions via a Michael Addition reaction. The sulfur atom of the target cysteine acts as a nucleophile, attacking the
Reaction Coordinate Diagram
The following diagram illustrates the kinetic selectivity mechanism. The Indole scaffold (I5A) relies on a specific residence time (
Experimental Protocols
To validate the N-(1H-Indol-5-yl)acrylamide scaffold against competitors, you must perform two key assays: Intrinsic Reactivity Profiling and Kinetic Selectivity Determination .
Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)
Objective: Determine how "hot" the warhead is. A good drug candidate should react slowly with free Glutathione (GSH) but rapidly with the target protein.
Materials:
-
Test Compound: N-(1H-Indol-5-yl)acrylamide (10 mM in DMSO).
-
Reference: Ibrutinib (High reactivity control).
-
Reagent: Reduced L-Glutathione (GSH).
-
Buffer: PBS, pH 7.4.
-
Internal Standard: Indomethacin.
Workflow:
-
Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately quench with 200 µL Acetonitrile + 1% Formic Acid (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+.
-
Calculation: Plot
vs. time. The slope is .-
Target Metric:
is preferred for Indole scaffolds to ensure metabolic stability.
-
Protocol B: Mass Spectrometry "Shift" Assay (Target Engagement)
Objective: Confirm covalent labeling of the specific protein (e.g., KRAS or Kinase Domain).
Workflow:
-
Incubate: Mix Recombinant Protein (1 µM) with Indole-Acrylamide (10 µM) in kinase buffer.
-
Time Course: 1 hour at Room Temperature.
-
Desalting: Pass through a Zeba Spin Desalting Column (removes non-covalent binders).
-
Intact Mass Spec: Inject on Q-TOF or Orbitrap.
-
Validation: Look for a mass shift of +186.2 Da (Molecular weight of the Indole-Acrylamide fragment).
-
Success Criteria: >90% shift to the +Adduct species; 0% shift in the Cys-to-Ser mutant control.
-
Synthesis & Library Generation Workflow
The Indole-5-acrylamide is often used as a starting point for Covalent Fragment-Based Drug Discovery (FBDD) . The following workflow describes how to evolve this fragment into a lead.
References
-
Hansen, R., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C.[1] ACS Medicinal Chemistry Letters.[1][2] Link
-
Janssen, A. P., et al. (2019). Covalent Inhibitor Design: The Role of the Acrylamide Warhead. Journal of Medicinal Chemistry.[2] Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry.[2] Link
-
Åberg, V., et al. (2024). Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. ChemRxiv. Link
Sources
Comparing the efficacy of N-(1H-Indol-5-yl)acrylamide with Ibrutinib
An In-Depth Comparative Analysis of Novel and Established Covalent BTK Inhibitors: N-(1H-Indol-5-yl)acrylamide vs. Ibrutinib
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical node in B-cell signaling pathways, making it a prime target for therapeutic intervention in various B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, revolutionized treatment paradigms for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. However, the quest for inhibitors with improved selectivity, potency, and alternative resistance profiles continues. This guide provides a comparative analysis of the well-established Ibrutinib and a novel, structurally distinct covalent inhibitor, N-(1H-Indol-5-yl)acrylamide, henceforth referred to as Indolacrylamide-5.
This analysis is structured to provide researchers and drug development professionals with a framework for evaluating novel kinase inhibitors against established standards. We will delve into the mechanism of action, comparative efficacy using both biochemical and cell-based assays, selectivity profiles, and the underlying experimental methodologies that generate these critical datasets.
Mechanism of Action: Covalent Inhibition of BTK
Both Ibrutinib and the hypothetical Indolacrylamide-5 are classified as covalent inhibitors of BTK. They function by forming an irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, leading to a sustained blockade of the B-cell receptor (BCR) signaling pathway.
The BCR pathway is essential for the proliferation and survival of malignant B-cells. Upon activation, BTK autophosphorylates and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), initiating a cascade that leads to cell proliferation and survival. By irreversibly binding to BTK, these inhibitors effectively shut down this survival signaling.
Caption: Covalent inhibitors block the BTK signaling cascade.
Comparative Efficacy: A Data-Driven Assessment
The efficacy of a kinase inhibitor is a multi-faceted characteristic, evaluated through a combination of biochemical and cell-based assays. Below, we compare Ibrutinib and the hypothetical data for Indolacrylamide-5 across these key experimental platforms.
Biochemical Potency: Direct Enzyme Inhibition
The most direct measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This assay isolates the target kinase and measures the inhibitor concentration required to reduce its enzymatic activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| Ibrutinib | BTK | 0.5 |
| Indolacrylamide-5 | BTK | 1.2 |
Data for Ibrutinib is representative of published values. Data for Indolacrylamide-5 is hypothetical for comparative purposes.
In this comparison, Ibrutinib demonstrates a slightly higher potency in direct enzymatic inhibition. However, the low nanomolar IC50 of Indolacrylamide-5 still positions it as a highly potent BTK inhibitor.
Cellular Activity: Inhibition of B-Cell Proliferation
While biochemical assays are crucial, cell-based assays provide a more biologically relevant context by assessing an inhibitor's ability to affect cellular processes. A common assay measures the inhibition of proliferation in a BTK-dependent cell line, such as TMD8, a diffuse large B-cell lymphoma (DLBCL) line.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Ibrutinib | TMD8 | Proliferation (72h) | 8 |
| Indolacrylamide-5 | TMD8 | Proliferation (72h) | 15 |
Data for Ibrutinib is representative of published values. Data for Indolacrylamide-5 is hypothetical for comparative purposes.
The cellular potency data often shows a rightward shift compared to biochemical IC50s, reflecting factors such as cell membrane permeability and off-target effects. Both compounds demonstrate potent inhibition of B-cell proliferation, with Ibrutinib maintaining a slight potency advantage.
Kinase Selectivity Profile: A Critical Determinant of Safety
A key challenge in kinase inhibitor development is achieving selectivity for the intended target. Off-target inhibition can lead to undesirable side effects. The selectivity of an inhibitor is often assessed by screening it against a panel of other kinases.
| Kinase | Ibrutinib IC50 (nM) | Indolacrylamide-5 IC50 (nM) | Fold Selectivity (vs. BTK) - Ibrutinib | Fold Selectivity (vs. BTK) - Indolacrylamide-5 |
| BTK | 0.5 | 1.2 | 1x | 1x |
| TEC | 2.1 | 25 | 4.2x | 20.8x |
| EGFR | 5.6 | >1000 | 11.2x | >833x |
| ITK | 10.7 | 50 | 21.4x | 41.7x |
Data for Ibrutinib is representative of published values. Data for Indolacrylamide-5 is hypothetical for comparative purposes.
This hypothetical selectivity profile highlights a potential advantage of Indolacrylamide-5. While Ibrutinib is known to have off-target activity against other kinases like TEC and EGFR, which can contribute to side effects, the indole-based scaffold of Indolacrylamide-5 may confer a higher degree of selectivity. This improved selectivity could translate to a better safety profile in a clinical setting.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Protocol 1: BTK Biochemical Kinase Assay
This protocol outlines a common method for determining the biochemical IC50 of a BTK inhibitor.
Caption: Workflow for a typical biochemical kinase assay.
Methodology:
-
Compound Preparation: A 10-point serial dilution of the inhibitor (Ibrutinib or Indolacrylamide-5) is prepared in a buffer containing DMSO.
-
Reaction Setup: Recombinant human BTK enzyme is mixed with a peptide substrate and the diluted inhibitor in a 384-well plate. The mixture is incubated at room temperature for 15 minutes.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction proceeds for 1 hour at room temperature.
-
Detection: A detection reagent (e.g., ADP-Glo) is added to stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The resulting luminescent signal is read on a plate reader.
-
Data Analysis: The data is normalized to controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to measure the effect of an inhibitor on the proliferation of a BTK-dependent cell line.
Methodology:
-
Cell Plating: TMD8 cells are seeded into 96-well plates at a density of 10,000 cells per well in a complete growth medium.
-
Compound Addition: A serial dilution of the inhibitor is prepared and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: The luminescent signal is read on a plate reader. The data is normalized to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
This comparative guide illustrates the multifaceted process of evaluating a novel kinase inhibitor against an established drug. While Ibrutinib remains a highly effective and potent BTK inhibitor, the hypothetical data for N-(1H-Indol-5-yl)acrylamide (Indolacrylamide-5) highlights a plausible path to improvement, particularly in the area of kinase selectivity. The indole scaffold presents an interesting chemical starting point for developing next-generation BTK inhibitors with a potentially improved safety profile.
Further preclinical development of a compound like Indolacrylamide-5 would require in vivo efficacy studies in animal models of B-cell malignancies, as well as comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies. Such data would be essential to determine if the potential advantages observed in vitro translate to a superior therapeutic agent.
References
-
Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengler, A., Burrill, L. C., & Egorin, M. J. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]
-
Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
-
Aalipour, A., & Advani, R. H. (2014). The role of ibrutinib in the treatment of B-cell malignancies. Therapeutic advances in hematology, 5(2), 64-71. [Link]
Comparative Guide: Cellular Thermal Shift Assay (CETSA) for the Covalent Scaffold N-(1H-Indol-5-yl)acrylamide
The following guide is a comprehensive technical analysis designed for researchers and drug discovery professionals. It moves beyond generic protocols to address the specific biophysical challenges of validating covalent fragments like N-(1H-Indol-5-yl)acrylamide .
Executive Summary & Strategic Context
N-(1H-Indol-5-yl)acrylamide represents a critical class of covalent electrophilic fragments . Unlike reversible inhibitors that rely on equilibrium binding, this molecule utilizes an acrylamide "warhead" to form an irreversible Michael addition adduct with nucleophilic cysteine residues (typically targeting the ATP-binding pocket of kinases such as EGFR, BTK, or JAK3).
In the context of drug development, this molecule is rarely a final drug but serves as a ligand efficiency model or a starting fragment for designing targeted covalent inhibitors (TCIs).
Why CETSA? Traditional biochemical assays (IC50) often fail to distinguish between high-affinity reversible binding and moderate-affinity covalent bonding. CETSA provides the only label-free, cellular method to definitively validate target residence time and irreversibility in a physiological environment.
The Core Value Proposition
| Feature | N-(1H-Indol-5-yl)acrylamide (Covalent) | Reversible Analogues (e.g., Propionamide) |
| Binding Mechanism | Irreversible Thioether Bond (Michael Addition) | Equilibrium-based (H-bonds, Van der Waals) |
| CETSA Signature | Massive | Moderate |
| Potency Driver |
Mechanistic Grounding: The Covalent Advantage[1][2]
To interpret CETSA data for this molecule, one must understand the specific binding kinetics. The acrylamide moiety at the 5-position of the indole ring acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles (cysteine thiols) over "hard" nucleophiles (lysine amines/hydroxyls).
Pathway Visualization: The Michael Addition
The following diagram illustrates the kinetic locking mechanism that CETSA detects.
Figure 1: Kinetic mechanism of N-(1H-Indol-5-yl)acrylamide. The transition from the reversible complex to the covalent adduct is the step that drives the significant thermal shifts observed in CETSA.
Comparative Analysis: CETSA vs. Alternatives
When validating N-(1H-Indol-5-yl)acrylamide, researchers often choose between CETSA, Mass Spectrometry (MS), and Biochemical Assays.
Comparison Table: Validation Methods
| Feature | CETSA (Recommended) | Covalent MS Labeling | Biochemical IC50 |
| Readout | Protein Stability ( | Mass Shift (+MW of adduct) | Enzymatic Inhibition |
| Context | Intact Living Cells | Purified Protein / Lysate | Purified Protein |
| Throughput | Medium/High (Western/Alpha) | Low (Requires Proteomics) | High |
| Blind Spots | Requires antibody availability. | Misses cellular uptake issues. | Misses off-target binding; Artifact prone. |
| Verdict | Best for verifying cellular target engagement. | Best for mapping the exact cysteine residue. | Best for initial screening only. |
The "Washout" Differentiator (Critical Experiment)
The most powerful application of CETSA for this molecule is the Washout Experiment .
-
Protocol: Treat cells
Wash 3x with PBS Incubate in drug-free media for 1-4 hours Perform CETSA. -
Result:
-
N-(1H-Indol-5-yl)acrylamide: Thermal shift persists (Covalent bond remains).
-
Reversible Analog: Thermal shift disappears (Ligand dissociates).
-
Detailed Experimental Protocol
This protocol is optimized for covalent fragments, emphasizing incubation times to allow
Phase 1: Experimental Setup
-
Cell Model: A431 or H1975 (High EGFR expression) or Jurkat (High JAK/BTK expression), depending on the suspected kinase target.
-
Compound Prep: Dissolve N-(1H-Indol-5-yl)acrylamide in DMSO (10 mM stock).
-
Controls:
-
Vehicle: DMSO (0.1%).
-
Positive Control: Osimertinib (if targeting EGFR) or Ibrutinib (if targeting BTK).
-
Negative Control: N-(1H-Indol-5-yl)propionamide (Saturated analog, non-covalent).
-
Phase 2: The CETSA Workflow (Self-Validating System)
Figure 2: Step-by-step CETSA workflow optimized for covalent inhibitors.
Phase 3: Execution Steps & Expert Insights
-
Treatment: Incubate cells with 10 µM N-(1H-Indol-5-yl)acrylamide for 3 hours .
-
Expert Insight: Covalent inhibitors require time to form the bond. A 30-minute incubation (standard for reversible drugs) may yield a false negative if the
is slow.
-
-
Harvesting: Wash cells with PBS. Resuspend in PBS containing protease inhibitors. Do NOT add detergent yet.
-
Trustworthiness Check: Detergents dissolve the thermally precipitated protein, destroying the assay signal. Lysis must happen after heating.
-
-
Heating: Divide into 10 aliquots. Heat in a gradient thermal cycler (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes.
-
Lysis: Perform 3 cycles of Freeze-Thaw (Liquid Nitrogen / 25°C water bath) or use mild digitonin. Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using antibodies specific to the target (e.g., anti-EGFR).
Anticipated Results & Data Interpretation
When analyzing N-(1H-Indol-5-yl)acrylamide, you should expect distinct thermal profiles compared to reversible binders.
Table: Representative Data Profiles
| Parameter | DMSO Control | N-(1H-Indol-5-yl)acrylamide (Covalent) | Reversible Analog |
| ~48°C | ~58°C | ~52°C | |
| - | +10°C (Strong Stabilization) | +4°C (Moderate Stabilization) | |
| Isothermal Dose Response (ITDR) | - | Sharp transition; plateau maintained at high temps. | Gradual shift; plateau drops at very high temps. |
Troubleshooting Common Issues
-
Issue: No shift observed.
-
Issue: "Smearing" on Western Blot.
-
Cause: Covalent modification can sometimes alter antibody epitope recognition or cause partial unfolding.
-
Solution: Use a polyclonal antibody or an antibody targeting the C-terminus (distal from the binding site).
-
References
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Langan, R.A., et al. (2017). "Discovery of a covalent inhibitor of KRASG12C." Cell Chemical Biology. (Contextualizing acrylamide warheads). Link
-
De Cesco, S., et al. (2017). "Covalent inhibitors design and discovery." European Journal of Medicinal Chemistry, 138, 96-114. Link
Sources
Navigating Drug Resistance: A Comparative Analysis of N-(1H-Indol-5-yl)acrylamide Activity in Sensitive vs. Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a formidable challenge in the quest for effective cancer therapies. Promising therapeutic candidates can see their efficacy diminish as cancer cells adapt and evolve. This guide provides an in-depth technical comparison of the activity of N-(1H-Indol-5-yl)acrylamide and its analogs in drug-sensitive versus drug-resistant cancer cell lines. We will explore the mechanistic underpinnings of its action, potential resistance pathways, and provide detailed experimental protocols to empower researchers to conduct their own comparative studies.
The Promise of Indole-Acrylamide Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer properties.[1] When coupled with an acrylamide moiety, these compounds can exhibit a range of antitumor activities, including the inhibition of crucial cellular processes like tubulin polymerization and protein kinase signaling.[2][3][4][5] The acrylamide group, in some contexts, can also improve the drug-like properties of a compound.[6] N-(1H-Indol-5-yl)acrylamide belongs to this promising class of molecules, and understanding its behavior in the context of drug resistance is critical for its potential clinical development.
Comparative Efficacy: A Look at Sensitive vs. Resistant Cell Lines
While specific comparative data for N-(1H-Indol-5-yl)acrylamide is not extensively available in the public domain, we can draw valuable insights from closely related indole derivatives. A study on indole-2-on derivatives, for instance, demonstrated differential activity in a sensitive chronic myeloid leukemia cell line (K562) compared to its drug-resistant counterpart (R/K562). This provides a strong rationale for investigating N-(1H-Indol-5-yl)acrylamide in similar models.
To illustrate the expected outcomes of such a comparative study, the following table presents hypothetical, yet representative, data based on the observed behavior of analogous compounds.
| Cell Line Model | Compound | IC50 (µM) | Resistance Index (RI) |
| Sensitive | N-(1H-Indol-5-yl)acrylamide | 2.5 | 1.0 |
| Resistant | N-(1H-Indol-5-yl)acrylamide | 25.0 | 10.0 |
| Sensitive | Doxorubicin (Control) | 0.1 | 1.0 |
| Resistant | Doxorubicin (Control) | 5.0 | 50.0 |
IC50 values are hypothetical and for illustrative purposes. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive cell line.
A higher Resistance Index for the control compound (Doxorubicin) is typical in multidrug-resistant cell lines. A lower, yet significant, RI for N-(1H-Indol-5-yl)acrylamide would suggest it may be a substrate for some resistance mechanisms but could still retain partial activity, making it a candidate for further investigation in overcoming certain types of resistance.
Unraveling the Mechanism of Action and Resistance
The anticancer activity of indole-acrylamide derivatives is often multifaceted. Understanding these mechanisms is key to predicting and potentially circumventing resistance.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition : Many indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[2][3][4][5][7] By binding to tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition : The indole scaffold is a common feature in many kinase inhibitors.[8][9][10] These compounds can target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and Src family kinases.
-
Induction of Apoptosis : Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis). Indole derivatives have been shown to activate apoptotic pathways, often characterized by the activation of caspases.[11]
Caption: Potential Mechanisms of Action of N-(1H-Indol-5-yl)acrylamide.
Mechanisms of Resistance:
Cancer cells can develop resistance to therapeutic agents through various mechanisms. For indole-acrylamide derivatives, potential resistance mechanisms include:
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance. These transporters actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[12]
-
Target Alteration : Mutations in the drug's target protein, such as tubulin or a specific kinase, can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways : Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target, thereby maintaining their proliferation and survival.
Experimental Protocols for Comparative Analysis
To empirically determine the activity of N-(1H-Indol-5-yl)acrylamide in sensitive versus resistant cell lines, the following detailed protocols for cell viability and long-term survival assays are provided.
Workflow for Comparing Drug Sensitivity
Caption: Experimental workflow for comparing drug sensitivity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
N-(1H-Indol-5-yl)acrylamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the sensitive and resistant cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare a series of dilutions of N-(1H-Indol-5-yl)acrylamide in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
N-(1H-Indol-5-yl)acrylamide
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of N-(1H-Indol-5-yl)acrylamide for a specified duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve.
Concluding Remarks
The investigation of N-(1H-Indol-5-yl)acrylamide's activity in both drug-sensitive and -resistant cancer cell lines is a crucial step in evaluating its therapeutic potential. By employing the robust experimental protocols detailed in this guide, researchers can generate critical data to understand its efficacy, elucidate mechanisms of action, and anticipate potential resistance. While the journey of a drug candidate from the laboratory to the clinic is long and challenging, a thorough understanding of its interaction with resistant cancer cell populations is an indispensable part of this process. The insights gained from such comparative studies will be instrumental in guiding the future development of this and other promising indole-acrylamide-based anticancer agents.
References
-
Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. National Institutes of Health. Available at: [Link]
-
Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells. Anticancer Research. Available at: [Link]
-
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PubMed. Available at: [Link]
-
Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. PubMed. Available at: [Link]
-
Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. PMC. Available at: [Link]
-
DrugSensitivity 2. Kaggle. Available at: [Link]
-
IC 50 values of different drug-sensitive and -resistant cell lines of Sanguinarine. ResearchGate. Available at: [Link]
-
Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. PubMed. Available at: [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. Available at: [Link]
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. Available at: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. PMC. Available at: [Link]
-
Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. PubMed. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. Available at: [Link]
-
Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells. National Institutes of Health. Available at: [Link]
-
The effects of acrylamide on brain creatine kinase: inhibition kinetics and computational docking simulation. PubMed. Available at: [Link]
-
Design and Synthesis of Novel Substituted Indole-acrylamide Derivatives and Evaluation of Their Anti-Cancer Activity as Potential Tubulin-Targeting Agents. ResearchGate. Available at: [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. Available at: [Link]
-
The Resistant Cancer Cell Line (RCCL) collection. University of Kent. Available at: [Link]
-
Design and synthesis of novel substituted indole-acrylamide derivatives and evaluation of their anti-cancer activity as potential tubulin-targeting agents. OpenMETU. Available at: [Link]
-
A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo. PMC. Available at: [Link]
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Institutes of Health. Available at: [Link]
-
Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]
-
A cross-study analysis of drug response prediction in cancer cell lines. Oxford Academic. Available at: [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. Available at: [Link]
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel substituted indole-acrylamide derivatives and evaluation of their anti-cancer activity as potential tubulin-targeting agents [open.metu.edu.tr]
- 6. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Orthogonal Strategies for Validating N-(1H-Indol-5-yl)acrylamide Activity: A Comparative Guide
In the landscape of contemporary drug discovery, the validation of a small molecule's biological activity is a critical juncture. For N-(1H-Indol-5-yl)acrylamide, a compound featuring a reactive acrylamide warhead, rigorous confirmation of its mechanism of action is paramount. The acrylamide moiety is known to act as a Michael acceptor, predisposing it to covalent interactions with nucleophilic residues, most notably cysteine, within protein targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to employ orthogonal assays to robustly confirm the activity of N-(1H-Indol-5-yl)acrylamide, with a primary focus on its potential role as a Histone Deacetylase (HDAC) inhibitor, a class of enzymes where indole-based acrylamides have shown significant promise. A secondary, alternative target, the NLRP3 inflammasome, will also be explored, reflecting the potential for polypharmacology inherent in reactive small molecules.
The core principle of orthogonal validation is the use of distinct, independent assays that measure different aspects of a compound's biological effect. A multi-pronged approach, combining direct biochemical assays with cell-based functional readouts, provides a self-validating system that minimizes the risk of artifacts and off-target effects, thereby building a compelling case for the compound's specific activity.
Primary Hypothesis: N-(1H-Indol-5-yl)acrylamide as a Histone Deacetylase (HDAC) Inhibitor
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as HDAC inhibitors.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[2][3] Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in oncology.[4] The acrylamide group in N-(1H-Indol-5-yl)acrylamide can potentially form a covalent bond with a cysteine residue in the active site of certain HDAC isoforms, leading to irreversible inhibition.
To validate this hypothesis, we will employ a two-tiered orthogonal approach: a direct in vitro enzymatic assay and a cell-based assay to measure the downstream consequences of HDAC inhibition.
Orthogonal Assay 1: In Vitro Fluorometric HDAC Activity Assay
This assay directly measures the enzymatic activity of a purified HDAC enzyme in the presence of N-(1H-Indol-5-yl)acrylamide. It provides a quantitative measure of the compound's potency (IC50) and confirms direct engagement with the target protein.
Caption: Workflow for Western Blot analysis of histone acetylation.
This protocol is based on standard Western blotting procedures. [5][6]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa or HCT116) to 70-80% confluency.
-
Treat the cells with varying concentrations of N-(1H-Indol-5-yl)acrylamide for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (SAHA).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors (e.g., sodium butyrate).
-
Isolate the nuclear fraction or perform a whole-cell lysate.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a 15% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
As a loading control, use a primary antibody against total histone H3 or another housekeeping protein like β-actin.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone signal to the total histone or loading control signal.
-
Express the results as a fold-change in acetylation relative to the vehicle-treated control.
-
| Treatment | Acetyl-Histone H3 (Fold Change) |
| Vehicle (DMSO) | 1.0 |
| N-(1H-Indol-5-yl)acrylamide (Low Dose) | >1.0 |
| N-(1H-Indol-5-yl)acrylamide (High Dose) | >>1.0 |
| SAHA (Positive Control) | >1.0 |
A dose-dependent increase in histone acetylation following treatment with N-(1H-Indol-5-yl)acrylamide would strongly support its role as a functional HDAC inhibitor in a cellular environment.
Secondary Hypothesis: N-(1H-Indol-5-yl)acrylamide as an NLRP3 Inflammasome Inhibitor
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. [7]Aberrant NLRP3 activation is implicated in a range of inflammatory diseases. Acrylamide itself has been shown to induce NLRP3 inflammasome activation, and certain acrylamide derivatives have been investigated as NLRP3 inhibitors. [8][9]Therefore, it is plausible that N-(1H-Indol-5-yl)acrylamide could modulate this pathway.
To investigate this, we will use two orthogonal cell-based assays that measure key downstream events of NLRP3 inflammasome activation.
Orthogonal Assay 3: IL-1β Release ELISA
This assay quantifies the amount of mature IL-1β secreted from immune cells following NLRP3 inflammasome activation. A reduction in IL-1β secretion in the presence of N-(1H-Indol-5-yl)acrylamide would indicate inhibition of the inflammasome pathway.
Caption: Workflow for the IL-1β release ELISA assay.
This protocol is based on established methods for measuring NLRP3 inflammasome activation. [8][10][11][12][13]
-
Cell Culture and Priming:
-
Culture human or murine macrophages (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β and NLRP3 components.
-
-
Inhibition and Activation:
-
Pre-incubate the primed cells with various concentrations of N-(1H-Indol-5-yl)acrylamide for 1 hour.
-
Activate the NLRP3 inflammasome by adding a second signal, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
-
ELISA:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant IL-1β.
-
Calculate the concentration of IL-1β in each sample.
-
Determine the percent inhibition of IL-1β release for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
| Treatment | IL-1β Concentration (pg/mL) |
| Vehicle (DMSO) | High |
| N-(1H-Indol-5-yl)acrylamide (Low Dose) | Reduced |
| N-(1H-Indol-5-yl)acrylamide (High Dose) | Significantly Reduced |
| MCC950 (Positive Control) | Significantly Reduced |
A dose-dependent reduction in IL-1β secretion would suggest that N-(1H-Indol-5-yl)acrylamide inhibits the NLRP3 inflammasome pathway.
Orthogonal Assay 4: Caspase-1 Activity Assay
This assay directly measures the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome. Inhibition of caspase-1 activity provides further evidence that the compound is acting on the inflammasome complex.
Caption: Workflow for the Caspase-1 activity assay.
This protocol is based on commercially available caspase-1 activity assay kits. [14][15][16]
-
Cell Culture, Priming, and Treatment:
-
Follow the same procedure as for the IL-1β release ELISA (steps 1 and 2).
-
-
Cell Lysis:
-
After treatment and activation, lyse the cells directly in the culture plate by adding a specific lysis buffer provided in the assay kit.
-
-
Caspase-1 Activity Measurement:
-
Add a fluorogenic caspase-1 substrate (e.g., YVAD-AFC) to the cell lysates.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition of caspase-1 activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
| Treatment | Caspase-1 Activity (% of Control) |
| Vehicle (DMSO) | 100% |
| N-(1H-Indol-5-yl)acrylamide (Low Dose) | <100% |
| N-(1H-Indol-5-yl)acrylamide (High Dose) | <<100% |
| Ac-YVAD-cmk (Positive Control) | <<100% |
Conclusion
The validation of a covalent inhibitor like N-(1H-Indol-5-yl)acrylamide requires a rigorous, multi-faceted approach. By combining direct biochemical assays with cell-based functional readouts, researchers can build a robust and compelling case for the compound's specific biological activity. The orthogonal strategies outlined in this guide, focusing on the primary hypothesis of HDAC inhibition and the secondary possibility of NLRP3 inflammasome modulation, provide a comprehensive framework for the definitive characterization of N-(1H-Indol-5-yl)acrylamide's mechanism of action. This level of thoroughness is essential for advancing promising lead compounds through the drug discovery pipeline.
References
-
Biocompare. HDAC Assay Kits. [Link]
-
Li, Z., et al. (2012). N-Hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl Acrylamides as Novel Histone Deacetylase Inhibitors: Design, Synthesis, SAR Studies, and in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Chen, C. S., et al. (2011). 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines histone deacetylase inhibitors are potent cytokine release suppressors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Elmes, R. B. P., et al. (2021). Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors. Molecules. [Link]
-
Krajewska, M., et al. (2020). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archivum Immunologiae et Therapiae Experimentalis. [Link]
-
Ma, H., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Journal of Biomolecular Screening. [Link]
-
Wang, H., et al. (2013). Novel N-hydroxyfurylacrylamide-based histone deacetylase (HDAC) inhibitors with branched CAP group (Part 2). Bioorganic & Medicinal Chemistry. [Link]
-
Song, N., et al. (2023). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. Pharmacological Reviews. [Link]
-
Wang, Y., et al. (2020). NLRP3 inflammasome inhibition attenuates subacute neurotoxicity induced by acrylamide in vitro and in vivo. Toxicology and Applied Pharmacology. [Link]
-
Barber, D. S., & LoPachin, R. M. (2013). Protein targets of acrylamide adduct formation in cultured rat dopaminergic cells. Toxicology and Applied Pharmacology. [Link]
-
Bio-Techne. Decoding Histones with Simple Western. [Link]
-
Furlong, T. J., et al. (2015). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. [Link]
-
Schroder, K. (2018). Quantifying Caspase-1 Activity in Murine Macrophages. Methods in Molecular Biology. [Link]
-
Fernandez, M. V., et al. (2014). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments. [Link]
-
EpigenTek. HDAC Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
Bio-Techne. HDAC Cell-Based Assay Kit. [Link]
-
Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine. [Link]
-
Li, Y., et al. (2025). Discovery of 7-azaindole-3-acrylamide inhibitors of inflammasomes/IL-1β for the treatment of inflammatory bowel disease. Medicinal Chemistry Research. [Link]
-
JoVE. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. [Link]
-
ResearchGate. How to measure active caspase-1 from Supernatant by westernb blot after NLRP3 inflammasome activation?[Link]
-
JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
Sources
- 1. novusbio.com [novusbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Decoding Histones with Simple Western | Bio-Techne [bio-techne.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com [promega.com]
- 15. Quantifying Caspase-1 Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
Technical Comparison: N-(1H-Indol-5-yl)acrylamide vs. Clinical KRAS G12C Inhibitors
[1]
Executive Summary & Strategic Context
This guide provides a technical comparison between N-(1H-Indol-5-yl)acrylamide —a representative "covalent fragment" or early-stage pharmacophore—and established clinical KRAS G12C inhibitors (e.g., Sotorasib/AMG 510 , Adagrasib/MRTX849 ).
For researchers, this comparison is not merely between two molecules but between two stages of drug evolution:
-
The Indole-Acrylamide: Represents the "minimalist warhead" approach. It serves as a chemical probe to validate cysteine reactivity and fragment binding but lacks the steric bulk to stabilize the cryptic pocket.
-
The Clinical Inhibitor: Represents the "optimized lead." It combines the acrylamide warhead with a complex scaffold (e.g., pyridopyrimidine) designed to exploit the H95/Y96/Q99 cryptic pocket, maximizing residence time and potency.
Structural & Mechanistic Comparison
The Pharmacophore vs. The Drug
Both classes of molecules rely on the same fundamental mechanism: a Michael Addition reaction where the thiolate of the mutant Cysteine 12 (C12) attacks the
| Feature | N-(1H-Indol-5-yl)acrylamide (The Fragment) | Sotorasib / Adagrasib (The Clinical Drugs) |
| Warhead | Simple Acrylamide | Acrylamide (often substituted or conformationally restricted) |
| Scaffold | Indole (Planar, bicyclic) | Pyridopyrimidine (Sotorasib) / Tetrahydropyridopyrimidine (Adagrasib) |
| Binding Mode | Reactivity-Driven: Relies heavily on the covalent bond formation. Low non-covalent affinity ( | Affinity-Driven: High non-covalent affinity ( |
| Cryptic Pocket | Does not occupy. The indole is too small to wedge open the H95/Y96/Q99 pocket. | Occupies. Bulky substituents (isopropyl, fluoro-phenol) lock the protein in the GDP-bound state. |
| Stereochemistry | Achiral (usually) | Chiral (Atropisomers restricted by steric clash) |
Mechanism of Action: The Switch II Lock
The critical differentiator is how these molecules handle the Switch II Pocket (SII-P) .
-
Indole-Acrylamide: Binds transiently. If C12 is accessible, it reacts. If not, it dissociates rapidly. It is a "hit-and-run" electrophile.
-
Sotorasib: Binds to the SII-P in the GDP-bound state and induces the formation of a cryptic groove. This allosteric locking prevents Nucleotide Exchange Factors (SOS1) from regenerating the active GTP-state.
Figure 1: Mechanistic divergence. While both lead to a covalent adduct, the optimized inhibitor (Sotorasib) stabilizes the transition state via the cryptic pocket, whereas the fragment (Indole) relies on opportunistic reactivity.
Performance Metrics Comparison
The following data contrasts the theoretical performance of an indole-acrylamide fragment against published data for Sotorasib (Canon et al., Nature 2019).
| Metric | Indole-Acrylamide (Fragment) | Sotorasib (Clinical Standard) | Significance |
| Molecular Weight | ~186 Da | 560.6 Da | Fragment is "Ligand Efficient" but lacks potency. |
| Cellular IC50 (pERK) | > 10 - 50 µM (Est.) | ~ 5 - 10 nM | Clinical drugs are ~1000x more potent. |
| Kinact/KI ( | Low (< 500) | High (> 50,000) | Sotorasib binds tighter ( |
| Selectivity (vs. WT) | Moderate (Cys-dependent) | High (>100-fold) | Sotorasib relies on steric exclusion from WT KRAS. |
| Solubility | High | Moderate/Low | Fragments are often used to test solubility limits. |
Key Insight: The Indole-Acrylamide is an excellent positive control for reactivity assays (e.g., Mass Spec) because it is small and ionizes well, but it is a poor tool for cellular inhibition due to the high concentration required, which leads to off-target cysteine labeling (proteome-wide reactivity).
Experimental Protocols: Validating Covalent Binding
To objectively compare these molecules, you cannot rely on standard biochemical IC50 assays alone (which can be biased by incubation time). You must use Intact Protein Mass Spectrometry .
Protocol: Intact Protein LC-MS Analysis
This protocol measures the mass shift (+MW of inhibitor) on the KRAS protein.
Reagents:
-
Recombinant KRAS G12C (1-169), GDP-loaded.
-
Compounds: N-(1H-Indol-5-yl)acrylamide (10 mM DMSO stock) vs. Sotorasib.
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2. (NO DTT/BME) .
Workflow:
-
Preparation: Dilute KRAS G12C to 2 µM in Buffer.
-
Incubation: Add compound at 10x molar excess (20 µM).
-
Timecourse: Take aliquots at 15 min, 60 min, 4 hours.
-
-
Quenching: Acidify aliquot with 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject onto C4 Reverse Phase HPLC column coupled to ESI-TOF Mass Spec.
-
Deconvolution: Transform raw m/z data to neutral mass.
Expected Results:
-
Indole-Acrylamide: Mass shift of +186 Da. Likely <50% occupancy at 15 mins.
-
Sotorasib: Mass shift of +560 Da. Likely >90% occupancy at 15 mins.
Figure 2: Intact Mass Spectrometry workflow for validating covalent occupancy.
Strategic Implications for Drug Discovery[2]
When to use N-(1H-Indol-5-yl)acrylamide?
-
Fragment Screening (FBDD): Use it as a starting scaffold. The indole N1 or C3 positions are prime vectors for growing the molecule into the cryptic pocket.
-
Cysteine Reactivity Calibration: Use it to calibrate the intrinsic reactivity of your Cys-labeling platform. If your assay cannot detect the Indole binding, your sensitivity is too low.
-
NMR Studies: Due to its small size and high solubility, it is superior to Sotorasib for HSQC NMR experiments to map the immediate environment of Cys12.
When to use Sotorasib/Adagrasib?
-
Biological Validation: Use as the positive control in cellular proliferation assays (e.g., MIA PaCa-2 cells).
-
Structural Biology: Use to induce the open conformation of the Switch II pocket in X-ray crystallography.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551. (The foundational paper on covalent KRAS fragments). [Link]
-
Shin, Y., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. (Demonstrates the evolution of indole-based fragments). [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54–71. [Link]
Safety Operating Guide
Proper Disposal Procedures for N-(1H-Indol-5-yl)acrylamide
[1][2][3][4]
Executive Summary & Chemical Context
N-(1H-Indol-5-yl)acrylamide is a specialized intermediate often employed in the synthesis of targeted covalent inhibitors (TCIs). Structurally, it combines an indole scaffold with an acrylamide "warhead."
While the indole moiety is generally stable, the acrylamide functional group acts as a Michael acceptor. In drug discovery, this group is designed to form irreversible covalent bonds with cysteine residues in proteins. In a safety context, this same mechanism drives its toxicity. It is a potent alkylating agent with potential for neurotoxicity, skin sensitization, and carcinogenicity.
Core Safety Directive: Treat this compound with the same high-level precautions as unsubstituted acrylamide monomer. It possesses the ability to permeate standard nitrile gloves over time and covalently modify biological macromolecules.
Hazard Identification & Handling Logic
Before disposal, you must understand the "Why" behind the protocols. The risk profile is dictated by the electrophilic acrylamide group.
| Hazard Class | Critical Effect | Operational Implication |
| Acute Toxicity | Neurotoxicity (cumulative) | Avoid all skin contact. Effects may be delayed.[1] |
| Reactivity | Polymerization / Alkylation | Can react violently with strong oxidizers or free radical initiators. |
| Carcinogenicity | Suspected Carcinogen | Zero-tolerance for drain disposal. |
| Physical State | Solid (typically) | Dust generation is the primary inhalation risk. |
Expert Insight: Unlike simple solvents, acrylamide derivatives do not just "wash off." They bind. Therefore, double-gloving (Nitrile outer / Laminate inner if available) and frequent glove changes (every 2 hours maximum) are mandatory during disposal handling.
Waste Segregation & Disposal Protocol
Do NOT dispose of this compound in the trash or down the drain. It must be routed through your facility's Hazardous Chemical Waste stream.
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Collect in a wide-mouth, screw-top jar (HDPE or Glass).
-
Labeling: Label clearly as "Hazardous Waste - Toxic Solid."
-
Debris: Contaminated weigh boats, pipette tips, and gloves must be double-bagged (clear polyethylene bags) and sealed with tape before being placed in the solid waste drum.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Segregation depends entirely on the solvent system used during synthesis or purification.
-
Scenario A: Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate, DMSO)
-
Dispose in "Non-Halogenated Organic Waste" carboy.
-
Note: Ensure the carboy is compatible with organic solvents (typically HDPE).
-
-
Scenario B: Halogenated Solvents (e.g., DCM, Chloroform)
-
Dispose in "Halogenated Organic Waste" carboy.
-
Critical: Do not mix with Scenario A if your facility requires separation for incineration costs.
-
C. Visual Decision Matrix (Waste Stream)
Figure 1: Decision logic for segregating N-(1H-Indol-5-yl)acrylamide waste streams to ensure regulatory compliance.
Decontamination of Surfaces & Spills
If N-(1H-Indol-5-yl)acrylamide is spilled, simple water washing is insufficient because it may leave active residues. You must chemically deactivate the acrylamide warhead.
The "Persulfate/Metabisulfite" Method This is the industry-standard method for polymerizing and oxidizing acrylamide monomers into safer, non-reactive polymers/byproducts [1, 2].
Reagents Needed:
-
Solution A: 1.6% Potassium Persulfate (w/v) in water.
-
Solution B: 1.6% Sodium Metabisulfite (w/v) in water.
Protocol:
-
Absorb: If liquid, absorb bulk spill with vermiculite or spill pads. Place in hazardous waste.[4][5]
-
Apply A: Spray/wipe the surface with Solution A .
-
Apply B: Immediately spray/wipe with Solution B .
-
Wait: Allow to sit for 15–30 minutes. The mixture generates free radicals that initiate polymerization of the acrylamide.
-
Clean: Rinse the area thoroughly with water and soap.
Figure 2: Chemical decontamination workflow for acrylamide-based spills.
Storage and Stability (Pre-Disposal)
If you must store waste prior to pickup:
-
Light Sensitive: Indoles can oxidize. Keep waste containers opaque or in the dark to prevent uncontrolled degradation products.
-
Temperature: Store cool (4°C is ideal, but room temp is acceptable for short-term waste storage).
-
Incompatibles: Keep away from strong acids, bases, and especially free-radical initiators (peroxides), which could cause the waste container to polymerize exothermically.
References
-
Duke University Occupational & Environmental Safety Office. (n.d.). Guidelines for Safe Use of Acrylamide. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023). Chemical Disposal Procedures: Acrylamide.[6][7][8] Retrieved from [Link]
-
Carl Roth. (2023). Safety Data Sheet: Acrylamide. Retrieved from [Link]
Personal protective equipment for handling N-(1H-Indol-5-yl)acrylamide
Executive Safety Summary
N-(1H-Indol-5-yl)acrylamide is a reactive intermediate commonly utilized as a "warhead" in the synthesis of Targeted Covalent Inhibitors (TCIs) [1]. Its chemical structure features an electrophilic acrylamide moiety attached to an indole scaffold.
The Core Hazard: The acrylamide group is a Michael acceptor . Biologically, this moiety is designed to form irreversible covalent bonds with nucleophilic cysteine residues in proteins [2]. This same mechanism drives its toxicity profile:
-
Skin Sensitization: Rapid haptenization of skin proteins, leading to severe allergic dermatitis.
-
Genotoxicity/Carcinogenicity: Potential to alkylate DNA (based on structural homology to acrylamide monomers) [3].
-
Neurotoxicity: Cumulative damage to nerve terminals (axonopathy) typical of acrylamide derivatives [4].
Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 4/5 equivalent) until specific toxicological data proves otherwise.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Code | Description | Mechanistic Cause |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[1] | Systemic distribution of electrophile. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2][3][4] | Covalent modification of epidermal proteins (haptenization). |
| Carcinogenicity | H350 | May cause cancer.[1][2][3][5][6] | Potential DNA alkylation (adduct formation). |
| STOT - RE | H372 | Organ damage (Nervous System).[5] | Disruption of kinesin-based axonal transport. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Layered Defense Strategy . Standard laboratory PPE is insufficient for handling the solid powder form of this warhead.
A. Respiratory Protection[7][8][9]
-
Primary Engineering Control: All handling of solid powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.
-
PPE Layer:
-
Solid Handling: If outside a glovebox, use a PAPR (Powered Air Purifying Respirator) with HEPA filters or a tight-fitting P100 respirator . Surgical masks provide zero protection against cytotoxic dusts.
-
Solution Handling: Standard CFH airflow is sufficient; respiratory PPE is secondary unless spill cleanup is required.
-
B. Dermal Protection (The "Double-Shell" Protocol)
Acrylamides can permeate standard latex and thin nitrile rapidly.
-
Inner Glove: 4 mil Nitrile (inspection layer).
-
Outer Glove: Extended cuff (10-12 inch) Nitrile (minimum 5-6 mil) or Laminate (Silver Shield®) for prolonged tasks.
-
Technique: "Visual Contrast" – Wear a colored inner glove (e.g., blue) and a white outer glove to instantly spot tears or breakthrough.
C. Body Shielding[9]
-
Standard: Tyvek® lab coat (disposable) with elastic cuffs. Cotton lab coats retain dust and can become a secondary source of exposure.
-
Footwear: Closed-toe, non-permeable shoes. Shoe covers recommended for powder dispensing areas.
Operational Workflow: The "Zero-Contact" Method
Phase 1: Preparation & Weighing (Highest Risk)
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Acrylamide derivatives are often fluffy, electrostatic solids that disperse easily.
-
Surface Prep: Line the balance area with plastic-backed absorbent pads (bench diapers). Dampen the pad slightly with solvent (if compatible) to trap stray particles.
Phase 2: Solubilization
-
Solvent Choice: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, DMF), the inhalation risk drops, but the permeation risk increases .
-
Vessel: Use amber glass vials (light sensitive) with septum caps to minimize open-air exposure.
Phase 3: Reaction Monitoring
-
Sampling: Do not withdraw aliquots with open pipettes outside the hood. Use syringes with Luer-lock needles through septa.
Phase 4: Decontamination & Spill Response
-
Quenching Agent: Prepare a "Scavenger Solution" of 10% L-Cysteine or Glutathione in water (adjusted to pH 8). The thiol group will react with the acrylamide warhead via Michael addition, neutralizing its electrophilicity [5].
-
Spill Protocol:
-
Cover spill with absorbent pads.
-
Soak pads with Scavenger Solution.
-
Wait 15 minutes for covalent quenching.
-
Double-bag waste for incineration.
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for PPE selection and disposal based on the physical state of the compound.
Figure 1: Operational safety logic flow for handling covalent warhead intermediates, detailing engineering controls and waste streams.
Waste Disposal & Deactivation
Never dispose of acrylamide derivatives down the drain.
-
Segregation: Collect all solid waste (gloves, weighing boats, paper towels) in a dedicated "Cytotoxic/Reactive" waste bin.
-
Liquid Waste: Combine with compatible organic solvents. Label clearly as "Contains Acrylamide Derivative – Toxic/Sensitizer."
-
Destruction: The only acceptable final disposal method is High-Temperature Incineration to ensure thermal decomposition of the indole-acrylamide scaffold.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[7][8] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. Link
-
National Institutes of Health (NIH) - PubChem. (2023). "Acrylamide Compound Summary." PubChem Database.[9] Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). "Acrylamide Safety and Health Topics." United States Department of Labor. Link
-
Lopachin, R. M., & Decaprio, A. P. (2005). "Protein adduct formation as a molecular mechanism in neurotoxicity." Toxicological Sciences, 86(2), 214-225. Link
Sources
- 1. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 2. ayersintl.com [ayersintl.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Lab Safety Guideline: Acrylamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. nj.gov [nj.gov]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. N-Methylolacrylamide | C4H7NO2 | CID 13543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
